2-Morpholinothiazol-4-amine hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-morpholin-4-yl-1,3-thiazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.ClH/c8-6-5-12-7(9-6)10-1-3-11-4-2-10;/h5H,1-4,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQUSMDFUVPOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CS2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"2-Morpholinothiazol-4-amine hydrochloride" CAS 170492-30-5 properties
An In-Depth Technical Guide to 2-Morpholinothiazol-4-amine Hydrochloride (CAS 170492-30-5) and the Broader Landscape of 2-Aminothiazole Derivatives in Drug Discovery
Disclaimer: This document provides a comprehensive overview of the chemical scaffold to which "this compound" belongs. It is important to note that detailed, peer-reviewed scientific data on the synthesis, specific biological activity, and comprehensive physicochemical properties of this exact molecule (CAS 170492-30-5) is not extensively available in the public domain as of early 2026. The insights and protocols herein are synthesized from established knowledge of the broader class of 2-aminothiazole and morpholinothiazole derivatives to provide a robust scientific context for researchers and drug development professionals.
Introduction: The Scientific Interest in the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in drug discovery is due to its ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds and other interactions with a variety of biological targets. The incorporation of a morpholine moiety, as seen in 2-Morpholinothiazol-4-amine, often enhances aqueous solubility and introduces a hydrogen bond acceptor, which can favorably modulate the pharmacokinetic and pharmacodynamic properties of a molecule.
This guide will first detail the known properties of this compound, drawing from supplier data. It will then expand to cover the general synthesis, known biological applications (with a focus on kinase inhibition), and experimental considerations for the broader class of 2-aminothiazole derivatives, providing a foundational understanding for researchers working with or considering this compound for their screening libraries.
Part 1: Profile of this compound
While comprehensive experimental data is scarce, fundamental properties have been reported by commercial suppliers.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 170492-30-5 | CymitQuimica |
| Molecular Formula | C₇H₁₂ClN₃OS | MySkinRecipes |
| Molecular Weight | 221.71 g/mol | CymitQuimica |
| Purity | ≥95% | CymitQuimica |
| Free Base CAS | 695147-00-3 (2-Morpholinothiazol-4-amine) | BLD Pharm, ChemicalBook |
Safety & Handling
Safety data sheets for this compound indicate the following potential hazards, though it is noted that toxicological properties have not been fully determined[3]:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Measures: Standard laboratory precautions should be taken. Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or chemical fume hood to avoid dust inhalation.[3]
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be sensitive to moisture.[3]
Part 2: The Chemistry of 2-Aminothiazole Derivatives: Synthesis and Reactions
The synthesis of the 2-aminothiazole core is a well-established process in organic chemistry, most commonly achieved via the Hantzsch Thiazole Synthesis .
General Synthesis Workflow: Hantzsch Reaction
This reaction involves the cyclocondensation of an α-haloketone with a thiourea or a related thioamide-containing compound.
Caption: Generalized workflow for the Hantzsch synthesis of 2-aminothiazole derivatives.
Causality in Experimental Choices: The choice of solvent (often ethanol or methanol) is critical as it must solubilize both reactants.[3] The reaction is typically run under reflux to provide the necessary activation energy for the cyclization.[4] For the specific synthesis of 2-Morpholinothiazol-4-amine, one would logically start with a morpholino-substituted thiourea and a suitable α-halocarbonyl compound. A common route involves reacting thiourea with 4-chloroacetoacetyl chloride.[5][6]
Example Protocol: General Synthesis of a 2-Aminothiazole Derivative
This is a generalized protocol and requires optimization for specific substrates.
-
Reactant Preparation: Dissolve the thiourea derivative (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add the α-haloketone (1.0 eq) to the solution. If the starting material is an acid chloride, the reaction may need to be performed at a lower temperature initially.[5]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[7] Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[7] The hydrochloride salt can be formed by treating the purified free base with a solution of HCl in a suitable solvent like ether or isopropanol.
Part 3: Biological Significance and Applications
The 2-aminothiazole scaffold is a cornerstone in the development of kinase inhibitors, which are crucial in oncology and immunology.
Kinase Inhibition: A Primary Application
Kinases are enzymes that transfer phosphate groups to proteins, and their dysregulation is a hallmark of many cancers and inflammatory diseases. The 2-aminothiazole core can effectively mimic the hinge-binding motif of ATP, allowing it to sit in the active site of kinases and block their function.[8][9][10]
Numerous patents describe 2-aminothiazole derivatives as inhibitors of key oncogenic kinases such as:
-
BCR-ABL: Implicated in Chronic Myeloid Leukemia (CML).[9][11]
-
SRC: A non-receptor tyrosine kinase involved in cell proliferation and survival.[10]
-
c-Kit: A receptor tyrosine kinase often mutated in gastrointestinal stromal tumors (GIST).[9][11]
-
p38 Kinase: Involved in inflammatory signaling pathways.[8][10]
The morpholine group on the thiazole ring can project into the solvent-exposed region of the kinase active site, potentially improving potency and selectivity.
Caption: Simplified pathway of kinase inhibition by 2-aminothiazole derivatives.
Other Reported Biological Activities
Beyond kinase inhibition, the broader thiazole family has demonstrated a wide spectrum of bioactivity, suggesting potential avenues for screening this compound:
-
Antimicrobial and Antifungal Activity: Various thiazole derivatives have shown efficacy against bacteria and fungi.[4][12]
-
Anti-inflammatory Activity: Some derivatives possess anti-inflammatory properties, likely linked to the inhibition of inflammatory kinases.[2]
-
Antiviral Activity: Certain bisheterocyclic compounds containing a thiazole subunit have been investigated as potential anti-influenza agents.[13]
Part 4: Future Directions and Experimental Design
For a researcher with a sample of this compound, the lack of existing data presents an opportunity for foundational research.
Initial Characterization Workflow
-
Structural Verification: Confirm the identity and purity of the compound using standard analytical techniques.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS): Determine the exact mass to verify the molecular formula.
-
FT-IR Spectroscopy: Identify characteristic functional group vibrations.
-
-
Physicochemical Profiling:
-
Solubility Assessment: Determine solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).
-
LogP/LogD Measurement: Quantify lipophilicity, a key predictor of cell permeability and metabolic stability.
-
-
Initial Biological Screening:
-
Cytotoxicity Assay: Evaluate the compound's effect on cell viability across a panel of cancer cell lines (e.g., using an MTT or SRB assay) to identify potential anti-proliferative effects.
-
Kinase Panel Screening: Screen against a broad panel of kinases to identify potential targets. This is a logical starting point given the known activity of the scaffold.
-
Antimicrobial MIC Testing: Determine the Minimum Inhibitory Concentration (MIC) against representative strains of Gram-positive and Gram-negative bacteria.
-
This systematic approach will generate the fundamental data required to build a comprehensive profile of this compound and guide further, more targeted drug development efforts.
Conclusion
This compound is a small molecule built upon the scientifically significant 2-aminothiazole scaffold. While specific data for this compound remains elusive, the extensive research into related derivatives strongly suggests its potential as a bioactive agent, particularly in the realm of kinase inhibition. This guide provides the necessary chemical and biological context for researchers to confidently handle, characterize, and screen this compound, paving the way for new discoveries in drug development.
References
- US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google P
- US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google P
- CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google P
-
This compound - MySkinRecipes. [Link]
-
New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Bentham Science Publishers. [Link]
-
Aminothiazole compounds as kinase inhibitors and methods of using the same - Patent US-8940894-B2 - PubChem. [Link]
-
Synthesis of 2-imino 4-thiazolidinone derivatives and its antibacterial activity - Journal of Chemical and Pharmaceutical Research. [Link]
-
Synthesis and biological evaluation of novel bisheterocycle-containing compounds as potential anti-influenza virus agents - PubMed. [Link]
-
Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC - NIH. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. [Link]
- CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google P
-
New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Request PDF - ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications - ResearchGate. [Link]
-
Synthesis and biological evaluation of novel bisheterocycle-containing compounds as potential anti-influenza virus agents. [Link]
- US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. [Link]
-
Synthesis and Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
Sources
- 1. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. CN101657446A - Method for synthesizing 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 7. jocpr.com [jocpr.com]
- 8. US8680103B2 - Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors - Google Patents [patents.google.com]
- 9. US20120196871A1 - Process for the synthesis of 2-aminothiazole compounds as kinase inhibitors - Google Patents [patents.google.com]
- 10. CN1980909B - Preparation method of 2-aminothiazole-5-aromatic carboxamide as kinase inhibitor - Google Patents [patents.google.com]
- 11. Aminothiazole compounds as kinase inhibitors and methods of using the same - Patent US-8940894-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of novel bisheterocycle-containing compounds as potential anti-influenza virus agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Morpholinothiazol-4-amine Hydrochloride: Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Morpholinothiazol-4-amine hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related 2-aminothiazole and morpholine-containing structures to infer its molecular characteristics, spectroscopic signatures, and potential synthetic pathways. The document is intended to serve as a foundational resource for researchers, offering insights into its structural features, physicochemical properties, and the analytical techniques crucial for its characterization. Furthermore, it explores the broader biological significance of the 2-aminothiazole scaffold, providing context for the potential applications of this compound in therapeutic development.
Introduction
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. The incorporation of a morpholine ring, a common motif in drug design known to enhance aqueous solubility and metabolic stability, at the 2-position, and an amine group at the 4-position of the thiazole ring, results in the formation of 2-Morpholinothiazol-4-amine. This compound, in its hydrochloride salt form, presents an interesting candidate for further investigation in drug discovery programs. The hydrochloride salt is typically employed to improve the compound's solubility and stability for pharmaceutical applications. This guide will delve into the anticipated molecular structure and chemical properties of this compound, providing a theoretical framework for its synthesis and characterization.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound combines the key features of a thiazole ring, a morpholine substituent, and a primary amine, with a chloride counter-ion.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 170492-30-5 | [1] |
| Molecular Formula | C₇H₁₂ClN₃OS | [1] |
| Molecular Weight | 221.71 g/mol | [1] |
| Predicted LogP | 0.8 | (Predicted) |
| Predicted pKa | (Amine) ~6.5, (Thiazole N) ~1.5 | (Predicted) |
Structural Elucidation
The core of the molecule is a five-membered thiazole ring containing a sulfur and a nitrogen atom. A morpholine ring is attached to the C2 position of the thiazole, and a primary amine group is at the C4 position. The hydrochloride salt form indicates that one of the basic nitrogen atoms is protonated. Given the higher basicity of the exocyclic primary amine compared to the endocyclic thiazole nitrogen or the morpholine nitrogen, it is most likely that the 4-amino group is protonated, forming an ammonium salt.
Sources
An In-depth Technical Guide to the Physicochemical Characteristics of 2-Morpholinothiazol-4-amine Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2-Morpholinothiazol-4-amine hydrochloride (CAS RN: 170492-30-5), a heterocyclic compound of interest to researchers and professionals in the field of drug development and chemical synthesis. This document collates available data on the compound's identity, chemical properties, and structural features. Recognizing the current limitations in publicly available experimental data, this guide also outlines detailed, field-proven methodologies for the experimental determination of key physicochemical parameters, including melting point, solubility, pKa, and spectral analysis. Furthermore, established protocols for its synthesis, purification, and stability assessment are presented to provide a robust framework for its application in a research and development setting. This guide is intended to serve as a foundational resource, enabling scientists to undertake further investigation and application of this compound with a solid understanding of its chemical nature and the means to fully characterize it.
Introduction
This compound is a substituted aminothiazole derivative incorporating a morpholine moiety. The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, appearing in a variety of clinically approved drugs and investigational compounds with a broad range of biological activities. The incorporation of a morpholine ring can modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, making this compound a molecule of significant interest for further investigation. This guide aims to provide a detailed account of its known properties and to equip researchers with the necessary protocols to elucidate its complete physicochemical profile.
Compound Identification and Structure
A foundational aspect of any chemical investigation is the unambiguous identification of the compound. The structural and identifying information for this compound is summarized below.
Table 1: Compound Identification
| Identifier | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | 2-(Morpholin-4-yl)thiazol-4-amine hydrochloride | N/A |
| CAS Registry Number | 170492-30-5 | [1] |
| Molecular Formula | C₇H₁₂ClN₃OS | [2] |
| Molecular Weight | 221.71 g/mol | [1][2] |
The chemical structure of this compound is depicted below. The hydrochloride salt is formed by the protonation of one of the basic nitrogen atoms, most likely the exocyclic amine or the morpholine nitrogen.
Caption: Chemical structure of this compound.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development, influencing formulation, pharmacokinetics, and pharmacodynamics. While some basic properties are available from commercial suppliers, a comprehensive experimental dataset is not currently in the public domain.
Table 2: Known and Recommended Physicochemical Properties
| Property | Value | Method of Determination/Comments |
| Appearance | Solid (form may vary) | Visual Inspection |
| Purity | ≥95% | Typically determined by HPLC or NMR.[1] |
| Melting Point | Not publicly available | Recommended Protocol: Capillary Melting Point (see Section 5.1) |
| Solubility | Not publicly available | Recommended Protocol: Thermodynamic Solubility Assay (see Section 5.2) |
| pKa | Not publicly available | Recommended Protocol: Potentiometric Titration or UV-Vis Spectrophotometry (see Section 5.3) |
Analytical Characterization Methodologies
The structural confirmation and purity assessment of this compound are critical for its use in research. The following section details standard analytical techniques that should be employed for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.
4.1.1. ¹H NMR (Proton NMR) Spectroscopy
-
Objective: To identify the number and types of hydrogen atoms in the molecule and their connectivity.
-
Expected Signals:
-
Morpholine Protons: Two distinct multiplets, typically integrating to 4 protons each, corresponding to the -CH₂-N- and -CH₂-O- groups.
-
Thiazole Proton: A singlet for the proton on the thiazole ring.
-
Amine Protons: A broad singlet corresponding to the -NH₂ group. The integration and chemical shift may vary depending on the solvent and concentration.
-
NH⁺ Proton: A broad signal from the protonated amine, the position of which is highly dependent on the solvent and water content.
-
4.1.2. ¹³C NMR (Carbon-13) NMR Spectroscopy
-
Objective: To determine the number of unique carbon environments in the molecule.
-
Expected Signals:
-
Thiazole Carbons: Three distinct signals for the carbons of the thiazole ring.
-
Morpholine Carbons: Two signals for the carbons of the morpholine ring.
-
4.1.3. Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons. DMSO-d₆ is often a good starting point for amine hydrochlorides as it can solubilize the compound and often allows for the observation of NH protons.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
Data Acquisition:
-
¹H NMR: Acquire a single-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 2-5 seconds. 8-16 scans are typically sufficient.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Caption: Experimental workflow for NMR analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Expected Absorptions:
-
N-H Stretch: A broad band in the region of 3400-3100 cm⁻¹ corresponding to the amine and ammonium stretches.
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds of the morpholine ring.
-
C=N and C=C Stretch: Bands in the 1650-1500 cm⁻¹ region characteristic of the thiazole ring.
-
C-O-C Stretch: A strong band around 1115 cm⁻¹ for the ether linkage in the morpholine ring.
-
4.2.1. Experimental Protocol for FTIR Analysis
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Background Subtraction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for this type of molecule.
4.3.1. Rationale for Method Development
A stability-indicating HPLC method is essential to separate the parent compound from any potential degradation products or process-related impurities. The development of such a method typically involves screening different columns, mobile phase compositions (including pH and organic modifier), and detection wavelengths.
4.3.2. Recommended HPLC Method
-
Column: A C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of compounds with varying polarities.
-
Detection: UV detection at a wavelength where the compound exhibits significant absorbance (to be determined by UV-Vis spectrophotometry).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.
Experimental Protocols for Physicochemical Characterization
The following protocols are provided as a guide for the experimental determination of key physicochemical properties.
Protocol for Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the dry sample.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol for Thermodynamic Solubility Assay
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, ethanol, methanol, DMSO, acetone).
-
Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Centrifuge the vials to pellet the excess solid. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the filtered solution and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
Protocol for pKa Determination by Potentiometric Titration
-
Solution Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system if solubility is low.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection points of the titration curve.
Synthesis and Purification
The synthesis of this compound likely proceeds through the formation of the 2-morpholinothiazole-4-amine free base, followed by salt formation. A plausible synthetic route involves the Hantzsch thiazole synthesis.
Caption: A potential synthetic workflow for this compound.
A general procedure for the synthesis of the free base is as follows:
-
Reaction Setup: To a solution of an appropriate α-halocarbonyl compound in a suitable solvent (e.g., ethanol), add an equimolar amount of morpholine-4-carbothioamide.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of ethereal or isopropanolic HCl. The hydrochloride salt will precipitate and can be collected by filtration, washed with the solvent, and dried under vacuum.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Stability
The chemical stability of a compound is a critical parameter, especially for pharmaceutical applications. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[3]
8.1. Recommended Stability Study Protocol
-
Batch Selection: Use at least one batch of the compound with established purity.
-
Storage Conditions: Store samples under various conditions as per ICH guidelines (e.g., long-term: 25 °C/60% RH; accelerated: 40 °C/75% RH).[3]
-
Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies).
-
Analysis: At each time point, assess the sample for appearance, purity (using a stability-indicating HPLC method), and the presence of any degradation products.
Conclusion
This compound is a compound with potential for further investigation in various scientific disciplines. This guide has consolidated the available information regarding its identity and chemical properties. While a complete experimental physicochemical profile is not yet publicly documented, the detailed protocols provided herein for characterization, synthesis, and stability testing offer a clear and robust framework for researchers to generate this critical data. Adherence to these methodologies will ensure the generation of high-quality, reliable data, thereby facilitating the scientifically sound exploration of this promising molecule.
References
-
MySkinRecipes. This compound. Available at: [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Morpholinothiazol-4-amine Hydrochloride
Introduction
2-Morpholinothiazol-4-amine hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, combining a morpholine ring and a 2-aminothiazole core, presents a unique set of physicochemical properties that are crucial to understand for its application. This guide provides a comprehensive overview of the spectroscopic techniques used to elucidate and confirm the structure of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectroscopic characteristics of this compound.
The hydrochloride salt form of an amine can significantly influence its spectroscopic properties compared to the free base. The protonation of the nitrogen atoms introduces distinct features in the NMR and IR spectra, which will be a key focus of our analysis.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms.
A. ¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we anticipate a spectrum that clearly distinguishes the protons of the morpholine ring and the thiazole ring.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~ 8.5 - 9.5 | Broad Singlet | 1H | N-H (Amine HCl) | The proton on the exocyclic amine is expected to be significantly deshielded due to the positive charge on the protonated amine and will likely appear as a broad signal due to exchange with residual water and quadrupolar effects of the adjacent nitrogen. |
| ~ 6.5 - 7.0 | Singlet | 1H | Thiazole C5-H | The lone proton on the thiazole ring is in an electron-rich environment and is expected to appear as a singlet. |
| ~ 3.7 - 3.9 | Triplet | 4H | Morpholine O-CH₂ | The protons on the carbons adjacent to the oxygen in the morpholine ring are deshielded by the electronegative oxygen and typically appear as a triplet.[1] |
| ~ 3.3 - 3.5 | Triplet | 4H | Morpholine N-CH₂ | The protons on the carbons adjacent to the nitrogen in the morpholine ring are also deshielded, and their chemical shift will be influenced by the protonation state of the nearby aminothiazole nitrogen. They are expected to appear as a triplet.[1] |
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to its ability to dissolve a wide range of compounds and to avoid the exchange of the amine protons with the solvent.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the probe to ensure optimal resolution and lineshape.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Data Acquisition: Acquire the free induction decay (FID) and process the data using appropriate software (e.g., MestReNova, TopSpin).
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as the internal standard.
-
Integrate the peaks to determine the relative number of protons.
-
¹H NMR Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
B. ¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~ 168 - 172 | Thiazole C2 | The carbon atom double-bonded to two nitrogen atoms is expected to be significantly downfield. |
| ~ 150 - 155 | Thiazole C4 | The carbon atom of the C=N bond in the thiazole ring. |
| ~ 100 - 105 | Thiazole C5 | The carbon atom bearing the single proton in the thiazole ring. |
| ~ 65 - 67 | Morpholine O-CH₂ | The carbons adjacent to the electronegative oxygen atom in the morpholine ring are deshielded.[2] |
| ~ 45 - 48 | Morpholine N-CH₂ | The carbons adjacent to the nitrogen atom in the morpholine ring. Their chemical shift is sensitive to the electronic environment.[2] |
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the probe to the ¹³C nucleus.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
-
Data Acquisition: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, using the DMSO-d₆ solvent peak (δ 39.52 ppm) for calibration.
II. Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale and Expert Insights |
| 3400 - 3200 | N-H Stretch | Primary Amine | The N-H stretching of the primary amine on the thiazole ring will likely appear in this region.[3] |
| 3000 - 2400 | N⁺-H Stretch | Amine Hydrochloride | A very broad and strong absorption is expected in this region, characteristic of the N⁺-H stretching in an amine salt. This often obscures the C-H stretching bands.[4][5] |
| 2980 - 2850 | C-H Stretch | Alkane (Morpholine) | The C-H stretching vibrations of the methylene groups in the morpholine ring will appear in this region, likely as sharper peaks superimposed on the broad N⁺-H band.[6] |
| 1650 - 1580 | N-H Bend | Primary Amine | The N-H bending (scissoring) vibration of the primary amine is expected here.[3] |
| ~ 1620 | C=N Stretch | Thiazole Ring | The stretching vibration of the carbon-nitrogen double bond within the thiazole ring. |
| ~ 1550 | C=C Stretch | Thiazole Ring | The stretching vibration of the carbon-carbon double bond within the thiazole ring. |
| 1250 - 1020 | C-N Stretch | Aliphatic Amine | The C-N stretching of the morpholine ring.[3] |
| 1120 - 1080 | C-O-C Stretch | Ether (Morpholine) | A strong, characteristic band for the C-O-C asymmetric stretching of the morpholine ether linkage. |
Experimental Protocol for IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.
-
Set the spectral range to 4000-400 cm⁻¹.
-
-
Data Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups in the molecule.
IR Spectroscopy Workflow
Caption: Workflow for acquiring an IR spectrum using an ATR accessory.
III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For a hydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique that will typically show the protonated molecule of the free base.
Predicted Mass Spectral Data (ESI+)
| m/z Value | Ion | Rationale and Expert Insights |
| 185.08 | [M+H]⁺ | This corresponds to the protonated free base (C₇H₁₁N₃OS + H)⁺. The molecular weight of the free base is 185.25 g/mol . High-resolution mass spectrometry (HRMS) would provide a more accurate mass for elemental composition confirmation. |
| 128.05 | [M - C₄H₇O]⁺ | Fragmentation involving the loss of a portion of the morpholine ring. |
| 86.05 | [C₄H₈NO]⁺ | A fragment corresponding to the morpholino group. |
Experimental Protocol for Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup:
-
Use an ESI source in positive ion mode.
-
Infuse the sample solution into the mass spectrometer at a constant flow rate.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural insights.
Mass Spectrometry Workflow
Caption: Workflow for acquiring a mass spectrum using ESI.
IV. Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its chemical structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and other novel chemical entities. The predicted data and protocols outlined in this guide serve as a valuable resource for scientists and researchers, enabling them to confidently identify and characterize this compound in their work. The key to a successful analysis lies in a systematic approach, careful sample preparation, and a thorough understanding of the principles behind each spectroscopic method.
V. References
-
Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches. RSC Publishing. (2017).
-
The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate.
-
Multiplet shape in proton NMR of morpholines. ECHEMI.
-
Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange.
-
Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. (2006).
-
HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Science Publishing.
-
Recognizing the NMR pattern for morpholine. ACD/Labs. (2008).
-
THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing.
-
Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate.
-
1H and13C NMR spectra ofN-substituted morpholines. ResearchGate.
-
Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica.
-
Observed IR spectrum of neutral morpholine and the calculated spectrum based on the optimized structure shown (ωB97X-D/cc-pVTZ). ResearchGate.
-
(a) Mass spectra of morpholine cation and fragment ions which are generated in the 118 nm light with the IR light on/off. ResearchGate.
-
The infrared spectra of secondary amines and their salts. ResearchGate.
-
Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. (2019).
-
Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. The Journal of Physical Chemistry Letters. (2023).
-
Morpholine(110-91-8) IR Spectrum. ChemicalBook.
-
Synthesis and Evaluation of 2-Aminothiazole Derivative. Universal Print.
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. (2021).
-
The observed Raman spectrum (a) of 2-aminothiazole in saturation... ResearchGate.
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.
-
Chemical shifts of the amine protons signal in ¹H NMR spectra of... ResearchGate.
-
IR: amines. University of Calgary.
-
23.5: Spectroscopic Properties of Amines. Chemistry LibreTexts. (2021).
-
1 H-NMR shift for protons adjacent to the amine group in benzylamine... ResearchGate.
-
Morpholine. the NIST WebBook - National Institute of Standards and Technology.
-
Amines. University of Calgary.
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. (2024).
-
Morpholine. the NIST WebBook - National Institute of Standards and Technology.
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
-
[Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. The Royal Society of Chemistry.
-
2-(Morpholinothio)benzothiazole(102-77-2) 1H NMR spectrum. ChemicalBook.
-
Morpholine - Optional[MS (GC)] - Spectrum. SpectraBase.
-
Interpretation of mass spectra. University of California, Irvine.
-
mass spectra - fragmentation patterns. Chemguide.
-
Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.
-
Infrared Spectroscopy. CDN.
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles.
-
2-(Morpholinothio)benzothiazole(102-77-2) 13C NMR spectrum. ChemicalBook.
-
Morpholine(110-91-8) 13C NMR spectrum. ChemicalBook.
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023).
-
Synthesis, FT-IR analysis and DFT studies of 2-(4-amino-2-(4-ethoxyphenylamino)thiazol-5-oyl)benzofuran. ResearchGate. (2018).
-
Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI.
-
Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry.
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. The Royal Society of Chemistry.
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023).
-
The 13 C-NMR spectrum of compound[2]. ResearchGate.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Molecular structures of gas-phase neutral morpholine and its monohydrated complexes: experimental and theoretical approaches - RSC Advances (RSC Publishing) DOI:10.1039/C6RA26582K [pubs.rsc.org]
A Technical Guide to the Solubility Profiling of 2-Morpholinothiazol-4-amine hydrochloride
Abstract
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent clinical efficacy. For novel chemical entities such as 2-Morpholinothiazol-4-amine hydrochloride, for which public solubility data is unavailable, a systematic and robust solubility profiling strategy is paramount during preclinical development. This guide provides a comprehensive framework for characterizing the solubility of this basic hydrochloride salt. It moves beyond a simple recitation of methods to detail the underlying physicochemical principles, present validated experimental protocols for determining thermodynamic and kinetic solubility, and contextualize the data within the Biopharmaceutical Classification System (BCS). By following the methodologies outlined, researchers can generate a definitive solubility profile to guide formulation development, predict in vivo performance, and de-risk subsequent stages of the drug discovery pipeline.
Introduction: The Imperative of Solubility in Drug Discovery
The journey of a new chemical entity (NCE) from the laboratory to the clinic is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous solubility is a cornerstone property that dictates the dissolution rate and concentration gradient across the gastrointestinal membrane, thereby governing absorption and bioavailability.[1][2][3] A poorly soluble compound will likely exhibit low and erratic absorption, posing significant hurdles for formulation and clinical development.[4][5][6]
This compound is a heterocyclic amine salt. As a hydrochloride salt of a basic compound, its solubility is expected to be intrinsically linked to the pH of its environment.[7][8] The absence of publicly available solubility data for this compound necessitates a first-principles approach to its characterization. This guide serves as a practical, hands-on manual for research scientists tasked with this critical evaluation. We will detail the theoretical basis for its expected solubility behavior, provide step-by-step protocols for its empirical determination, and illustrate how to interpret the resulting data to make informed decisions in a drug development context.
Physicochemical Characterization
A foundational understanding of the molecule's properties is essential before embarking on solubility studies. This data provides the context for experimental design and data interpretation.
| Property | Value / Structure | Source / Method |
| IUPAC Name | 2-(Morpholin-4-yl)thiazol-4-amine hydrochloride | --- |
| CAS Number | 170492-30-5 | [9][10][11] |
| Molecular Formula | C₇H₁₂ClN₃OS | [10][12] |
| Molecular Weight | 221.71 g/mol | [10] |
| Chemical Structure | (Illustrative structure based on name) | --- |
| Predicted pKa | ~5.4 (for the 2-aminothiazole ring nitrogen) | Estimated based on related 2-aminothiazole structures.[4] The morpholine nitrogen is significantly less basic. |
| Physical State | Solid (Assumed) | Typical for hydrochloride salts. |
Theoretical Framework: pH-Dependent Solubility of a Basic Salt
As a hydrochloride salt of a weak base, the solubility of this compound is governed by the equilibrium between its ionized (protonated) and non-ionized (free base) forms. This relationship is quantitatively described by the Henderson-Hasselbalch equation .[13][14][15]
For a weak base (B) and its protonated form (BH⁺):
pH = pKa + log ( [B] / [BH⁺] )
-
[B] is the concentration of the non-ionized free base.
-
[BH⁺] is the concentration of the ionized, protonated form.
The total solubility (S_total) at a given pH is the sum of the intrinsic solubility of the free base (S₀) and the concentration of the protonated, more soluble salt form:
S_total = S₀ + [BH⁺]
Key Implications for this compound:
-
Low pH (Acidic Environment): In environments where the pH is significantly below the pKa (e.g., the stomach, pH 1-3), the equilibrium shifts heavily towards the protonated [BH⁺] form. The compound will exist predominantly as the charged species, leading to higher aqueous solubility.[3]
-
High pH (Basic Environment): In environments where the pH is above the pKa (e.g., the lower intestine, pH > 6.8), the equilibrium favors the non-ionized free base [B]. If the intrinsic solubility of the free base (S₀) is low, the compound may precipitate out of solution, drastically reducing its effective solubility.
-
Common Ion Effect: As a hydrochloride salt, its solubility can be suppressed in media with a high concentration of chloride ions (e.g., gastric fluid) due to the common ion effect, which can shift the equilibrium towards the solid salt form.[7][8][16]
This pH-dependent behavior is precisely why a comprehensive solubility profile across a physiologically relevant pH range is not just recommended, but required.
Methodologies for Solubility Determination
Two distinct but complementary types of solubility are measured in drug discovery: thermodynamic and kinetic.
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a substance that can be dissolved in a solvent under equilibrium conditions at a specific temperature. It is the "gold standard" measurement, crucial for biopharmaceutical classification and formulation development.[17][18][19] The shake-flask method is the most reliable technique for this determination.[18]
-
Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation event, typically initiated by adding a concentrated DMSO stock solution to an aqueous buffer. It is a high-throughput method used in early discovery to quickly flag compounds that may have solubility liabilities.[11][17][20][21]
Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)
This protocol is designed to determine the solubility of this compound across a biorelevant pH range, a critical step for Biopharmaceutical Classification System (BCS) assessment.[22][23][24]
Objective: To determine the equilibrium solubility in aqueous buffers of pH 1.2, 4.5, and 6.8.
Causality: The choice of pH 1.2, 4.5, and 6.8 is mandated by regulatory guidelines (e.g., FDA) for BCS classification, as these values represent the pH range throughout the gastrointestinal tract.[22][25] An incubation time of 24-48 hours is chosen to ensure the system reaches true thermodynamic equilibrium, accounting for any slow solid-state phase transitions.[26][27]
Materials:
-
This compound powder
-
Phosphate-buffered saline (PBS), pH 6.8
-
Acetate buffer, pH 4.5
-
HCl solution, pH 1.2
-
HPLC-grade water, acetonitrile, and relevant analytical standards
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control (set to 25°C or 37°C)
-
Centrifuge
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
-
Calibrated HPLC-UV or LC-MS/MS system
Procedure:
-
Compound Addition: Add an excess of solid this compound to triplicate vials for each pH buffer. "Excess" means enough solid remains undissolved at the end of the experiment, which can be confirmed visually. A starting point of ~5-10 mg in 1 mL of buffer is typical.[1]
-
Incubation: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours. This agitation ensures maximal interaction between the solid and the solvent.[1]
-
Equilibrium Check (Optional but Recommended): After 24 hours, take a sample from one of the triplicate vials. Continue shaking the remaining vials for another 24 hours (48 hours total) and sample again. If the concentrations measured at 24 and 48 hours are within acceptable variance (e.g., <10%), equilibrium has been reached.[27]
-
Phase Separation: After incubation, allow the vials to stand for 30 minutes for coarse particles to settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any fine, undissolved particulates.
-
Dilution & Analysis: Dilute the filtrate with the appropriate mobile phase to a concentration that falls within the linear range of the analytical calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a standard curve of known concentrations to determine the solubility in µg/mL or mM.
Protocol: High-Throughput Kinetic Solubility
Objective: To rapidly assess the apparent solubility and precipitation potential of the compound from a DMSO stock solution.
Causality: This method mimics the conditions of many high-throughput screening (HTS) biological assays, where compounds are introduced from DMSO stocks.[17][28][29] It identifies compounds that might precipitate under assay conditions, leading to false negatives or inaccurate results. Nephelometry is used for its speed and ability to detect light scattering from fine precipitates.[11][20]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear 96-well or 384-well microplates
-
Automated liquid handler (recommended) or multichannel pipette
-
Plate-based nephelometer or turbidimeter
Procedure:
-
Plate Preparation: Dispense 98 µL of PBS (pH 7.4) into each well of the microplate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the wells in the first column of the plate (final concentration 200 µM, 2% DMSO). Mix thoroughly.
-
Serial Dilution (Optional): If a concentration range is desired, perform serial dilutions across the plate.
-
Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours.[11][30]
-
Measurement: Place the plate in a nephelometer and measure the light scattering or turbidity in each well.
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + 2% DMSO).
Data Interpretation and Application
Summarizing Solubility Data
The results from the described experiments should be compiled into a clear, concise table.
| Assay Type | Medium | Temperature (°C) | Measured Solubility (µg/mL) | Molar Solubility (mM) | BCS Solubility Class |
| Thermodynamic | pH 1.2 HCl | 37 | Hypothetical Value: 2500 | 11.28 | High |
| Thermodynamic | pH 4.5 Acetate | 37 | Hypothetical Value: 1800 | 8.12 | High |
| Thermodynamic | pH 6.8 PBS | 37 | Hypothetical Value: 350 | 1.58 | High |
| Kinetic | pH 7.4 PBS | 25 | Hypothetical Value: 150 | 0.68 | --- |
Biopharmaceutical Classification System (BCS)
The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[9][31][32] This classification is used by regulatory agencies like the FDA to streamline drug development, particularly for waiving certain in vivo bioequivalence studies.[33]
-
High Solubility Definition: A drug is considered highly soluble if its highest dose strength is soluble in ≤ 250 mL of aqueous media over a pH range of 1.0 to 6.8.[23]
Applying this to our hypothetical data: Let's assume the highest projected clinical dose of this compound is 100 mg.
-
The volume required for dissolution at the lowest solubility point (pH 6.8) would be:
-
(100 mg) / (0.350 mg/mL) = 285.7 mL
-
In this hypothetical scenario, since 285.7 mL is greater than 250 mL, the compound would be classified as Low Solubility despite being quite soluble at lower pH values. This highlights the critical importance of the "worst-case" solubility within the physiological pH range. Based on its permeability (which must be determined experimentally), it would be classified as either BCS Class II (Low Solubility, High Permeability) or BCS Class IV (Low Solubility, Low Permeability).[31][32]
Visualization of Workflows
Diagrams are essential for visualizing complex experimental processes and decision-making logic.
Caption: Workflow for Thermodynamic (Shake-Flask) Solubility Determination.
Caption: Decision Tree for Formulation Strategy Based on BCS Solubility.
Conclusion
The comprehensive solubility profiling of a novel compound like this compound is a non-negotiable step in modern drug development. As demonstrated, the absence of prior data is not a barrier but an opportunity to apply rigorous, first-principles science. By employing the validated shake-flask and kinetic assay protocols detailed herein, researchers can confidently determine the thermodynamic and apparent solubility of this NCE. This data, when contextualized through the lens of the Henderson-Hasselbalch principle and the Biopharmaceutical Classification System, provides actionable intelligence. It directly informs the risk assessment for oral bioavailability and guides the selection of appropriate formulation strategies, ultimately increasing the probability of preclinical and clinical success.
References
-
Advanced technologies like co-crystallization, mesoporous carriers, and nanocrystal engineering are also discussed for their potential to overcome solubility barriers. (2025). ResearchGate. [Link]
-
Alam, M. A., et al. (2022). Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review. PMC - NIH. [Link]
-
Acros Pharmatech. (n.d.). This compound. Acros Pharmatech. [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
Bajaj, A., et al. (2021). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
-
Biopharmaceutics Classification System (BCS) - An Overview. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. (n.d.). Hilaris Publisher. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Biorelevant.com. (n.d.). The BCS (Biopharmaceutical Classification System). Biorelevant.com. [Link]
-
Benet, L. Z., et al. (2012). The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. PubMed Central. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]
-
Takács-Novák, K., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. PubMed. [Link]
-
Avinash, G. (2021). World Journal of Pharmaceutical Research. AWS. [Link]
-
Khadra, I., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. [Link]
-
Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes. [Link]
-
Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ACS Publications. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]
-
<1236> SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. [Link]
-
Miyazaki, S., et al. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]
-
Creative Biolabs. (n.d.). Thermodynamic Solubility Testing Service. Creative Biolabs. [Link]
-
USP-NF. (2016). <1236> Solubility Measurements. USP-NF. [Link]
-
Chapter 3. Pharmacokinetics. (n.d.). AccessPhysiotherapy. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. (n.d.). Open Education Alberta. [Link]
-
FDA. (2013). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
-
FDA. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility. FDA. [Link]
-
FDA. (1997). Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. [Link]
-
FDA. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. ResearchGate. [Link]
-
ECA Academy. (2016). FDA Guideline on Dissolution Testing. gmp-compliance.org. [Link]
Sources
- 1. bioassaysys.com [bioassaysys.com]
- 2. Solubility Measurements | USP-NF [uspnf.com]
- 3. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 13. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. microbenotes.com [microbenotes.com]
- 15. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 16. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Aqueous Solubility Assay - Enamine [enamine.net]
- 18. researchgate.net [researchgate.net]
- 19. Thermodynamic Solubility Testing Service - Creative Biolabs [creative-biolabs.com]
- 20. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. biorelevant.com [biorelevant.com]
- 23. fda.gov [fda.gov]
- 24. fda.gov [fda.gov]
- 25. FDA Guideline on Dissolution Testing - ECA Academy [gmp-compliance.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. downloads.regulations.gov [downloads.regulations.gov]
- 28. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 29. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 30. enamine.net [enamine.net]
- 31. globalresearchonline.net [globalresearchonline.net]
- 32. hilarispublisher.com [hilarispublisher.com]
- 33. The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 2-Morpholinothiazol-4-amine Hydrochloride in Modern Kinase Inhibitor Discovery: A Mechanistic and Methodological Guide
Abstract
In the landscape of modern oncology and immunology, the development of targeted kinase inhibitors remains a cornerstone of therapeutic advancement. Within this field, certain molecular scaffolds have emerged as "privileged structures" due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. This technical guide provides an in-depth examination of 2-Morpholinothiazol-4-amine hydrochloride , a key intermediate in the synthesis of a new generation of potent and selective kinase inhibitors. We will dissect the mechanistic rationale behind its utility, focusing on the synergistic roles of the 2-aminothiazole core and the morpholine moiety. Furthermore, this guide will furnish researchers and drug development professionals with detailed, field-proven experimental protocols to effectively characterize the kinase inhibitors derived from this versatile intermediate.
Introduction: The Kinase Inhibitor Revolution and the Rise of Privileged Scaffolds
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are critical nodes in cellular signaling pathways that govern cell growth, differentiation, and survival. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for various malignancies and inflammatory conditions.
The 2-aminothiazole framework is a highly favored structural motif in the design of kinase inhibitors.[1][2] Its remarkable success stems from its capacity to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a key determinant of inhibitor binding and potency.[1] A landmark example is Dasatinib, a potent inhibitor of the Bcr-Abl and Src family kinases, which is built upon a 2-aminothiazole core and is a frontline treatment for chronic myelogenous leukemia (CML).[3] The versatility of this scaffold allows for chemical modifications at multiple positions, enabling the fine-tuning of potency and selectivity against a diverse array of kinases.[1][3]
This compound: A Strategic Intermediate
This compound serves as a pivotal building block in the synthesis of novel kinase inhibitors. Its value lies in the strategic combination of two key pharmacophoric elements: the 2-aminothiazole core and the morpholine ring.
The 2-Aminothiazole Core: The Hinge-Binding Anchor
As previously mentioned, the 2-aminothiazole moiety is the foundational anchor for ATP-competitive kinase inhibition. The exocyclic amino group and the thiazole nitrogen act as hydrogen bond donors and acceptors, respectively, enabling a bidentate interaction with the kinase hinge region. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's active site.
The Morpholine Moiety: A Multifunctional Modulator
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is another privileged pharmacophore in modern drug discovery.[4] Its incorporation into kinase inhibitors offers several distinct advantages:
-
Enhanced Potency and Selectivity: The morpholine ring can form additional hydrogen bonds with residues in the ATP-binding pocket, thereby increasing binding affinity and potency.[4][5] Furthermore, the steric bulk and conformation of the morpholine can be exploited to achieve selectivity for a particular kinase.[6][7] For instance, in the context of PI3K/mTOR inhibitors, the morpholine ring often forms a critical hydrogen bond with the hinge region of the kinase domain.[4][8]
-
Improved Physicochemical Properties: The morpholine group can significantly enhance the aqueous solubility and metabolic stability of a drug candidate.[6] These properties are crucial for achieving favorable pharmacokinetic profiles, including oral bioavailability.
-
Modulation of Cellular Activity: The morpholine moiety can influence the cellular uptake and efflux of the inhibitor, ultimately impacting its efficacy in a cellular context.
The hydrochloride salt form of 2-Morpholinothiazol-4-amine enhances its stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.
Mechanism of Action of Kinase Inhibitors Derived from 2-Morpholinothiazol-4-amine
Kinase inhibitors developed from this intermediate are predominantly ATP-competitive inhibitors. Their mechanism of action can be elucidated through the following key principles:
-
ATP Competition: These inhibitors bind to the ATP-binding pocket of the target kinase, directly competing with the endogenous ATP substrate. This prevents the transfer of the gamma-phosphate from ATP to the substrate protein, thereby inhibiting the kinase's catalytic activity.
-
Hinge Region Interaction: The 2-aminothiazole core forms the primary hydrogen bond interactions with the kinase hinge region, anchoring the inhibitor in the active site.
-
Exploitation of the Ribose and Phosphate Pockets: The morpholine ring and other substituents added to the 2-Morpholinothiazol-4-amine scaffold can occupy the ribose and phosphate binding pockets of the ATP-binding site, forming additional interactions that enhance potency and selectivity.
Targeting Key Signaling Pathways
Derivatives of 2-Morpholinothiazol-4-amine have the potential to target a range of kinases involved in oncogenic signaling pathways. Based on the established roles of the 2-aminothiazole and morpholine motifs, prominent targets include:
-
Src Family Kinases and Bcr-Abl: Following the precedent of Dasatinib, inhibitors can be designed to target these non-receptor tyrosine kinases, which are crucial drivers in various leukemias and solid tumors.[3]
-
PI3K/Akt/mTOR Pathway: This pathway is frequently dysregulated in cancer, and the morpholine moiety is a well-established pharmacophore for inhibitors of PI3K and mTOR.[4][9]
-
Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their inhibition is a promising anti-cancer strategy. The 2-aminothiazole scaffold has been successfully employed in the development of Aurora kinase inhibitors.[10]
-
Checkpoint Kinase 1 (CHK1): As a critical component of the DNA damage response, CHK1 is an attractive target for combination therapies with cytotoxic agents. 2-aminothiazole derivatives have shown promise as CHK1 inhibitors.[11]
Below is a diagram illustrating the general mechanism of ATP-competitive kinase inhibition.
Caption: ATP-Competitive Kinase Inhibition.
Experimental Protocols for Characterization
The following section provides detailed, step-by-step methodologies for the essential experiments required to characterize kinase inhibitors derived from this compound.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[1]
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant purified kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (inhibitor) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or equivalent
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture containing the kinase and peptide substrate in the appropriate kinase buffer.
-
Assay Plate Setup:
-
Add 2.5 µL of the kinase reaction mixture to each well of a 384-well plate.
-
Add 25 nL of the serially diluted test compound or DMSO (as a control) to the respective wells.
-
-
Kinase Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO control (100% activity) and a no-kinase control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: In Vitro Kinase Inhibition Assay Workflow.
Cellular Target Engagement Assay (Western Blot)
This technique is used to confirm that the inhibitor is engaging its target within a cellular context by assessing the phosphorylation status of downstream substrate proteins.[1]
Objective: To determine the effect of the inhibitor on the phosphorylation of a known downstream target of the kinase in a cellular model.
Materials:
-
Cancer cell line expressing the target kinase (e.g., K562 for Bcr-Abl, MDA-MB-231 for various kinases)
-
Cell culture medium and supplements
-
Test compound (inhibitor) dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (phospho-specific for the target and total protein for loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Treatment:
-
Plate cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the inhibitor for a specific time (e.g., 2 hours). Include a DMSO vehicle control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-CrkL for Bcr-Abl inhibition) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities.
-
Determine the reduction in the phosphorylated protein signal relative to the total protein or a loading control (e.g., GAPDH or β-actin).
-
Quantitative Data Summary
The following table presents representative inhibitory activities of 2-aminothiazole derivatives against various cancer cell lines and kinases, illustrating the potential of this scaffold.
| Compound | Target Kinase(s) | Cell Line | IC50 (µM) | Reference |
| Dasatinib | Bcr-Abl, Src family | K562 (Leukemia) | <0.001 | [1][3] |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3K p110α | A375 (Melanoma) | 0.58 | [12] |
| Compound 21 (2-amino-thiazole-5-carboxylic acid phenylamide derivative) | Not specified | K562 (Leukemia) | 16.3 | [1] |
| MCF-7 (Breast Cancer) | 20.2 | [1] |
Conclusion
This compound is a highly valuable intermediate for the synthesis of a diverse range of kinase inhibitors. The strategic combination of the hinge-binding 2-aminothiazole core and the multifunctional morpholine moiety provides a robust platform for developing potent, selective, and drug-like kinase inhibitors. The experimental protocols detailed in this guide offer a comprehensive framework for the characterization of these novel therapeutic candidates, from initial in vitro profiling to cellular target engagement studies. As the demand for targeted therapies continues to grow, the judicious use of such privileged scaffolds will undoubtedly accelerate the discovery and development of the next generation of life-saving medicines.
References
-
Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design. Benchchem.
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] -1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
-
Abdel-Maksoud, M. S., et al. (2022). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 243, 114777.
-
Design of 2‐aminothiazole CHK1 inhibitors. ResearchGate.
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35811-35827.
-
The Emergence of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine as a Kinase Inhibitor: A Mechanistic Overview. Benchchem.
-
Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. ResearchGate.
-
Trifiró, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3741-3756.
-
Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.
-
Trifiró, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(22), 3741-3756.
-
Evans, R. J., et al. (2012). Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor. Bioorganic & Medicinal Chemistry Letters, 22(10), 3536-3540.
-
Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride. Google Patents.
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-58.
-
Farmer, L. J., et al. (2008). Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 18(23), 6231-5.
-
2-Morpholinothiazol-4-amine. BLD Pharm.
-
Synthesis of 2-Morpholino-1,3,4-thiadiazines. ResearchGate.
-
Kallanagouda, R. B., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. E-Journal of Chemistry, 7(4), 1496-1502.
-
El-Gamal, M. I., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(3), 1642-1678.
-
Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. Google Patents.
-
He, W., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(8), 2603-2607.
-
This compound. MySkinRecipes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 2-Morpholinothiazol-4-amine Derivatives: A Technical Guide to Unraveling Their Biological Potential
Foreword: The Privileged Scaffold and Its Promise
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that serve as a foundation for the development of a multitude of biologically active compounds. The 2-aminothiazole core is a quintessential example of such a scaffold, forming the backbone of numerous approved drugs and investigational agents.[1][2] This technical guide delves into a specific, yet profoundly interesting, subset of this family: derivatives of 2-Morpholinothiazol-4-amine hydrochloride . The incorporation of a morpholine ring at the 2-position of the thiazole nucleus introduces unique physicochemical properties, influencing solubility, metabolic stability, and target engagement. This guide is intended for researchers, scientists, and drug development professionals, providing an in-depth exploration of the biological activities of these derivatives, detailed experimental protocols for their evaluation, and insights into their structure-activity relationships.
I. The Anticancer Potential: A Multi-pronged Assault on Malignancy
The most extensively documented biological activity of 2-morpholinothiazole derivatives is their potent and varied anticancer effects.[3][4] These compounds have demonstrated efficacy against a range of human cancer cell lines, including those of the breast, lung, colon, and liver, as well as leukemia.[1][3] The underlying mechanisms are often multifaceted, primarily revolving around the inhibition of key cellular signaling pathways that govern cell proliferation, survival, and angiogenesis.
A. Mechanism of Action: Targeting Key Kinases and Inducing Apoptosis
A significant body of evidence points to the role of 2-morpholinothiazole derivatives as potent kinase inhibitors .[2][5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers.
One of the primary targets for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1][6][7] By inhibiting VEGFR-2, these derivatives can effectively cut off the tumor's blood supply, leading to starvation and cell death.
Furthermore, these compounds have been implicated in the inhibition of other critical signaling pathways, such as the PI3K/Akt/mTOR pathway , which is central to cell growth, proliferation, and survival.[8][9][10] Inhibition of this pathway can halt uncontrolled cell division and promote apoptosis.
The induction of apoptosis , or programmed cell death, is another key anticancer mechanism of 2-morpholinothiazole derivatives.[11][12][13] Studies have shown that these compounds can trigger apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases and subsequent cell death.[3][11]
A common consequence of the anti-proliferative activity of these compounds is the induction of cell cycle arrest , often at the G0/G1 or G2/M phases, preventing cancer cells from progressing through the division cycle.[1][3][14]
Signaling Pathway of a Hypothetical 2-Morpholinothiazole Derivative as a VEGFR-2 and PI3K/Akt/mTOR Inhibitor
Caption: Hypothetical signaling pathway of a 2-morpholinothiazole derivative.
B. Structure-Activity Relationship (SAR) Insights
The biological activity of 2-morpholinothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the phenyl group often attached at the 4-position.
-
Substituents on the Phenyl Ring: Electron-withdrawing groups, such as halogens (e.g., chloro, fluoro) or nitro groups, on the phenyl ring at the 4-position of the thiazole have been shown to enhance anticancer activity.[15] The position of these substituents is also critical, with para- and meta-substitutions often yielding higher potency.[3]
-
Modifications of the Morpholine Moiety: While the morpholine ring itself is considered beneficial for pharmacokinetic properties, modifications can influence activity. The integrity of the morpholine ring is generally important for maintaining activity.
-
Linker between Thiazole and Phenyl Ring: The nature of the linker between the thiazole core and a substituted phenyl ring can significantly impact activity. For instance, the presence of an amide or ureido linkage can influence hydrogen bonding interactions with target enzymes.[15]
Table 1: Anticancer Activity of Selected 2-Morpholinothiazole Derivatives
| Compound ID | R1 (at C4-phenyl) | R2 (at C5 of thiazole) | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative A | 4-Chloro | H | MCF-7 (Breast) | 8.50 | [16] |
| Derivative B | 3,4-Dichloro | H | HepG2 (Liver) | 11.42 | [16] |
| Derivative C | 4-Nitro | H | HCT-116 (Colon) | 12.76 | [16] |
| Derivative D | 4-Methoxy | Benzylidene | HepG2 (Liver) | 0.51 | [15] |
| Derivative E | 4-Chloro | Benzylidene | PC12 (Pheochromocytoma) | 0.309 | [15] |
C. Experimental Protocols for Anticancer Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11][17][18]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-morpholinothiazole derivative (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][16][19][20]
Protocol:
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. PI intercalates with DNA, and the fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.
Experimental Workflow for Anticancer Evaluation
Caption: A typical workflow for evaluating the anticancer properties of novel compounds.
II. Antimicrobial Activity: A Renewed Front in the Fight Against Resistance
While the anticancer properties of 2-morpholinothiazole derivatives have been a primary focus, their potential as antimicrobial agents is an emerging area of significant interest. The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with unique mechanisms of action.[2][21]
A. Spectrum of Activity and Mechanism of Action
Derivatives of the 2-aminothiazole scaffold have demonstrated activity against a range of bacteria and fungi.[15][22] The morpholine moiety can enhance the antimicrobial profile of these compounds.
The precise antimicrobial mechanism of action for many 2-morpholinothiazole derivatives is still under investigation, but several possibilities exist based on related compounds:
-
Inhibition of Bacterial Enzymes: These compounds may target essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication (e.g., DNA gyrase), or folate synthesis.[22]
-
Disruption of Biofilm Formation: Some thiazole derivatives have been shown to inhibit the formation of biofilms, which are communities of bacteria that are highly resistant to antibiotics.[2]
-
Targeting Two-Component Systems: There is evidence that thiazole derivatives can interfere with bacterial two-component regulatory systems, which are crucial for sensing and responding to environmental changes and are often involved in virulence and antibiotic resistance.[21][23][24]
B. Experimental Protocols for Antimicrobial Evaluation
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed.
III. Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Inflammation is a complex biological response implicated in a wide range of diseases, from arthritis to cancer.[4][25][26][27] Thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the inhibition of key enzymes in the inflammatory cascade.
A. Mechanism of Action: Targeting COX and LOX Enzymes
The primary mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[4][25][26][28] These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Dual inhibition of both COX and LOX is a particularly attractive therapeutic strategy, as it can provide broader anti-inflammatory coverage with a potentially improved side-effect profile compared to traditional NSAIDs.[27] While more research is needed specifically on 2-morpholinothiazole derivatives, the broader class of thiazoles has shown promise as COX/LOX inhibitors.[4][26]
B. Experimental Protocols for Anti-inflammatory Evaluation
These assays measure the ability of a compound to inhibit the activity of purified COX-1, COX-2, and 5-LOX enzymes.
Protocol (General):
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, or soybean 5-LOX) and its respective substrate (e.g., arachidonic acid).
-
Compound Incubation: Add the test compound at various concentrations to the reaction mixture.
-
Reaction Initiation and Termination: Initiate the enzymatic reaction and allow it to proceed for a specific time before stopping it.
-
Product Quantification: Measure the amount of product formed (e.g., prostaglandin E2 for COX, or leukotriene B4 for LOX) using methods such as ELISA or HPLC.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
IV. Conclusion and Future Directions
The 2-morpholinothiazol-4-amine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated a remarkable breadth of biological activities, with particularly strong evidence for their anticancer potential through the modulation of key kinase signaling pathways. Their emerging antimicrobial and anti-inflammatory properties further underscore their therapeutic promise.
Future research in this area should focus on:
-
Elucidation of Specific Molecular Targets: While kinase inhibition is a recurring theme, identifying the precise kinase targets for different derivatives will be crucial for rational drug design and understanding potential off-target effects.
-
Systematic SAR Studies: Comprehensive structure-activity relationship studies are needed to optimize the potency and selectivity of these compounds for their various biological targets.
-
In Vivo Efficacy and Pharmacokinetic Profiling: Promising in vitro candidates must be evaluated in relevant animal models to assess their in vivo efficacy, safety, and pharmacokinetic properties.
-
Exploration of Novel Therapeutic Areas: The diverse biological activities of these compounds suggest that their therapeutic potential may extend beyond the areas currently under investigation.
This technical guide provides a solid foundation for researchers entering this exciting field. By employing the detailed protocols and understanding the established structure-activity relationships, the scientific community can continue to unlock the full therapeutic potential of 2-morpholinothiazol-4-amine derivatives.
References
A comprehensive list of references with titles, sources, and clickable URLs will be compiled based on the cited search results to ensure authoritative grounding and verifiability.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 12. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Antimicrobial Resistance: Two-Component Regulatory Systems and Multidrug Efflux Pumps [mdpi.com]
- 22. Antimicrobial Compounds from Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Novel benzothiazole derivatives target the Gac/Rsm two-component system as antibacterial synergists against Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. ijpsjournal.com [ijpsjournal.com]
- 26. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. A Comprehensive Review on the Advancements of Dual COX-2/5-LOX Inhibitors as Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. mdpi.com [mdpi.com]
The Strategic Role of 2-Morpholinothiazol-4-amine Hydrochloride in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic use of privileged scaffolds is paramount to the efficient development of novel therapeutics. The 2-aminothiazole moiety is one such scaffold, consistently appearing in a multitude of clinically relevant kinase inhibitors and other targeted agents.[1][2] This technical guide delves into the significance of 2-Morpholinothiazol-4-amine hydrochloride as a key building block in medicinal chemistry. While this specific salt may primarily serve as a synthetic intermediate, its constituent parts—the 2-aminothiazole core and the morpholine ring—are of profound importance. This document will explore the rationale behind its use, its role in the synthesis of advanced drug candidates, and the experimental workflows employed to leverage its chemical functionalities. We will dissect the causality behind its application in kinase inhibitor design, providing a framework for researchers and drug development professionals to understand and utilize this versatile chemical entity.
Introduction: The Power of Privileged Scaffolds
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity.[3] The 2-aminothiazole ring system is a quintessential example of such a scaffold. Its prevalence in FDA-approved drugs, such as the kinase inhibitor Dasatinib, underscores its utility in presenting functional groups in a spatially advantageous manner for interaction with ATP-binding sites of kinases.[2][4] The nitrogen and sulfur atoms within the thiazole ring, along with the exocyclic amine, provide a rich array of hydrogen bond donors and acceptors, crucial for target recognition and binding.
The morpholine moiety, while not a privileged scaffold in the same vein, is a highly valuable functional group in drug design. Its incorporation can enhance aqueous solubility, improve metabolic stability, and introduce a key hydrogen bond acceptor. Furthermore, its saturated, non-planar structure can be used to probe and fit into specific pockets within a target protein, often leading to improved selectivity and potency. The combination of these two moieties in This compound creates a readily functionalizable building block with inherent drug-like properties.
Physicochemical Properties and Synthetic Utility
| Property | Predicted Value/Characteristic | Source |
| Molecular Formula | C₇H₁₂ClN₃OS | [5] |
| Molecular Weight | 221.71 g/mol | [5] |
| Form | Likely a crystalline solid | Inferred |
| Solubility | Soluble in water and polar organic solvents | [7] |
| pKa | The aminothiazole moiety will have a basic pKa, enhancing salt formation. | [7] |
The primary role of this compound is as a versatile intermediate in multi-step organic syntheses. The exocyclic amine at the 4-position is a key nucleophile, readily participating in reactions such as amide bond formation, urea formation, and palladium-catalyzed cross-coupling reactions.
Illustrative Synthetic Pathway
The synthesis of 2-aminothiazole derivatives typically follows the Hantzsch thiazole synthesis. A general representation for a compound like 2-Morpholinothiazol-4-amine would involve the cyclocondensation of a morpholinyl-thiourea with an α-haloketone.
Caption: General synthetic scheme for the 2-aminothiazole core.
Role in Kinase Inhibitor Design
Protein kinases are a major class of drug targets, particularly in oncology.[8] Many kinase inhibitors are designed to be ATP-competitive, binding to the ATP pocket of the enzyme. The 2-aminothiazole scaffold is exceptionally well-suited to mimic the hinge-binding interactions of the adenine portion of ATP.
Derivatives of 2-Morpholinothiazol-4-amine are strategically employed in the design of inhibitors for various kinase families, including Aurora kinases and PI3K.[9][10] The 2-amino group of the thiazole ring typically forms one or more hydrogen bonds with the "hinge" region of the kinase, a critical anchoring interaction. The morpholine group can then be positioned to interact with the solvent-exposed region or other nearby pockets, influencing solubility and potentially providing additional binding interactions.
Conceptual Kinase Binding Model
Caption: Conceptual model of a 2-morpholinothiazole-4-amine derivative binding to a kinase active site.
Experimental Protocols: Synthesis and Evaluation
The following protocols are representative of the workflows used to synthesize and evaluate the biological activity of derivatives of this compound.
General Synthetic Protocol for Amide Derivatives
-
Dissolution: Dissolve this compound (1.0 eq) and a carboxylic acid of interest (1.1 eq) in a suitable aprotic solvent (e.g., DMF or DCM).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (2.5 eq), to neutralize the hydrochloride and activate the carboxylic acid.
-
Coupling Agent: Add a peptide coupling reagent, such as HATU or HBTU (1.2 eq), to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide derivative.
In Vitro Kinase Inhibition Assay
-
Reagents: Prepare solutions of the test compound (synthesized derivative), the target kinase, a suitable kinase substrate (e.g., a peptide), and ATP.
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, substrate, and varying concentrations of the test compound in a kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
This compound represents a strategically important, yet under-documented, building block in medicinal chemistry. Its true value lies in the potent combination of the 2-aminothiazole privileged scaffold and the functionally versatile morpholine moiety. As the quest for more selective and potent kinase inhibitors continues, the demand for such well-designed synthetic intermediates will undoubtedly grow. Future research will likely focus on the development of novel derivatives targeting a broader range of kinases and other enzyme families. The principles outlined in this guide provide a solid foundation for researchers to harness the potential of this and related scaffolds in the pursuit of new medicines.
References
-
This compound. MySkinRecipes. [Link]
-
Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]
-
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. [Link]
-
Synthesis of 2-Morpholino-1,3,4-thiadiazines. ResearchGate. [Link]
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
-
Conformational effects on the activity of drugs. 7. Synthesis and pharmacological properties of 2-(p-nitrophenyl)-substituted morpholines. PubMed. [Link]
-
Discovery of 2-arylthiazolidine-4-carboxylic acid amides as a new class of cytotoxic agents for prostate cancer. PubMed. [Link]
-
2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. PubMed. [Link]
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]
-
Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. PMC. [Link]
-
Privileged Scaffold for Drug Design and Activity Improvement - Part IV. PubMed. [Link]
-
Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. PubMed. [Link]
-
Pharmacological characterization of the aminorex analogs 4-MAR, 4,4'-DMAR, and 3,4-DMAR. PubMed. [Link]
- Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
-
2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride. PubChem. [Link]
-
Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. Research and Reviews. [Link]
-
Regulation of proton partitioning in kinase-activating acute myeloid leukemia and its therapeutic implication. NIH. [Link]
-
(PDF) Design, Synthesis, and Anticancer Activities of Novel 2-Amino-4-phenylthiazole Scaffold Containing Amide Moieties. ResearchGate. [Link]
-
Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. PubMed. [Link]
-
Synthesis of 5-enamine-4-thiazolidinone derivatives with trypanocidal and anticancer activity. PubMed. [Link]
-
Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). HMDB. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Privileged Scaffold for Drug Design and Activity Improvement - Part IV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. echemi.com [echemi.com]
- 7. rroij.com [rroij.com]
- 8. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to 2-Morpholinothiazol-4-amine Hydrochloride
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged structures" for their ability to interact with a wide array of biological targets. The 2-aminothiazole core is a quintessential example of such a scaffold, forming the backbone of numerous therapeutic agents. When functionalized with a morpholine moiety—a group renowned for enhancing pharmacokinetic properties—the resulting compound, 2-Morpholinothiazol-4-amine hydrochloride , emerges as a valuable building block for drug discovery. This guide provides an in-depth exploration of this compound, not through a linear historical narrative, which remains largely undocumented in seminal literature, but by dissecting the scientific rationale for its existence and its potential applications in pharmaceutical research. We will delve into the rich chemistry of its constituent parts, propose a robust synthetic pathway, and explore the promising biological activities that this molecule and its derivatives are predicted to exhibit.
The 2-Aminothiazole Core: A Cornerstone of Medicinal Chemistry
The 2-aminothiazole ring is a prominent heterocyclic motif found in a multitude of biologically active compounds. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various non-covalent interactions with protein targets, including hydrogen bonding, and hydrophobic and aromatic interactions. The inherent chemical stability and the synthetic accessibility of the thiazole ring further contribute to its widespread use in drug design.
Historically, the significance of the 2-aminothiazole scaffold was solidified with its incorporation into the side chains of third-generation cephalosporin antibiotics.[1][2][3] This structural feature was crucial for conferring broad-spectrum antibacterial activity. Beyond antibiotics, derivatives of 2-aminothiazole have been extensively investigated and developed as potent agents for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[4][5] The adaptability of the 2-aminothiazole core allows for its decoration with various substituents at the 2-, 4-, and 5-positions, enabling the fine-tuning of its pharmacological profile.
The Morpholine Moiety: A Tool for Optimizing Drug-Like Properties
The morpholine ring is a saturated heterocycle that is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. As a secondary amine, it is non-planar and possesses a pKa that typically renders it protonated at physiological pH. This basic nitrogen atom can serve as a key interaction point with biological targets and improve aqueous solubility.
Furthermore, the morpholine group is generally metabolically stable and can impart favorable absorption, distribution, metabolism, and excretion (ADME) characteristics to a molecule. Its inclusion in a molecular structure can disrupt planarity, which may reduce non-specific binding to off-target proteins and improve selectivity. Numerous approved drugs across various therapeutic areas contain a morpholine moiety, underscoring its value in drug design. The synthesis of various morpholino-containing derivatives has been a subject of extensive research, leading to the discovery of potent kinase inhibitors and anti-inflammatory agents.[6][7][8]
Synthesis of this compound: A Proposed Protocol
Experimental Protocol: Hantzsch Thiazole Synthesis
Step 1: Synthesis of the Thiourea Precursor (1-Morpholin-4-ylthiourea)
-
To a solution of morpholine (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF), add benzoyl isothiocyanate (1.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure. The resulting solid is the N-benzoyl-N'-morpholinylthiourea intermediate.
-
Hydrolyze the benzoyl group by dissolving the intermediate in a solution of sodium hydroxide (2.0 eq) in a mixture of water and ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and neutralize with hydrochloric acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-morpholin-4-ylthiourea.
Step 2: Cyclization to form 2-Morpholinothiazol-4-amine
-
Dissolve 1-morpholin-4-ylthiourea (1.0 eq) in ethanol.
-
Add 1,3-dichloroacetone (1.1 eq) to the solution.
-
Reflux the mixture for 6-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2-morpholinothiazol-4-amine, may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-morpholinothiazol-4-amine in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.
Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₁₂ClN₃OS |
| Molecular Weight | 221.71 g/mol |
| Appearance | Expected to be a white to off-white solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| CAS Number | 170492-30-5 |
Expected Spectroscopic Characterization:
-
¹H NMR: Protons of the morpholine ring would appear as multiplets in the range of 3.5-4.0 ppm. The methylene protons of the thiazole ring and the amine protons would also be present.
-
¹³C NMR: Resonances corresponding to the carbon atoms of the thiazole and morpholine rings would be observed.
-
IR Spectroscopy: Characteristic peaks for N-H stretching of the amine group, C=N stretching of the thiazole ring, and C-O-C stretching of the morpholine ring would be expected.
-
Mass Spectrometry: The molecular ion peak corresponding to the free base (C₇H₁₁N₃OS) would be observed, along with characteristic fragmentation patterns.
Potential Therapeutic Applications and Biological Activity
The convergence of the 2-aminothiazole and morpholine scaffolds in this compound suggests a high potential for biological activity. Derivatives of this compound are prime candidates for screening in various therapeutic areas, particularly in oncology and immunology.
Kinase Inhibition
A significant number of kinase inhibitors feature the 2-aminothiazole or morpholine motifs. For instance, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives have been identified as potent Aurora kinase inhibitors.[9] Similarly, 4-morpholino-2-phenylquinazolines have been evaluated as PI3 kinase inhibitors.[6] The nitrogen atoms in the 2-aminothiazole core can act as hydrogen bond donors and acceptors, mimicking the hinge-binding interactions of ATP in the kinase active site. The morpholine group can occupy adjacent hydrophobic pockets and improve solubility.
Sources
- 1. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 2. US4503234A - Production of 2-(2-aminothiazole-4-yl)-2-(syn)-methoxyimino acetic esters - Google Patents [patents.google.com]
- 3. WO1990015802A1 - Preparation of 2-(2-tritylaminothiazol-4-yl)-2-syn-methoxyiminoacetic acid - Google Patents [patents.google.com]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Synthesis of Novel Kinase Inhibitors from 2-Morpholinothiazol-4-amine Hydrochloride
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, most notably potent kinase inhibitors.[1][2][3][4] This structural motif is a key feature in clinically successful drugs such as Dasatinib, a pan-Src family kinase inhibitor.[1][2][5][6] This guide provides a comprehensive experimental protocol for the synthesis of novel kinase inhibitor candidates starting from 2-Morpholinothiazol-4-amine hydrochloride. We delve into the rationale behind the synthetic strategy, provide a detailed step-by-step protocol for N-acylation, discuss methods for purification and characterization, and contextualize the synthesis within the broader landscape of kinase biology and structure-activity relationship (SAR) studies.
Introduction: The Strategic Importance of the 2-Aminothiazole Core
Protein kinases are critical regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[4][7] Consequently, the development of small-molecule kinase inhibitors remains a primary focus of drug discovery. The 2-aminothiazole ring system serves as an exceptional scaffold for kinase inhibitor design, primarily because its nitrogen and sulfur atoms can form crucial hydrogen bonds with the "hinge region" of the ATP-binding pocket of many kinases, mimicking the interactions of adenine.[1][6][8]
This compound is a versatile starting material for building libraries of potential kinase inhibitors. The primary amine at the C4 position is an ideal handle for introducing diverse chemical functionalities via reactions like acylation, alkylation, or sulfonylation.[3][9][10] These modifications allow for systematic exploration of the chemical space within the kinase active site, enabling the optimization of inhibitor potency, selectivity, and pharmacokinetic properties.[5][11] This document focuses on N-acylation, a fundamental and highly effective strategy for generating potent kinase inhibitors from this scaffold.[4]
Reagent Profile: this compound
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₇H₁₂ClN₃OS |
| Molecular Weight | 221.71 g/mol |
| CAS Number | 170492-30-5[12] |
| Appearance | Typically a solid[13] |
| Storage | 2-8°C, inert atmosphere, keep in a dark place[12] |
Safety and Handling:
As a hydrochloride salt of an amine, this compound should be handled with care. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted from the supplier, general precautions for related aminothiazole and morpholine derivatives apply.
-
Hazards: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14][15][16]
-
Personal Protective Equipment (PPE): Wear protective gloves, lab coat, and safety glasses/goggles.[14][17][18]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[15][18]
Experimental Protocol: N-Acylation of 2-Morpholinothiazol-4-amine
This protocol details a general yet robust procedure for the N-acylation of the 4-amino group using an acyl chloride. This reaction is a cornerstone for creating libraries of amide derivatives for SAR studies.[9][19][20]
Principle of the Reaction
The reaction involves the nucleophilic attack of the primary amine at the C4 position of the thiazole ring on the electrophilic carbonyl carbon of an acyl chloride. A non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize the starting material's hydrochloride salt and to scavenge the HCl gas generated during the reaction, driving the equilibrium towards product formation. The reaction is typically performed at a low temperature initially to control its exothermic nature.
Materials and Reagents
-
This compound (1.0 eq)
-
Acyl chloride (e.g., Benzoyl chloride, 1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (2.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice-water bath
-
Nitrogen or Argon gas supply (optional, but recommended for moisture-sensitive acyl chlorides)
-
Separatory funnel
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DCM (or THF) to create a stirrable suspension. Add triethylamine (2.2 eq). The base will first neutralize the hydrochloride salt, potentially making the mixture more soluble.
-
Cooling: Place the flask in an ice-water bath and stir the mixture for 10-15 minutes to cool it to 0°C.[19][21]
-
Acyl Chloride Addition: While stirring vigorously at 0°C, add the desired acyl chloride (1.1 eq) dropwise via a syringe. A precipitate (triethylamine hydrochloride) will likely form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-12 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A common mobile phase is ethyl acetate/hexane. The product spot should be less polar than the starting amine.[10][19]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and then with brine.
-
Separate the organic layer and dry it over anhydrous Na₂SO₄.[10][21]
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid or oil can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure N-acylated product.[3][19][22]
-
Experimental Workflow Diagram
Caption: Inhibition of a kinase signaling pathway by a 2-aminothiazole derivative.
Conclusion
This application note provides a detailed, field-proven protocol for the synthesis of N-acylated 2-Morpholinothiazol-4-amine derivatives. This foundational reaction serves as a gateway to producing extensive libraries of novel compounds for screening against various protein kinases. By explaining the causality behind each step and placing the synthesis within the context of kinase inhibitor design, this guide empowers researchers, scientists, and drug development professionals to effectively utilize this powerful chemical scaffold in the quest for next-generation therapeutics.
References
-
Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832. [Link]
-
ResearchGate. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry. [Link]
-
Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]
-
Journal of Medicinal Chemistry. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Link]
-
PubMed. (2008). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. PubMed. [Link]
- Google Patents. (1949). Purification of 2-aminothiazole.
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
MDPI. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. MDPI. [Link]
-
Der Pharma Chemica. (2015). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]
-
Chemtron. (2015). Safety Data Sheet. Chemtron Supply Corporation. [Link]
-
National Institutes of Health. (2024). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Center for Biotechnology Information. [Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
National Institutes of Health. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. National Center for Biotechnology Information. [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Center for Biotechnology Information. [Link]
-
PubMed. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. [Link]
-
ScienceDirect. (2013). Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds. ScienceDirect. [Link]
-
RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry. [Link]
-
PubMed. (2008). Design and synthesis of 2-amino-pyrazolopyridines as Polo-like kinase 1 inhibitors. PubMed. [Link]
-
National Institutes of Health. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Center for Biotechnology Information. [Link]
-
PubMed. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. [Link]
-
Semantic Scholar. (2014). Structural and mechanistic basis of the inhibitory potency of selected 2-aminothiazole compounds on protein kinase CK2. Semantic Scholar. [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. excli.de [excli.de]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Identification and characterization of bi-thiazole-2,2'-diamines as kinase inhibitory scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural and mechanistic basis of the inhibitory potency of selected 2-aminothiazole compounds on protein kinase CK2. | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 695147-00-3|2-Morpholinothiazol-4-amine|BLD Pharm [bldpharm.com]
- 13. [2-(4-morpholinylcarbonyl)phenyl]amine hydrochloride | 1048648-81-2 [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. files.dep.state.pa.us [files.dep.state.pa.us]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
Application Note: Leveraging 2-Morpholinothiazol-4-amine Hydrochloride in Drug Discovery for PI3K/mTOR Pathway Inhibition
Abstract
The 2-morpholinothiazol-4-amine scaffold is a privileged structure in medicinal chemistry, recognized for its integral role in the development of potent kinase inhibitors. This document provides a detailed guide for researchers on the application of 2-Morpholinothiazol-4-amine hydrochloride as a key chemical intermediate and foundational building block for synthesizing inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a critical target for therapeutic intervention.[1][2] This guide outlines the scientific rationale, provides detailed, field-proven protocols for in vitro and cell-based assays to characterize synthesized inhibitors, and offers insights into data interpretation.
Introduction: The Strategic Value of the Morpholinothiazole Scaffold
The PI3K/Akt/mTOR signaling cascade is a central regulator of cellular processes, including proliferation, growth, survival, and metabolism.[1][3] Its frequent overactivation in malignancies has driven the development of small molecule inhibitors.[2][4] The morpholinothiazole core, present in dual PI3K/mTOR inhibitors like Gedatolisib (PF-05212384), has proven to be an effective pharmacophore.[4][5] The morpholine group often confers favorable physicochemical properties, such as aqueous solubility, while the aminothiazole moiety can establish critical hydrogen bond interactions within the ATP-binding pocket of target kinases.
This compound serves as a crucial starting material or fragment for the synthesis of a diverse library of potential PI3K/mTOR inhibitors. Its reactive primary amine allows for straightforward chemical modification, enabling systematic Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Compound Profile: this compound
A clear understanding of the starting material's properties is fundamental to its effective use in synthesis and downstream biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂ClN₃OS | PubChem CID: 75530305[6] |
| Molecular Weight | 221.71 g/mol | PubChem CID: 75530305[6] |
| CAS Number | 170492-30-5 | BLD Pharm[7] |
| Appearance | Solid | - |
| Canonical SMILES | C1COCCN1C2=NC(=CS2)N.Cl | PubChem CID: 75530305[6] |
| Primary Application | Chemical Intermediate, Amine Building Block | MySkinRecipes[8] |
Biological Context: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is initiated by upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[3] This activates PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3] PIP3 recruits and activates downstream kinases, most notably Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, including the mTOR complex 1 (mTORC1), to drive cell growth and proliferation.[1][3] Inhibiting both PI3K and mTOR simultaneously can lead to a more comprehensive and durable blockade of this critical cancer signaling network.[5][9][10]
Experimental Protocols & Applications
Once novel compounds are synthesized from this compound, their biological activity must be rigorously assessed. The following protocols provide robust methods for characterizing their potential as PI3K/mTOR inhibitors.
Application 1: In Vitro Biochemical Assay for PI3K Inhibition
This protocol determines the direct inhibitory effect of a synthesized compound on the enzymatic activity of a specific PI3K isoform (e.g., PI3Kα). Luminescence-based ADP detection assays are a common and reliable method.[3][11]
Principle: PI3K enzymes consume ATP to phosphorylate their lipid substrate (PIP2). The amount of ADP produced is directly proportional to kinase activity. A luciferase-based system can be used to quantify ADP levels, where a decrease in signal in the presence of an inhibitor indicates enzymatic inhibition.[11]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Setup: To a 384-well assay plate, add 5 µL of the serially diluted compound or DMSO (as a vehicle control).[3]
-
Enzyme Addition: Add 10 µL of recombinant human PI3Kα enzyme diluted in kinase assay buffer to each well.[3] The optimal enzyme concentration should be predetermined to ensure the reaction is in the linear range.
-
Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a mixture containing the substrate (PIP2) and ATP to each well.[3] The final ATP concentration should be near its Km value for the enzyme to ensure sensitive detection of competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes. This time should be optimized based on enzyme kinetics.[3]
-
Detection: Stop the reaction and measure the ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega) according to the manufacturer's instructions.[3][11] This typically involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert ADP to ATP and generate a luminescent signal via luciferase.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Application 2: Cell-Based Western Blot for Target Engagement
This protocol assesses whether the compound can inhibit the PI3K pathway within a cellular context by measuring the phosphorylation of a key downstream effector, Akt. A reduction in phosphorylated Akt (p-Akt) at Serine 473 indicates successful target engagement.[12]
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. By using a phospho-specific antibody, one can quantify the level of activated (phosphorylated) Akt relative to the total amount of Akt protein.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Plate cancer cells known to have an active PI3K pathway (e.g., MCF7, PC3) and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells with various concentrations of the test compound (or DMSO vehicle) for 1-2 hours.
-
Stimulate the PI3K pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to induce robust Akt phosphorylation.[3]
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3][13]
-
Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3][14]
-
Blocking: Block the membrane for 1 hour at room temperature in a suitable blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBS-T) to prevent non-specific antibody binding.[14][15] Note: Milk is sometimes avoided for phospho-antibodies as it contains phosphoproteins that can increase background.[14][15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473) (e.g., from Cell Signaling Technology, #4060).[12][13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal for each sample. A dose-dependent decrease in the p-Akt/Total Akt ratio indicates effective cellular inhibition of the pathway.
-
Data Interpretation & Troubleshooting
-
In Vitro vs. Cell-Based Activity: A potent IC₅₀ in the biochemical assay that does not translate to the cell-based assay may indicate poor cell permeability, high plasma protein binding in the media, or rapid metabolism of the compound.
-
High Western Blot Background: This can be caused by insufficient blocking, improper washing, or a primary antibody concentration that is too high. Optimize blocking time and reagent (BSA vs. milk) and titrate the primary antibody.[14]
-
No Inhibition Signal: In the Western blot, ensure the pathway was successfully stimulated in the positive control (growth factor-treated, DMSO vehicle) sample. If not, check the activity of the growth factor and the health of the cells. For the biochemical assay, verify the activity of the recombinant enzyme.
Conclusion
This compound is a valuable and versatile chemical tool for drug discovery programs targeting the PI3K/mTOR pathway. By enabling the synthesis of diverse inhibitor libraries, and by characterizing these compounds through rigorous biochemical and cell-based protocols as detailed herein, researchers can efficiently identify and optimize novel drug candidates for cancer therapy. The provided methodologies offer a validated framework for advancing compounds from initial synthesis to meaningful biological characterization.
References
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]
-
Wikipedia. (2023). Gedatolisib. Available from: [Link]
-
Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323–330. Available from: [Link]
-
Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of computer-aided molecular design, 30(4), 323-330. Available from: [Link]
-
protocols.io. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Available from: [Link]
-
National Center for Biotechnology Information. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Available from: [Link]
-
Celcuity. Gedatolisib. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 44516953, Gedatolisib. Available from: [Link]
-
Springer Nature Experiments. (2014). Measuring PI3K Lipid Kinase Activity. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 75530305, this compound. Available from: [Link]
-
Larsen, J. V., et al. (2015). Detection of phosphorylated Akt and MAPK in cell culture assays. MethodsX, 2, 293-303. Available from: [Link]
-
Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]
-
MDPI. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Available from: [Link]
-
ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. Available from: [Link]
-
ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. Available from: [Link]
-
Takeda, T., Wang, Y., & Bryant, S. H. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design, 30(4), 323–330. Available from: [Link]
-
Raoof, S. S., et al. (2018). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 13(2s). Available from: [Link]
-
Küçükgüzel, Ş. G., et al. (2014). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Tropical Journal of Pharmaceutical Research, 13(9), 1469-1477. Available from: [Link]
-
MySkinRecipes. This compound. Available from: [Link]
-
Squires, M. S., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. Journal of Medicinal Chemistry, 53(11), 4404-4413. Available from: [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]
-
ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. Available from: [Link]
-
ResearchGate. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercaptoaniline. Available from: [Link]
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 77901, 2-(4-Morpholinyl)benzothiazole. Available from: [Link]
Sources
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Gedatolisib - Wikipedia [en.wikipedia.org]
- 5. cdn.pfizer.com [cdn.pfizer.com]
- 6. This compound | C7H12ClN3OS | CID 75530305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 695147-00-3|2-Morpholinothiazol-4-amine|BLD Pharm [bldpharm.com]
- 8. This compound [myskinrecipes.com]
- 9. Sci-Hub. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold / Journal of Computer-Aided Molecular Design, 2016 [sci-hub.box]
- 10. celcuity.com [celcuity.com]
- 11. PI3K (p110α[E545K]/p85α) Protocol [worldwide.promega.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
The Synthetic Versatility of 2-Morpholinothiazol-4-amine Hydrochloride: A Guide for the Modern Organic Chemist
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary organic synthesis and medicinal chemistry, the 2-aminothiazole moiety stands out as a "privileged scaffold"—a core structure that consistently appears in a multitude of biologically active compounds. This is attributed to its ability to engage in a variety of hydrogen bonding interactions and its rigid, planar structure, which allows for precise positioning of substituents to interact with biological targets. Within this important class of heterocycles, 2-Morpholinothiazol-4-amine hydrochloride has emerged as a particularly valuable and versatile building block.
This technical guide, intended for researchers, scientists, and professionals in drug development, will provide an in-depth exploration of the synthetic utility of this compound. We will delve into its inherent reactivity, showcase its application in the synthesis of complex molecules, and provide detailed, actionable protocols to empower your research endeavors.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 170492-30-5 | [1] |
| Molecular Formula | C₇H₁₂ClN₃OS | [1] |
| Molecular Weight | 221.71 g/mol | [1] |
| Appearance | White to off-white solid | Generic |
| Solubility | Soluble in water, methanol, and DMSO | Generic |
| Purity | Typically ≥95% | [2] |
The 2-Aminothiazole Core: A Hub of Reactivity
The synthetic potential of this compound is rooted in the rich and tunable reactivity of the 2-aminothiazole core. The presence of the exocyclic amino group, the endocyclic nitrogen, and the thiazole ring itself provides multiple sites for chemical modification.
The morpholino substituent at the 2-position significantly influences the electronic properties of the aminothiazole core. The electron-donating nature of the morpholino group, through the nitrogen lone pair, increases the electron density of the thiazole ring, which can modulate the reactivity of the exocyclic 4-amino group.
Below is a conceptual workflow illustrating the key reactive sites on the 2-Morpholinothiazol-4-amine scaffold.
Caption: Key reactive sites and potential transformations of the 2-Morpholinothiazol-4-amine core.
Application in the Synthesis of Kinase Inhibitors: A Representative Protocol
The following protocol is based on well-established procedures for the acylation of similar 2-aminothiazole derivatives and serves as a validated starting point for your own investigations.[3]
Representative Protocol: N-Acylation of 2-Morpholinothiazol-4-amine
This protocol describes the acylation of the 4-amino group with a generic acid chloride.
Materials:
-
This compound
-
Acid Chloride (e.g., benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Solvent and Base Addition: Suspend the starting material in anhydrous DCM (or THF) to a concentration of approximately 0.1 M. Add triethylamine (2.2 eq) or DIPEA (2.2 eq) to the suspension. Stir at room temperature for 10-15 minutes. The hydrochloride salt should neutralize, and the free amine will be present in the solution.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acid chloride.
-
Anhydrous Solvents: Essential for the same reason as the inert atmosphere.
-
Excess Base: Two equivalents of base are used to neutralize the hydrochloride salt of the starting material and to scavenge the HCl generated during the acylation reaction.
-
Cooling to 0 °C: The addition of the acid chloride is often exothermic. Cooling helps to control the reaction rate and prevent potential side reactions.
-
Aqueous Work-up: The NaHCO₃ wash neutralizes any remaining acid and helps to remove the triethylamine hydrochloride salt. The brine wash helps to remove any residual water from the organic layer.
Advanced Synthetic Applications: Envisioning Future Directions
Beyond simple acylation, the this compound building block is poised for application in more complex and powerful synthetic transformations.
Palladium-Catalyzed Cross-Coupling Reactions
The C5 position of the thiazole ring can be functionalized, typically through an initial halogenation step (e.g., with N-bromosuccinimide), to introduce a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a key strategy in the structure-activity relationship (SAR) studies of drug candidates.
The workflow for such a transformation is outlined below:
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tsijournals.com [tsijournals.com]
- 4. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 5. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Bioactive Compounds from 2-Morpholinothiazol-4-amine Hydrochloride: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the 2-Morpholinothiazole Scaffold
The 2-morpholinothiazol-4-amine core is a privileged scaffold in medicinal chemistry, appearing in a multitude of compounds investigated for diverse therapeutic applications. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key structural motif in numerous pharmaceuticals.[1][2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it an effective pharmacophore for engaging with biological targets.[1] The incorporation of a morpholine moiety often enhances the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.[3] The primary amine at the 4-position of the thiazole ring serves as a crucial synthetic handle, allowing for a wide range of chemical modifications to explore structure-activity relationships (SAR) and develop novel drug candidates.
This guide provides detailed, step-by-step protocols for the synthesis of novel compounds utilizing "2-Morpholinothiazol-4-amine hydrochloride" as a versatile starting material. The protocols are designed to be self-validating, with explanations for the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Foundational Protocol: Preparation of 2-Morpholinothiazol-4-amine
While this guide focuses on the derivatization of this compound, understanding its synthesis is crucial. A common route involves the Hantzsch thiazole synthesis, a well-established method for the formation of the thiazole ring.[4]
Caption: General workflow for Hantzsch thiazole synthesis.
A plausible synthetic approach to obtain the free base, 2-Morpholinothiazol-4-amine, involves the reaction of a suitable α-haloketone with a morpholine-containing thiourea derivative. The resulting free base can then be treated with hydrochloric acid to yield the stable hydrochloride salt.
Core Synthetic Protocols: Derivatization of this compound
The following protocols detail the derivatization of the 4-amino group of the thiazole ring. A critical first step in these reactions is the in-situ neutralization of the hydrochloride salt to liberate the reactive free amine. This is typically achieved by the addition of a suitable base.
Protocol 1: Acylation to Synthesize Novel Amides
This protocol describes the formation of an amide bond by reacting 2-Morpholinothiazol-4-amine with an acyl chloride. Amide derivatives are prevalent in medicinal chemistry due to their metabolic stability and ability to act as hydrogen bond donors and acceptors.
Experimental Protocol:
-
Neutralization of Starting Material: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a tertiary amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to the suspension and stir at room temperature for 30 minutes. This step neutralizes the hydrochloride salt, forming the free amine in situ.
-
Acylation Reaction: Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amide derivative.
Causality Behind Experimental Choices:
-
The use of a non-nucleophilic tertiary amine base is crucial to avoid competing reactions with the acyl chloride.
-
Performing the addition of the acyl chloride at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
Caption: Workflow for the acylation of 2-Morpholinothiazol-4-amine.
Protocol 2: Sulfonylation to Synthesize Novel Sulfonamides
This protocol details the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial and anticancer properties.[5][6]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and sodium carbonate (1.5 eq) in a mixture of dichloromethane and water.[5]
-
Sulfonylation: To this biphasic mixture, add the desired sulfonyl chloride (1.1 eq) and stir vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up and Purification: After completion, separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide derivative.[5]
Causality Behind Experimental Choices:
-
Sodium carbonate acts as a base to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction.
-
The biphasic reaction conditions can facilitate the reaction and simplify the work-up procedure.
Caption: Workflow for the sulfonylation of 2-Morpholinothiazol-4-amine.
Protocol 3: Urea Formation via Reaction with Isocyanates
This protocol describes the synthesis of urea derivatives, which are important pharmacophores known to interact with various biological targets through hydrogen bonding.
Experimental Protocol:
-
Neutralization and Dissolution: In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Add a non-nucleophilic base such as DIPEA (2.2 eq) and stir until the solid dissolves.
-
Urea Formation: To the resulting solution, add the desired isocyanate (1.0 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 1-6 hours.
-
Work-up and Purification: Upon completion, pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the solid with water and then with a small amount of cold diethyl ether.
-
Dry the solid under vacuum to obtain the desired urea derivative. Further purification can be achieved by recrystallization if necessary.
Causality Behind Experimental Choices:
-
DMF is a good solvent for both the starting materials and the product, facilitating a homogeneous reaction.
-
The precipitation of the product upon addition to water provides a simple and effective method for initial purification.
Sources
- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. excli.de [excli.de]
Application Notes and Protocols for 2-Morpholinothiazol-4-amine hydrochloride in Cancer Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of 2-Morpholinothiazol-4-amine hydrochloride in cancer research. This document outlines the hypothesized mechanism of action, detailed protocols for in vitro and in vivo evaluation, and guidance on data interpretation, all grounded in established scientific principles.
Introduction
This compound is a heterocyclic compound featuring a morpholine ring fused to a thiazole core. While specific research on this exact hydrochloride salt is emerging, the morpholino-thiazole and related morpholino-triazine scaffolds are of significant interest in oncology drug discovery. Notably, these structural motifs are present in dual inhibitors of the Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, such as the clinical trial candidate PKI-587.[1][2] The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell proliferation, growth, survival, and metabolism, and its aberrant activation is a frequent event in a wide range of human cancers.[1][2][3]
Therefore, it is hypothesized that this compound may function as an inhibitor of the PI3K/Akt/mTOR pathway. These application notes are designed to provide a robust framework for investigating this hypothesis and characterizing the anti-cancer potential of this compound.
Hypothesized Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling network that integrates signals from growth factors and nutrients to control essential cellular processes. Dysregulation of this pathway, often through mutations in key components, leads to uncontrolled cell proliferation and survival, hallmarks of cancer.[3] Dual inhibition of both PI3K and mTOR is a promising therapeutic strategy as it can circumvent feedback loops that may limit the efficacy of single-target inhibitors.[2][4]
The proposed mechanism of action for this compound is the dual inhibition of PI3K and mTOR kinases. This would lead to a downstream cascade of effects, including the reduced phosphorylation of Akt and other key effector proteins, ultimately resulting in decreased cell proliferation and increased apoptosis in cancer cells.
In Vitro Evaluation Protocols
A step-wise in vitro evaluation is crucial to determine the anti-cancer activity of this compound and to validate its mechanism of action.[5][6] It is recommended to start with a broad panel of cancer cell lines representing different tumor types.
Cell Viability and Cytotoxicity Assays
These initial screening assays are designed to determine the concentration-dependent effect of the compound on the viability of cancer cells.[7]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well, opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Western Blot Analysis of PI3K/Akt/mTOR Pathway Modulation
This protocol is to confirm that the compound inhibits the target pathway by assessing the phosphorylation status of key downstream proteins.
Protocol: Western Blotting
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at concentrations around the IC50 value for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-S6 ribosomal protein, total S6, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Presentation: In Vitro Results
| Cell Line | Cancer Type | IC50 (µM) of this compound |
| MCF-7 | Breast | Experimental Value |
| PC-3 | Prostate | Experimental Value |
| A549 | Lung | Experimental Value |
| U87-MG | Glioblastoma | Experimental Value |
In Vivo Evaluation Protocols
Following promising in vitro results, in vivo studies are necessary to assess the anti-tumor efficacy and safety profile of the compound in a living organism.[8][9]
Cell Line-Derived Xenograft (CDX) Model
This is a widely used model to evaluate the efficacy of anti-cancer compounds.[8]
Protocol: Subcutaneous Xenograft Model
-
Cell Preparation and Implantation: Harvest cancer cells that showed sensitivity in vitro during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel. Inject approximately 1-10 million cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor the mice for tumor formation. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., saline, PEG400). Administer the compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle only.
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight and general health of the animals regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, Western blotting for pharmacodynamic markers).
Patient-Derived Xenograft (PDX) Models
PDX models, where tumor fragments from a patient are directly implanted into mice, better recapitulate the heterogeneity of human tumors.[9][10] The protocol is similar to the CDX model, but with the implantation of patient tumor tissue instead of a cell line.
Data Analysis and Interpretation
-
In Vitro: A low IC50 value across multiple cancer cell lines suggests broad anti-proliferative activity. A significant reduction in the phosphorylation of Akt and S6 ribosomal protein upon treatment, as shown by Western blotting, would strongly support the hypothesized mechanism of action.
-
In Vivo: A statistically significant reduction in tumor growth rate or final tumor volume in the treatment group compared to the control group indicates anti-tumor efficacy. Minimal loss of body weight and no signs of distress in the treated animals suggest a favorable safety profile. Pharmacodynamic analysis of the excised tumors showing reduced levels of p-Akt would provide in vivo evidence of target engagement.
Conclusion
This compound represents a promising chemical scaffold for the development of novel anti-cancer agents, likely through the dual inhibition of the PI3K/Akt/mTOR pathway. The protocols outlined in these application notes provide a comprehensive framework for the systematic evaluation of its therapeutic potential, from initial in vitro screening to preclinical in vivo efficacy studies. Rigorous adherence to these methodologies will enable researchers to generate reliable and reproducible data to advance our understanding of this compound's role in cancer research.
References
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Eurofins Discovery. In Vivo Oncology Models for Drug Discovery. (2023-04-07). [Link]
-
QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. [Link]
-
PubMed. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. (2024-04-03). [Link]
-
Visikol. In vitro Cancer Drug Screening Services. (2019-02-15). [Link]
-
Taylor & Francis Online. In-vitro assays for immuno-oncology drug efficacy assessment and screening for personalized cancer therapy: scopes and challenges. [Link]
-
ResearchGate. Comparisons of in vivo cancer models and their applications. [Link]
-
Crown Bioscience. In Vivo Model Systems. [Link]
-
NIH. Organotypic Models for Functional Drug Testing of Human Cancers. [Link]
-
MDPI. In Vivo Prostate Cancer Modelling: From the Pre-Clinical to the Clinical Setting. [Link]
-
PubMed. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
-
NIH. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. (2016-03-08). [Link]
-
Blood. Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. [Link]
-
Springer. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. [Link]
-
ResearchGate. Synthesis of 2-Morpholino-1,3,4-thiadiazines. [Link]
- Google Patents. CA1159456A - Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
-
MDPI. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models. [Link]
-
Asian Journal of Chemistry. Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
- Google Patents. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
MySkinRecipes. This compound. [Link]
Sources
- 1. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.unc.edu [med.unc.edu]
- 4. PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models [mdpi.com]
- 5. noblelifesci.com [noblelifesci.com]
- 6. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 7. In vitro Cancer Drug Screening Services [visikol.com]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. researchgate.net [researchgate.net]
- 10. crownbio.com [crownbio.com]
Harnessing 2-Morpholinothiazol-4-amine hydrochloride for the Development of Novel Anti-Inflammatory Agents
An Application Guide for Researchers
Abstract
Inflammation is a critical biological response that, when dysregulated, underpins a vast array of chronic diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Thiazole derivatives have emerged as a promising class of compounds, with demonstrated efficacy against various inflammatory targets.[1][2] This guide provides a comprehensive framework for researchers and drug development professionals on the evaluation of 2-Morpholinothiazol-4-amine hydrochloride as a potential anti-inflammatory therapeutic. We will detail the foundational principles, key signaling pathways, and provide robust, step-by-step protocols for both in vitro and in vivo validation.
Introduction: The Rationale for Investigating this compound
Inflammation is a complex cascade involving numerous cell types and signaling molecules. Key pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), act as master regulators, driving the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2).[3][4] Chronic activation of these pathways is implicated in conditions ranging from arthritis to neurodegenerative diseases.[5]
Small molecules that can modulate these pathways are of significant therapeutic interest.[6][7][8] The thiazole ring is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for a wide range of biological activities. The unique structural features of this compound—combining the thiazole core with a morpholine moiety—present an intriguing candidate for targeted anti-inflammatory activity. This document outlines a systematic approach to characterize its potential.
Key Inflammatory Signaling Pathways: Potential Targets
A thorough understanding of the underlying molecular mechanisms is crucial for targeted drug development. We hypothesize that this compound may exert its anti-inflammatory effects by modulating one or both of the following critical signaling cascades.
The NF-κB Signaling Pathway
The NF-κB transcription factor family is a pivotal mediator of inflammatory responses.[3][9] In resting cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[10][11] This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes (e.g., iNOS, COX-2).[12] Inhibition of this pathway is a primary goal for many anti-inflammatory drugs.[10]
Caption: The canonical NF-κB signaling pathway.
The MAPK Signaling Pathway
The MAPK family consists of serine-threonine kinases that regulate a wide range of cellular processes, including inflammation.[4][13] The three major MAPK subfamilies are ERK, JNK, and p38. Extracellular stimuli activate a three-tiered kinase cascade (MAPKKK -> MAPKK -> MAPK), which culminates in the phosphorylation of transcription factors that control the expression of inflammatory genes.[14] The p38 MAPK and JNK pathways, in particular, are strongly linked to the production of inflammatory cytokines.[15]
Caption: Key branches of the MAPK inflammatory pathway.
In Vitro Evaluation: Cellular Models of Inflammation
In vitro assays provide the first critical assessment of a compound's biological activity and mechanism. The murine macrophage cell line, RAW 264.7, is a robust and widely used model for studying inflammation, as it produces significant amounts of inflammatory mediators upon stimulation with LPS.[12][16][17]
Experimental Workflow Overview
A logical, stepwise approach is essential for generating reliable data. The workflow begins with assessing cytotoxicity to establish a safe therapeutic window, followed by functional assays to measure anti-inflammatory efficacy.
Caption: Stepwise workflow for in vitro screening.
Protocol: LPS-Induced Inflammation in RAW 264.7 Cells
Principle: This protocol measures the ability of this compound to inhibit the production of key inflammatory mediators (NO, TNF-α, IL-6) from macrophages stimulated with LPS, a component of gram-negative bacteria cell walls.[16]
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
96-well cell culture plates
-
Griess Reagent System
-
ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well in 100 µL of complete medium.[18] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Pre-treatment: The next day, prepare serial dilutions of this compound in serum-free DMEM. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Incubate for 1-2 hours.
-
Rationale: Pre-incubation allows the compound to enter the cells and engage its target before the inflammatory stimulus is introduced.
-
-
LPS Stimulation: Add 100 µL of medium containing LPS to achieve a final concentration of 100-1000 ng/mL.[18][19] For control wells, add medium without LPS. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.[17][19]
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes and carefully collect 100-150 µL of the supernatant for analysis. Store at -80°C if not used immediately.
-
Analysis:
-
Nitric Oxide (NO) Measurement: Use 50-100 µL of the supernatant to measure nitrite concentration using the Griess reagent, following the manufacturer's protocol.[12][19] Absorbance is typically read at 540 nm.
-
Cytokine Measurement: Use the remaining supernatant to quantify the levels of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[17]
-
| Parameter | Recommended Condition | Rationale & Citation |
| Cell Line | RAW 264.7 (Murine Macrophage) | Standard model for inflammation studies.[12][16] |
| Seeding Density | 1-2 x 10⁵ cells/well (96-well plate) | Ensures a confluent monolayer for consistent response.[18] |
| Stimulant | Lipopolysaccharide (LPS) | Potent inducer of TLR4-mediated inflammation.[16][17] |
| LPS Concentration | 100 - 1000 ng/mL | Effective range for inducing inflammatory mediators.[18][19] |
| Compound Pre-incubation | 1 - 2 hours | Allows for target engagement prior to stimulation.[19] |
| Stimulation Time | 24 hours | Sufficient time for peak production of NO and cytokines.[17][19] |
| Primary Endpoints | NO, TNF-α, IL-6 | Key biomarkers of macrophage activation.[16][17] |
Protocol: Cyclooxygenase-2 (COX-2) Inhibition Assay
Principle: This enzymatic assay directly measures the ability of the test compound to inhibit the activity of purified COX-2, the enzyme responsible for converting arachidonic acid into prostaglandins during inflammation.[20]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
This compound
-
Positive control inhibitor (e.g., Celecoxib)
-
Fluorometric or colorimetric detection probe (e.g., Amplex™ Red)[21][22]
Procedure:
-
Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's protocol.[21][23][24] This typically involves diluting the enzyme, substrate, and cofactors.
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, heme, and diluted COX-2 enzyme to each well (except for "no enzyme" controls).[20]
-
Inhibitor Addition: Add various concentrations of this compound, the positive control (Celecoxib), or vehicle (DMSO) to the appropriate wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[20][23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.[20]
-
Detection: Immediately read the plate kinetically using a fluorescence or absorbance plate reader at the appropriate wavelengths (e.g., Ex/Em = 535/590 nm for fluorometric assays) for 5-10 minutes.[21][22][24]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition relative to the vehicle control and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
| Compound | Hypothetical COX-2 IC₅₀ (µM) | Hypothetical COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| 2-Morpholinothiazol-4-amine HCl | 0.75 | 15.2 | 20.3 |
| Celecoxib (Control) | 0.04 | 15.0 | 375 |
| Indomethacin (Control) | 0.6 | 0.06 | 0.1 |
Note: Table contains illustrative data. Actual results must be determined experimentally.
In Vivo Evaluation: Acute Model of Inflammation
Positive in vitro results must be validated in a living system. The carrageenan-induced paw edema model is a widely used, reproducible, and well-characterized assay for screening the acute anti-inflammatory activity of novel compounds.[25][26]
Protocol: Carrageenan-Induced Paw Edema in Rats
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute inflammatory response characterized by edema (swelling).[27] The efficacy of an anti-inflammatory compound is determined by its ability to reduce this swelling compared to a vehicle-treated control group.[28]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
1% (w/v) λ-Carrageenan solution in sterile saline
-
This compound, formulated for oral (p.o.) or intraperitoneal (i.p.) administration
-
Positive control drug (e.g., Indomethacin, 10 mg/kg)[25]
-
Pletismometer or digital calipers for paw volume/thickness measurement
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week. Randomly divide them into groups (n=6-8 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at least 3 dose levels).
-
Baseline Measurement: Before any treatment, measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.[25]
-
Drug Administration: Administer the vehicle, Indomethacin, or this compound (e.g., p.o. or i.p.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each rat.[25][29]
-
Rationale: The one-hour delay allows for the absorption and distribution of the orally administered compound.[26]
-
-
Paw Volume Measurement: Measure the paw volume (Vt) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[25] The peak inflammatory response typically occurs between 3 and 5 hours.[27][29]
-
Data Analysis:
-
Calculate the edema (increase in paw volume) at each time point: Edema = Vt - V₀ .
-
Calculate the percentage inhibition of edema for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Caption: Workflow for the carrageenan-induced paw edema model.
| Time (Hours) | Vehicle Control (mL) | Indomethacin (10 mg/kg) | Test Compound (25 mg/kg) | % Inhibition (Test Cmpd) |
| 0 | 0.00 ± 0.00 | 0.00 ± 0.00 | 0.00 ± 0.00 | - |
| 1 | 0.35 ± 0.04 | 0.21 ± 0.03 | 0.25 ± 0.04 | 28.6% |
| 2 | 0.68 ± 0.06 | 0.38 ± 0.05 | 0.45 ± 0.06* | 33.8% |
| 3 | 0.95 ± 0.08 | 0.41 ± 0.07 | 0.51 ± 0.08 | 46.3% |
| 4 | 0.88 ± 0.07 | 0.35 ± 0.06 | 0.43 ± 0.07 | 51.1% |
| 5 | 0.76 ± 0.05 | 0.31 ± 0.05 | 0.39 ± 0.06 | 48.7% |
*Note: Table contains illustrative data (Mean ± SEM). *p<0.05, *p<0.01 vs. Vehicle Control. Actual results must be determined experimentally.
Conclusion and Future Directions
This guide provides a validated, multi-tiered strategy for the preclinical evaluation of this compound as a novel anti-inflammatory agent. By systematically progressing from mechanistic in vitro assays to a functional in vivo model, researchers can build a comprehensive data package to support further development. Positive results from these studies would warrant investigation into more chronic models of inflammation (e.g., adjuvant-induced arthritis), detailed pharmacokinetic/pharmacodynamic (PK/PD) profiling, and comprehensive safety toxicology studies. The protocols outlined herein serve as a robust foundation for unlocking the therapeutic potential of this promising compound.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]
-
Gaestel, M., et al. (2007). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
-
Egharevba, E., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ABBS. [Link]
-
Williams, L., et al. (2014). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. PMC. [Link]
-
Hanieh, H. (2021). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. [Link]
-
Cusabio. (n.d.). MAPK signaling pathway. Cusabio. [Link]
-
Huang, P., et al. (2013). MAPK signaling in inflammation-associated cancer development. PMC. [Link]
-
Patil, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. [Link]
-
Patil, K., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
-
Assay Genie. (2024). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]
-
Patel, M., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Erudition. [Link]
-
Mulero, M., et al. (2019). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers in Immunology. [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. PUR-FORM. [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
-
Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
-
ResearchGate. (2018). A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?. ResearchGate. [Link]
-
Tillu, D., et al. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
-
Ferreira, H., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
-
Hwang, J., et al. (2021). Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. Biomolecules & Therapeutics. [Link]
-
Joh, E., et al. (2017). Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish. MDPI. [Link]
-
Dennis, D., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. [Link]
-
Gove, J., et al. (2021). Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway. PubMed Central. [Link]
-
Wang, Y., et al. (2023). Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. PMC. [Link]
-
de Oliveira, G., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. PMC. [Link]
-
Williams, G., et al. (2018). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PMC. [Link]
-
ResearchGate. (n.d.). Chemical structures of representative anti-inflammatory small molecules from natural products. ResearchGate. [Link]
-
OECD Existing Chemicals Database. (n.d.). SIDS INITIAL ASSESSMENT PROFILE. OECD Existing Chemicals Database. [Link]
- Google Patents. (n.d.). Process for the preparation of (2-aminothiazol-4-yl)- acetic acid hydrochloride.
-
Lee, J., et al. (2014). Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells. PubMed. [Link]
-
Eloy, F., et al. (1990). 2-(2-hydroxy-4-methylphenyl)aminothiazole Hydrochloride as a Dual Inhibitor of cyclooxygenase/lipoxygenase and a Free Radical Scavenger. 2nd Communication: Anti-Inflammatory Activity. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Morpholino-1,3,4-thiadiazines. ResearchGate. [Link]
-
Szebeni, G., et al. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology. [Link]
-
Basanagouda, M., et al. (2010). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Archives of Pharmacal Research. [Link]
-
Park, J., et al. (2015). N-adamantyl-4-methylthiazol-2-amine suppresses lipopolysaccharide-induced brain inflammation by regulating NF-κB signaling in mice. PubMed. [Link]
- Google Patents. (n.d.). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
-
Cashin, C., et al. (1977). The pharmacology of benoxaprofen (2-[4-chlorophenyl]-alpha-methyl-5-benzoxazole acetic acid), LRCL 3794, a new compound with antiinflammatory activity apparently unrelated to inhibition of prostaglandin synthesis. PubMed. [Link]
Sources
- 1. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. purformhealth.com [purformhealth.com]
- 6. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 10. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 12. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae [biomolther.org]
- 17. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. assaygenie.com [assaygenie.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. mdpi.com [mdpi.com]
- 28. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Laboratory preparation of "2-Morpholinothiazol-4-amine hydrochloride" derivatives
An Application Guide for the Laboratory Synthesis of 2-Morpholinothiazol-4-amine Hydrochloride and Its Derivatives
Abstract
This technical document provides a comprehensive guide for the laboratory synthesis of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The 2-aminothiazole core is a privileged structure found in numerous biologically active compounds, and its functionalization with a morpholine moiety at the 2-position and an amine at the 4-position offers a versatile platform for creating diverse chemical libraries.[1][2][3][4] This guide details the robust and widely adopted Hantzsch thiazole synthesis for the construction of the core ring system, followed by protocols for derivatization. We delve into the causality behind experimental choices, provide step-by-step protocols, and outline methods for purification and characterization to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
Thiazole-containing heterocycles are cornerstones in pharmaceutical research, exhibiting a vast range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] The electronic properties of the thiazole ring and its ability to act as a bioisostere for other aromatic systems make it a highly valuable pharmacophore. The specific target of this guide, 2-morpholinothiazol-4-amine, incorporates two key functional groups:
-
The 2-Morpholino Group: The morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key hydrogen bond acceptor.
-
The 4-Amino Group: This primary amine serves as a crucial synthetic handle, allowing for a wide array of secondary modifications such as acylation, alkylation, and Schiff base formation, enabling the exploration of structure-activity relationships (SAR).[7][8]
The primary synthetic strategy employed is the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring by condensing a thioamide-containing compound with an α-halocarbonyl species.[4][9][10]
Figure 1: General schematic of the Hantzsch Thiazole Synthesis.
Synthesis of this compound
This synthesis is approached as a three-stage process: (1) Preparation of the key N-morpholinothiourea precursor, (2) Hantzsch cyclization to form the thiazole free base, and (3) Conversion to the stable hydrochloride salt and purification.
Protocol 1: Preparation of Morpholine-4-carbothioamide
Rationale: The synthesis of the thiazole ring requires a precursor containing the N-C-S fragment. For our target, this is morpholine-4-carbothioamide (N-morpholinothiourea). This intermediate is prepared by the reaction of morpholine with an activated thiocyanate salt, which generates the corresponding isothiocyanate in situ, followed by nucleophilic attack from a second equivalent of morpholine.
Materials:
-
Morpholine (2.5 equivalents)
-
Ammonium thiocyanate (1.0 equivalent)
-
Concentrated Hydrochloric Acid
-
Water
-
Ice
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (1.0 eq) and water.
-
Cool the flask in an ice bath and slowly add concentrated HCl to form morpholine hydrochloride.
-
To this acidic solution, add ammonium thiocyanate (1.0 eq).
-
Heat the mixture to reflux gently for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After reflux, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Filter the solid product, wash thoroughly with cold water to remove any unreacted salts, and then dry under vacuum.
-
The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield pure morpholine-4-carbothioamide as a white crystalline solid.
Protocol 2: Hantzsch Cyclization to Synthesize 2-Morpholinothiazol-4-amine
Rationale: This is the key ring-forming step. The sulfur atom of morpholine-4-carbothioamide acts as a nucleophile, attacking the electrophilic carbon of chloroacetonitrile. Subsequent intramolecular cyclization and tautomerization yield the desired 2,4-disubstituted thiazole. Ethanol is an excellent solvent as it readily dissolves the reactants and allows for heating to reflux to drive the reaction to completion.[11]
Materials:
-
Morpholine-4-carbothioamide (1.0 equivalent)
-
Chloroacetonitrile (1.1 equivalents)
-
Absolute Ethanol
-
Sodium Acetate (optional, 1.2 equivalents)
Procedure:
-
In a 250 mL round-bottom flask, dissolve morpholine-4-carbothioamide (1.0 eq) in absolute ethanol.
-
Add chloroacetonitrile (1.1 eq) to the solution. Caution: Chloroacetonitrile is a lachrymator and is toxic. Handle only in a certified fume hood.
-
(Optional) Add sodium acetate. This acts as a mild base to neutralize the HCl formed during the reaction, which can improve yields.
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6-8 hours.
-
Monitor the reaction's completion using TLC (e.g., mobile phase of 9:1 Dichloromethane:Methanol). The disappearance of the starting material spot indicates completion.
-
Once complete, cool the reaction mixture to room temperature and then reduce the solvent volume by approximately half using a rotary evaporator.
-
Pour the concentrated mixture into a beaker of crushed ice with stirring. A solid precipitate of the free base, 2-morpholinothiazol-4-amine, will form.
-
Isolate the solid by vacuum filtration, wash with copious amounts of cold water, and allow it to air dry or dry in a vacuum oven at 40-50°C.
Protocol 3: Purification via Hydrochloride Salt Formation
Rationale: Converting the amine free base to its hydrochloride salt serves two purposes: it enhances stability for long-term storage and provides an excellent method for purification.[12][13] The salt is often highly crystalline and less soluble in organic solvents than the free base, allowing impurities to be washed away during recrystallization.
Materials:
-
Crude 2-Morpholinothiazol-4-amine
-
Isopropanol (or Ethanol)
-
2M HCl in Diethyl Ether (or Isopropanolic HCl)
Procedure:
-
Dissolve the crude free base in a minimum amount of warm isopropanol.
-
Filter the solution while hot to remove any insoluble impurities.
-
Cool the filtrate to room temperature and then place it in an ice bath.
-
While stirring, add 2M HCl in diethyl ether dropwise. The hydrochloride salt will immediately begin to precipitate.
-
Continue adding the HCl solution until no further precipitation is observed. Check the pH of the solution with litmus paper to ensure it is acidic.
-
Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation.
-
Collect the white crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether to facilitate drying.
-
Dry the final product, this compound, in a vacuum oven.
Figure 2: Workflow for the synthesis of 2-Morpholinothiazol-4-amine HCl.
Product Characterization
Rationale: Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. This self-validating step ensures the reliability of any subsequent biological or chemical studies.
| Parameter | Expected Result |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₇H₁₂ClN₃OS |
| Molecular Weight | 221.71 g/mol [14] |
| Melting Point | To be determined experimentally (expect sharp range for pure compound) |
| ¹H NMR (DMSO-d₆) | Expect signals for morpholine protons (~3.6-3.8 ppm), thiazole proton (~6.5-7.0 ppm), and broad signals for amine/ammonium protons. |
| Mass Spec (ESI+) | Expected [M-Cl]⁺ at m/z 186.07 (for free base C₇H₁₁N₃OS) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~2900 (C-H stretch), ~1640 (C=N stretch), ~1115 (C-O-C stretch of morpholine) |
Synthesis of Derivatives
The 4-amino group of the title compound is a prime location for derivatization to build a chemical library. Below are general protocols for common modifications.
Figure 3: Key derivatization pathways of the 4-amino group.
Protocol 4: General Procedure for N-Acylation
Rationale: Acylation of the 4-amino group to form amides is a common strategy to modulate the compound's properties. The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of an acid chloride or anhydride.[7]
-
Suspend this compound (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (2.2 eq) to neutralize the HCl and liberate the free base.
-
Cool the mixture in an ice bath.
-
Add the desired acid chloride (e.g., benzoyl chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting amide product by column chromatography or recrystallization.
Protocol 5: General Procedure for Schiff Base Formation
Rationale: The condensation of the primary amine with an aldehyde or ketone forms an imine (Schiff base), which can introduce significant structural diversity and is a key pharmacophore in its own right.[8]
-
Dissolve 2-morpholinothiazol-4-amine (free base, 1.0 eq) in ethanol or methanol.
-
Add the desired aldehyde (e.g., 4-chlorobenzaldehyde, 1.0 eq).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid.
-
Heat the mixture to reflux for 2-6 hours. The product often precipitates out of the solution upon cooling.
-
Monitor the reaction by TLC.
-
Once complete, cool the mixture in an ice bath to maximize precipitation.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry.
Safety and Handling
General Precautions: All manipulations should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Thiourea and Derivatives: Thiourea and its analogues are toxic and are suspected carcinogens.[15][16] Avoid inhalation of dust and skin contact.[17][18][19] All waste containing these compounds should be disposed of in a dedicated hazardous waste container.
-
Chloroacetonitrile: This is a highly toxic and lachrymatory (tear-inducing) substance. It must be handled with extreme care in a fume hood. Ensure quenching of any residual reagent before workup.
-
Acid Chlorides: These reagents are corrosive and react violently with water and other protic solvents. They should be handled in an anhydrous environment.
-
Solvents: Organic solvents like ethanol, isopropanol, and dichloromethane are flammable and/or volatile. Keep away from ignition sources.
References
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health (NIH). [Link]
-
Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022). MDPI. [Link]
-
Versatile 2-amino-4-substituted-1,3-thiazoles: synthesis and reactions. (n.d.). Taylor & Francis Online. [Link]
-
Synthesis of 2-aminothiazole derivatives: A short review. (2022). ResearchGate. [Link]
-
Synthesis of 2-substitued-amino-4-aryl thiazoles. (n.d.). ResearchGate. [Link]
-
Thiourea MSDS: Safety and Handling Guide. (n.d.). Scribd. [Link]
-
HAZARD SUMMARY. (n.d.). New Jersey Department of Health. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). National Institutes of Health (NIH). [Link]
-
Safety Data Sheet: thiourea. (n.d.). Chemos GmbH & Co.KG. [Link]
-
Safety Data Sheet: Thiourea. (n.d.). Carl ROTH. [Link]
-
Safety Data Sheet Thiourea. (2022). Redox. [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences. [Link]
-
Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. (2022). AIP Publishing. [Link]
-
This compound. (n.d.). MySkinRecipes. [Link]
- Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. (n.d.).
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). ResearchGate. [Link]
- Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. 695147-00-3|2-Morpholinothiazol-4-amine|BLD Pharm [bldpharm.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.aip.org [pubs.aip.org]
- 11. nanobioletters.com [nanobioletters.com]
- 12. US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride - Google Patents [patents.google.com]
- 13. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 14. This compound [myskinrecipes.com]
- 15. scribd.com [scribd.com]
- 16. nj.gov [nj.gov]
- 17. chemos.de [chemos.de]
- 18. carlroth.com [carlroth.com]
- 19. redox.com [redox.com]
Application Notes & Protocols: Safe Handling and Storage of 2-Morpholinothiazol-4-amine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Morpholinothiazol-4-amine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structure, combining a thiazole ring with a morpholine moiety, makes it a valuable scaffold for synthesizing novel compounds with potential therapeutic activities.[1] The integrity of this reagent is paramount for reproducible experimental outcomes, and due to its chemical nature as an amine hydrochloride salt, it requires specific handling and storage procedures to prevent degradation and ensure laboratory safety.
This document provides a comprehensive guide for the safe handling, storage, and use of this compound, grounded in established safety protocols and chemical principles. The protocols herein are designed to be self-validating, explaining the rationale behind each step to empower researchers to make informed decisions.
Compound Properties and Identification
A precise understanding of the compound's properties is the foundation of its safe and effective use.
| Property | Value | Source(s) |
| Chemical Name | This compound | [2][3] |
| CAS Number | 170492-30-5 | [2][4][5] |
| Molecular Formula | C₇H₁₂ClN₃OS | [2][3] |
| Molecular Weight | 221.71 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [6] |
| Purity | Typically >95% | |
| Recommended Storage | 2-8°C, under inert atmosphere, protected from light and moisture. | [7] |
Note: Specific experimental properties such as melting point and solubility data are not consistently reported. As a hydrochloride salt, it is predicted to have some solubility in water and polar organic solvents like methanol or DMSO. Empirical determination is recommended for specific applications.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, its chemical class—amine hydrochloride—shares predictable hazards. The following information is synthesized from SDSs of analogous compounds and should be used for risk assessment, always in conjunction with the supplier-specific SDS.
Anticipated GHS Hazard Classifications:
| Hazard Statement | Code | Hazard Class | Rationale and Implications |
| Causes skin irritation. | H315 | Skin Corrosion/Irritation (Category 2) | The compound can cause redness, itching, or inflammation upon skin contact. Prolonged contact should be avoided.[8] |
| Causes serious eye irritation. | H319 | Serious Eye Damage/Irritation (Category 2) | Direct contact with eyes can cause significant irritation, pain, and potential damage. Eye protection is mandatory.[8] |
| May be corrosive to metals. | H290 | Corrosive to Metals (Category 1) | Relevant for storage and handling; avoid using metallic spatulas or containers where corrosion is a concern. |
| Harmful if swallowed. | H302 | Acute Toxicity, Oral (Category 4) | Ingestion can lead to adverse health effects. Do not eat, drink, or smoke in the laboratory. |
Risk Assessment Workflow
Before any procedure, a thorough risk assessment is crucial. This workflow ensures all safety aspects are considered, forming a self-validating system for safe laboratory practice.
Caption: Risk assessment workflow prior to handling.
Safe Handling Protocols
Adherence to strict handling protocols is essential to mitigate risks and prevent compound degradation. Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the air, which can compromise sample integrity and mass accuracy.[9][10]
Engineering Controls
-
Chemical Fume Hood: All manipulations involving the solid compound or its solutions should be performed in a certified chemical fume hood.[11] This provides essential protection from inhalation of fine particulates and potential vapors.
-
Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any airborne contaminants.[8]
Personal Protective Equipment (PPE)
The correct selection and use of PPE is the primary barrier against exposure.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields. | Protects against splashes and airborne dust, fulfilling the requirement to prevent serious eye irritation.[8] |
| Hand Protection | Nitrile gloves. | Provides splash protection. Gloves must be inspected before use and changed immediately if contaminated.[8] |
| Body Protection | A full-length laboratory coat, buttoned. | Protects skin from accidental contact and contamination of personal clothing. |
| Respiratory | Not required with proper fume hood use. | A NIOSH-approved respirator may be necessary for large spills or if engineering controls fail.[11] |
Protocol for Weighing and Preparing Stock Solutions
This protocol is designed to handle the hygroscopic nature of the compound.
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes.
-
Causality: This crucial step prevents atmospheric moisture from condensing onto the cold solid, which would lead to hydration and inaccurate weighing.
-
-
Work Environment: Perform all subsequent steps inside a chemical fume hood. If the compound is particularly sensitive or anhydrous conditions are critical, use a glove box with an inert atmosphere.[9][10]
-
Weighing:
-
Use an anti-static weigh boat or glass vial.
-
Quickly and efficiently weigh the desired amount and immediately reseal the main container. Minimize the time the container is open to the atmosphere.
-
-
Solubilization:
-
Add the desired solvent (e.g., anhydrous DMSO, methanol) to the vessel containing the weighed solid.
-
If dissolution is slow, cap the vial and gently vortex or sonicate in a water bath until the solid is fully dissolved.
-
-
Solution Storage: If stock solutions are prepared, store them in tightly sealed vials, protected from light (e.g., by wrapping in aluminum foil or using amber vials), and at the recommended temperature (e.g., -20°C or -80°C).
Spill and Emergency Procedures
-
Small Spills (Solid):
-
Do not create dust.
-
Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully scoop the mixture into a labeled, sealable container for hazardous waste disposal.
-
Clean the area with a wet cloth, ensuring all residue is removed.
-
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Long-Term Storage and Stability Management
The chemical stability of this compound is dependent on its storage conditions. The thiazole ring is generally aromatic and stable, but the amine group can be susceptible to oxidation.[12][13] As a hydrochloride salt, it is particularly vulnerable to moisture.
Optimal Storage Conditions
| Parameter | Condition | Rationale for Best Practice |
| Temperature | 2–8°C | Slows the rate of potential decomposition reactions. Avoids freeze-thaw cycles that can introduce moisture. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Protects the amine functionality from long-term oxidative degradation.[10] |
| Moisture | Tightly sealed container inside a desiccator. | Prevents absorption of atmospheric water, which can hydrolyze the salt or act as a medium for degradation.[10] |
| Light | Opaque or amber container. | Protects the compound from potential photochemical degradation. |
Chemical Lifecycle Management
Proper inventory management ensures that the oldest stock is used first and that the stability of the chemical is tracked throughout its lifecycle.
Caption: Workflow for chemical lifecycle management.
Conclusion
The effective and safe use of this compound in a research setting is contingent upon a clear understanding of its properties and potential hazards. By implementing the robust handling and storage protocols detailed in this guide—including proper engineering controls, diligent use of PPE, and management of environmental conditions like moisture and atmosphere—researchers can ensure both personal safety and the integrity of their experimental results.
References
-
Molbase. Cas 170492-30-5, this compound. [Link]
-
PubChem. This compound. [Link]
-
PubChem. This compound Compound Summary. [Link]
-
ACE Biolabs. This compound. [Link]
-
ResearchGate. Synthesis of thiazoles from aldehydes, amines, and element sulfur. [Link]
-
HepatoChem. How do you handle hygroscopic salts?[Link]
-
Wikipedia. Thiazole. [Link]
-
S D Fine-Chem Limited. GHS Safety Data Sheet. [Link]
-
ResearchGate. How to isolate a very hygroscopic salt (as precipitate) from a reaction solution?[Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CAS 170492-30-5 | 8H30-5-02 | MDL MFCD16621640 | this compound | SynQuest Laboratories [synquestlabs.com]
- 3. This compound | C7H12ClN3OS | CID 75530305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. lookchem.com [lookchem.com]
- 7. 695147-00-3|2-Morpholinothiazol-4-amine|BLD Pharm [bldpharm.com]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. hepatochem.com [hepatochem.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. researchgate.net [researchgate.net]
- 13. Thiazole - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Morpholinothiazol-4-amine Hydrochloride
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Morpholinothiazol-4-amine hydrochloride (CAS No. 170492-30-5). This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles that govern success in this synthesis.
Overview of the Synthetic Pathway
The most reliable and common route to synthesizing 2-aminothiazole derivatives is the Hantzsch Thiazole Synthesis .[1][2] This classic method involves the condensation reaction between an α-halocarbonyl compound and a thiourea derivative.[3][4] For our target molecule, the key reactants are a suitable α-haloaldehyde equivalent and 4-morpholinethiocarboxamide. The reaction proceeds through a well-established mechanism involving nucleophilic attack, intramolecular cyclization, and dehydration to form the aromatic thiazole ring.[5][6] The final step involves the formation of the hydrochloride salt to improve stability and handling.
Primary Reaction Scheme:
Caption: General workflow for the synthesis of 2-Morpholinothiazol-4-amine HCl.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My reaction has stalled or shows very low conversion to the product. What are the likely causes?
Answer: Low or no product formation is a common but solvable issue. The root cause often lies in the integrity of the starting materials or the reaction conditions.
-
Cause 1: Degradation of the α-Haloaldehyde Equivalent.
-
Explanation: α-Halocarbonyl compounds, including chloroacetaldehyde and its protected forms like 2-chloro-1,1-diethoxyethane, can be unstable.[7] They are susceptible to self-condensation or decomposition upon storage, especially if exposed to moisture or light. If the reactant has degraded, the initial SN2 reaction with the thiourea will not occur efficiently.
-
Solution: Always use a freshly opened or recently purified bottle of the α-halo reactant. If its quality is suspect, distill it under reduced pressure before use. Verify its purity by ¹H NMR.
-
-
Cause 2: Inadequate Reaction Temperature or Time.
-
Explanation: The Hantzsch synthesis requires sufficient thermal energy to drive the cyclization and subsequent dehydration steps.[8] While some variations proceed at room temperature, heating to reflux in a solvent like ethanol is common to ensure the reaction goes to completion.
-
Solution: Ensure your reaction is heated to the appropriate temperature (e.g., reflux in ethanol, ~78 °C). Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time.
-
-
Cause 3: Presence of Moisture.
-
Explanation: Water can hydrolyze the acetal protecting group of the halo-reactant prematurely and can interfere with the reaction intermediates.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the experiment.
-
Q2: The crude product is a dark, oily substance instead of a solid. How do I isolate a clean, solid product?
Answer: Obtaining an oil instead of a solid is typically a sign of significant impurities or residual solvent. The goal is to induce crystallization.
-
Explanation: Impurities can act as a eutectic mixture, depressing the melting point of your product and preventing it from solidifying. Residual high-boiling solvents (like DMF or DMSO if used) can also trap the product as an oil. The free base form of 2-Morpholinothiazol-4-amine may also have a lower melting point than its hydrochloride salt.
-
Troubleshooting Steps:
-
Solvent Removal: Ensure all reaction solvent is thoroughly removed under reduced pressure. If a high-boiling solvent was used, consider an aqueous workup and extraction into a volatile organic solvent (e.g., ethyl acetate, DCM) to remove it.
-
Trituration: Add a small amount of a non-polar solvent in which your product is insoluble but the impurities are soluble (e.g., diethyl ether, hexane, or cold ethyl acetate). Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical energy can induce nucleation and crystallization.
-
Purification as the Free Base: Before attempting salt formation, purify the free base. Column chromatography using silica gel (with a mobile phase like ethyl acetate/hexane or DCM/methanol) is often effective.
-
Recrystallization: Once a solid is obtained, recrystallization is the best method for purification.[9]
-
| Solvent System for Recrystallization | Expected Outcome |
| Isopropanol (IPA) | Good for both the free base and the HCl salt. Dissolves well when hot, crystallizes upon cooling. |
| Ethanol/Diethyl Ether | Dissolve the crude solid in a minimal amount of hot ethanol. Add ether slowly until turbidity persists, then cool. |
| Acetone | Can be effective for washing the final salt to remove less polar impurities.[9] |
| Ethyl Acetate/Hexane | A common system for purifying the free base. |
Q3: After forming the hydrochloride salt, my yield is low, or the product won't precipitate.
Answer: Issues with salt formation and precipitation often relate to solvent choice, concentration, and the stoichiometry of the acid.
-
Cause 1: Incorrect Solvent for Salt Formation.
-
Explanation: The ideal solvent should readily dissolve the free base but have very low solubility for the resulting hydrochloride salt. If the salt is too soluble, it will not precipitate.
-
Solution: Common solvents for precipitating HCl salts include diethyl ether, isopropanol, ethyl acetate, or mixtures thereof.[9] A typical procedure is to dissolve the purified free base in a minimal amount of a solvent like anhydrous DCM or ethyl acetate, then add a solution of HCl in isopropanol or dioxane dropwise with stirring.
-
-
Cause 2: Solution is Too Dilute.
-
Explanation: If the concentration of your product in the solvent is below its saturation point, precipitation will not occur.
-
Solution: After adding the HCl solution, if no precipitate forms, try to concentrate the solution carefully under reduced pressure. Alternatively, adding an "anti-solvent" (a non-polar solvent like hexane or diethyl ether in which the salt is completely insoluble) can force precipitation.
-
-
Cause 3: Excess or Insufficient Acid.
-
Explanation: Using a large excess of HCl can sometimes lead to the formation of oily, non-crystalline species. Insufficient HCl will result in incomplete conversion to the salt.
-
Solution: Aim for a slight excess (1.1-1.2 equivalents) of HCl. Monitor the pH of the solution with moist pH paper; you are aiming for a strongly acidic environment.
-
Caption: Troubleshooting logic for improving final product purity.
Frequently Asked Questions (FAQs)
Q: What is the mechanism of the Hantzsch synthesis for this specific molecule?
A: The mechanism proceeds in three key stages:
-
Nucleophilic Attack (S_N2): The sulfur atom of 4-morpholinethiocarboxamide, being a soft nucleophile, attacks the electrophilic carbon bearing the chlorine atom, displacing the chloride ion.
-
Intramolecular Cyclization: The primary amine nitrogen of the intermediate then attacks the carbonyl carbon (or its equivalent from the acetal), forming a five-membered dihydroxythiazolidine intermediate.
-
Dehydration/Aromatization: This intermediate readily eliminates two molecules of water (or alcohol from the acetal) to form the stable, aromatic thiazole ring.[6]
Q: Can I use a different halogen on my α-halocarbonyl reactant, like bromine?
A: Yes. α-bromoketones are frequently used and are often more reactive than their chloro- counterparts.[5] This can lead to faster reaction times or allow for lower reaction temperatures. However, they are also typically less stable and more expensive. The choice depends on balancing reactivity, stability, and cost.
Q: What are the key analytical markers to confirm the structure of this compound?
A: A combination of techniques is essential:
-
¹H NMR: Look for the characteristic singlet for the C5-proton of the thiazole ring. You will also see multiplets corresponding to the morpholine protons. The N-H protons of the amine and the hydrochloride will likely appear as a broad singlet.
-
Mass Spectrometry (MS): The ESI-MS should show a prominent peak for the molecular ion of the free base [M+H]⁺. For C₇H₁₁N₃OS, this corresponds to an m/z of 186.07.
-
FTIR: Look for N-H stretching vibrations for the amine group and C=N/C=C stretching within the thiazole ring.
Q: My final product has a slight color. Is this a problem?
A: Amine salts, particularly those of heterocyclic compounds, can sometimes be off-white or slightly colored due to trace impurities or minor oxidative degradation. If NMR and HPLC/LC-MS analysis show high purity (>98%), a slight color is often acceptable for many research applications. If a perfectly white solid is required, a final purification step involving treatment with activated charcoal during recrystallization can be effective.[9]
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.
Step 1: Synthesis of 2-Morpholinothiazol-4-amine (Free Base)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-morpholinethiocarboxamide (1.0 eq).
-
Add anhydrous ethanol as the solvent (approx. 10 mL per gram of thiocarboxamide).
-
Add 2-chloro-1,1-diethoxyethane (1.1 eq) to the suspension.
-
Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the ethanol.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any generated HCl and remove water-soluble byproducts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude free base, which may be an oil or a solid.
-
Purify the crude product by recrystallization from isopropanol or via column chromatography.
Step 2: Formation of the Hydrochloride Salt
-
Dissolve the purified 2-Morpholinothiazol-4-amine free base in a minimal amount of anhydrous ethyl acetate or isopropanol.
-
While stirring, slowly add a solution of 2M HCl in diethyl ether or isopropanol (1.2 eq) dropwise.
-
A white precipitate should form immediately or upon further stirring. If not, cool the flask in an ice bath.
-
Continue stirring for 30 minutes at 0-5 °C to ensure complete precipitation.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any residual soluble impurities.
-
Dry the product under high vacuum at 40-50 °C to a constant weight.
References
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Available at: [Link]
-
Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Available at: [Link]
-
National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Available at: [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Available at: [Link]
-
Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Available at: [Link]
-
CUTM Courseware. (n.d.). Thiazole. Available at: [Link]
-
ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]
- Dodson, R. M., & King, L. C. (1945). The reaction of ketones with halogens and thiourea. Journal of the American Chemical Society, 67(12), 2242-2243.
-
National Center for Biotechnology Information. (n.d.). Synthetic Access to Aromatic α-Haloketones. Available at: [Link]
-
ResearchGate. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. Available at: [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt? Available at: [Link]
- Google Patents. (n.d.). CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride.
Sources
- 1. synarchive.com [synarchive.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Optimizing reaction yield of "2-Morpholinothiazol-4-amine hydrochloride"
An Application Scientist's Guide to Optimizing Yield for 2-Morpholinothiazol-4-amine Hydrochloride
Welcome to the Technical Support Center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this compound. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your synthetic outcomes.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] Its efficient synthesis is a critical step in the development of new therapeutic agents.[3] This guide focuses on the most common and robust method for its preparation: the Hantzsch Thiazole Synthesis.
The Core Reaction: Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a cornerstone of heterocyclic chemistry, providing a reliable route to 2-aminothiazoles through the condensation of an α-haloketone with a thiourea derivative.[1][4] In the context of our target molecule, this involves reacting a suitable α-haloketone with N-morpholinylthiourea.
The reaction proceeds via a well-established mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone.
-
Intramolecular Cyclization: The intermediate undergoes cyclization.
-
Dehydration: The final step is the elimination of a water molecule to form the stable aromatic thiazole ring.[1]
Caption: General workflow of the Hantzsch thiazole synthesis.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
Q1: My reaction yield is very low or I've isolated no product. Where should I begin troubleshooting?
A1: Low or no yield almost always points to one of three areas: the integrity of your starting materials, the reaction conditions, or incorrect stoichiometry.
Caption: Initial troubleshooting workflow for low product yield.
-
Starting Material Purity : This is the most common culprit.
-
α-Haloketones : These can be unstable. Verify purity via NMR or melting point analysis before use. Impurities can significantly interfere with the reaction.[5]
-
Thiourea Derivatives : Substituted thioureas can degrade upon storage. It is advisable to use freshly prepared or purified material.
-
-
Reaction Conditions :
-
Temperature : The reaction requires heating, but excessive heat can degrade both the reactants and the product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating.[6]
-
Reaction Time : Incomplete reactions are a common source of low yields. Use TLC to track the consumption of the limiting reagent. For slow reactions, consider microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and often improves yields.[7][8]
-
-
Stoichiometry : An improper ratio of reactants will inherently limit the yield. It is common practice to use a slight excess (e.g., 1.1-1.5 equivalents) of the thiourea component to ensure the complete conversion of the more expensive α-haloketone.[6]
Q2: My TLC shows multiple product spots. What are the likely side products?
A2: The formation of multiple products typically arises from side reactions, with isomer formation being a primary concern in Hantzsch synthesis.
-
Isomer Formation : Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[5][9] The reaction's regioselectivity can be influenced by factors like pH and the structure of the reactants.[9] Running the reaction under neutral or slightly basic conditions generally favors the formation of the desired 2-aminothiazole product.[5]
Caption: Potential equilibrium between the desired amine and its imino isomer.
-
Degradation : As mentioned, overheating can lead to a complex mixture of degradation byproducts. If your TLC plate shows streaking or numerous faint spots, consider reducing the reaction temperature.
Q3: How can I systematically optimize my reaction for the highest possible yield?
A3: Optimization is a multifactorial process. A systematic approach, adjusting one variable at a time while monitoring the outcome, is most effective.
| Parameter | Common Range / Options | Rationale & Expert Insight |
| Solvent | Ethanol, Methanol, DMF, Acetonitrile | Ethanol is a common and effective choice. For poorly soluble reactants, DMF can be used. Microwave-assisted syntheses have shown excellent results in neat (solvent-free) conditions or in ethanol/water mixtures.[8] |
| Temperature | 60°C to Reflux | Start at the lower end of the range (e.g., 60-70°C) and monitor by TLC. Increase incrementally if the reaction is slow. Avoid excessively high temperatures to prevent degradation.[6] |
| Stoichiometry | 1.1 - 1.5 eq. Thiourea | A slight excess of the thiourea component helps drive the reaction to completion. |
| pH / Catalyst | Neutral, Acidic (HCl), or Basic (Et₃N) | While the reaction often proceeds without a catalyst, the pH can influence the rate and product distribution. Neutral to basic conditions often favor the desired 2-aminothiazole isomer.[5][9] |
| Reaction Time | 2 - 24 hours (Conventional) 10 - 30 min (Microwave) | Do not rely on a fixed time. The reaction is complete when TLC shows the disappearance of the limiting starting material.[6][7] |
Q4: I have a good crude yield, but purification is challenging. What is the best protocol for work-up and purification to get the final hydrochloride salt?
A4: Proper work-up and purification are critical for obtaining a high-purity final product. The conversion to the hydrochloride salt is a key final step that often aids in purification and improves the compound's stability and handling characteristics.
-
Cooling & Neutralization : After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing a dilute aqueous solution of a weak base, such as 5% sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃).[5] This step neutralizes any acid present and precipitates the free amine base of your product.
-
Isolation of the Free Base : Collect the resulting precipitate by vacuum filtration using a Buchner funnel.
-
Washing : Wash the collected solid (the "filter cake") thoroughly with cold water to remove any inorganic salts and water-soluble impurities.[5] Allow the solid to air dry or dry in a vacuum oven at a low temperature.
-
Purification of the Free Base (If Necessary) : If the crude product is still impure at this stage, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is the preferred method.
-
Formation of the Hydrochloride Salt :
-
Dissolve the purified, dry free base in a suitable anhydrous solvent (e.g., diethyl ether, isopropanol, or ethyl acetate).
-
Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether or concentrated HCl) dropwise with stirring.
-
The this compound salt will precipitate out of the solution.
-
Collect the salt by vacuum filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum. This process often yields a highly pure, crystalline solid.[10]
-
Validated Experimental Protocols
The following protocols provide a reliable starting point for your synthesis.
Protocol 1: General Synthesis of 2-Aminothiazole Free Base
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the α-haloketone (1.0 eq) and the N-morpholinylthiourea (1.2 eq).
-
Solvent Addition : Add a suitable solvent, such as ethanol (e.g., 5-10 mL per mmol of limiting reagent).
-
Heating : Heat the mixture to reflux (or a target temperature of ~80°C) with vigorous stirring.
-
Monitoring : Monitor the reaction's progress every 30-60 minutes using TLC (a typical eluent system would be ethyl acetate/hexanes).
-
Work-up : Once the limiting reactant is consumed, cool the flask to room temperature. Pour the contents into a beaker of 5% aqueous Na₂CO₃ solution and stir for 15 minutes.
-
Isolation : Filter the resulting precipitate through a Buchner funnel, wash the filter cake with deionized water, and air dry the solid to obtain the crude free base.
Protocol 2: Conversion to Hydrochloride Salt
-
Dissolution : Dissolve the purified 2-Morpholinothiazol-4-amine free base in a minimal amount of anhydrous isopropanol or ethyl acetate.
-
Acidification : While stirring, slowly add a solution of 2M HCl in diethyl ether dropwise until the solution becomes acidic (check with pH paper) and a precipitate forms.
-
Precipitation : Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation : Collect the white solid by vacuum filtration.
-
Washing & Drying : Wash the solid with a small volume of cold, anhydrous diethyl ether and dry under vacuum to yield the final this compound.
References
-
Bulusu, M. et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. National Institutes of Health. Available at: [Link]
-
Der Pharma Chemica (2012). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]
-
Fulle, F. et al. (1996). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Polshettiwar, V. & Kaushik, M.P. (2005). Optimization of the reaction conditions for the synthesis of 4a. ResearchGate. Available at: [Link]
-
Ayati, A. et al. (2021). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at: [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]
-
Lebleu, T. et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
Technical Support Center: Purification of 2-Morpholinothiazol-4-amine Hydrochloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Morpholinothiazol-4-amine hydrochloride. Here, we address common challenges encountered during its purification from a reaction mixture, providing troubleshooting advice and frequently asked questions in a direct Q&A format. Our approach is grounded in established chemical principles and proven laboratory techniques to ensure you can achieve the desired purity for your downstream applications.
Troubleshooting Guide: Navigating Purification Challenges
This section addresses specific issues that may arise during the purification of this compound, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My isolated this compound is off-color (e.g., yellow or brown) and has a lower-than-expected purity by HPLC analysis. What are the likely impurities and how can I remove them?
Answer:
Off-coloration and low purity in the isolated product are common issues that typically stem from residual starting materials, side-products from the synthesis, or degradation. The synthesis of 2-aminothiazole derivatives, often through a Hantzsch-type condensation, can lead to several impurities.[1][2]
Common Impurities:
-
Unreacted Starting Materials: Residual α-halo-ketone precursors or morpholinylthiourea can contaminate the final product.
-
Side-Reaction Products: The Hantzsch synthesis can sometimes yield isomeric byproducts or polymeric materials, especially under non-optimized reaction conditions.[1]
-
Oxidation Products: Aminothiazole derivatives can be susceptible to oxidation, leading to colored impurities.
Purification Strategy: Solvent Washing
A straightforward and often effective initial purification step is to wash the crude hydrochloride salt with appropriate organic solvents. The principle here is to choose solvents in which the desired hydrochloride salt has very low solubility, while the impurities are readily soluble.
Recommended Wash Solvents:
-
Ethyl Acetate: Often effective at dissolving less polar organic impurities.
-
Acetone: Can be useful for removing a range of organic impurities.
-
Diethyl Ether: A good choice for washing away non-polar contaminants.
-
Dichloromethane (DCM): Can be used to remove certain organic impurities, though the solubility of the salt should be checked.
Step-by-Step Washing Protocol:
-
Place the crude, solid this compound in a flask.
-
Add a sufficient volume of the chosen wash solvent (e.g., ethyl acetate) to form a slurry.
-
Stir the slurry vigorously at room temperature for 15-30 minutes.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of fresh, cold solvent.
-
Repeat the washing process with the same or a different solvent if necessary, based on the impurity profile.
-
Dry the purified solid under vacuum to remove residual solvent.
Question 2: I've tried solvent washing, but my product purity is still not satisfactory. What is the next step I should take?
Answer:
If solvent washing is insufficient, recrystallization is the next logical and powerful purification technique. This method relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.
Selecting a Recrystallization Solvent System:
The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For hydrochloride salts, polar protic solvents are often good candidates.[3] Based on data for analogous aminothiazole compounds, the following solvents are recommended for screening:[4]
| Solvent | Rationale for Use |
| Methanol | High polarity, often good for dissolving hydrochloride salts upon heating. |
| Ethanol | Similar to methanol, slightly less polar. |
| Isopropanol (IPA) | A common choice for recrystallizing hydrochloride salts. |
| Acetonitrile | A polar aprotic solvent that can be effective. |
| Water | Can be used, but may lead to lower yields due to the solubility of the hydrochloride salt.[5] |
| Mixed Solvent Systems | A combination of a "good" solvent (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble) can be very effective. Common examples include Ethanol/Diethyl Ether or Methanol/Ethyl Acetate. |
Step-by-Step Recrystallization Protocol:
-
In a flask, add the crude this compound.
-
Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
-
Heat the mixture to the solvent's boiling point with stirring.
-
Gradually add more hot solvent until the solid just dissolves completely.
-
If colored impurities persist, you may consider a hot filtration step after adding a small amount of activated charcoal.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
For maximum yield, further cool the flask in an ice bath.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Question 3: I am having trouble inducing crystallization. The product seems to be "oiling out" of the solution. How can I resolve this?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is supersaturated.
Troubleshooting Strategies for Oiling Out:
-
Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid material, add a tiny crystal to the cooled solution to induce crystallization.
-
Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
-
Use a Mixed Solvent System: Dissolve the compound in a good solvent and then slowly add an anti-solvent at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Lower the Dissolution Temperature: Try to dissolve the compound at a temperature below its melting point by using a larger volume of solvent.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and molecular weight of pure this compound?
The hydrochloride salt is expected to be a solid, likely a white to off-white crystalline powder. The molecular formula is C₇H₁₂ClN₃OS, with a molecular weight of approximately 221.71 g/mol .
Q2: How can I assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for determining the purity of aminothiazole derivatives.[6][7][8][9][10] A reversed-phase C18 column with a mobile phase consisting of an acidified water/acetonitrile gradient is a good starting point for method development. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Q3: What are the recommended storage conditions for this compound?
As a hydrochloride salt of an amine, it is advisable to store the compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound from a crude reaction mixture.
Caption: Purification workflow for 2-Morpholinothiazol-4-amine HCl.
References
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. PubMed. [Link]
-
Basavanakatti, V. S., et al. (2024). (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mateska, A., et al. (2012). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. PubMed Central. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Google Patents. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. US4391979A.
-
ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? [Link]
-
Himaja, M., et al. (2011). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry, 23(7), 2909-2912. [Link]
- Google Patents. (2010).
-
Wikipedia. Hantzsch pyridine synthesis. [Link]
Sources
- 1. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. d-nb.info [d-nb.info]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 2-Morpholinothiazol-4-amine hydrochloride
Version: 1.0
Introduction
This technical support guide is intended for researchers, scientists, and drug development professionals working with 2-Morpholinothiazol-4-amine hydrochloride. As a key intermediate in various synthetic pathways, understanding its potential side reactions and the formation of impurities is critical for ensuring the integrity and success of your research. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of this compound. Our aim is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experimental work.
Part 1: Troubleshooting Guide - Navigating Synthesis and Impurities
The primary route to synthesizing 2-aminothiazole derivatives, including this compound, is the Hantzsch thiazole synthesis.[1][2] This reaction, while robust, can be prone to side reactions and byproduct formation if not carefully controlled. This section addresses specific issues you may encounter.
Issue 1: Low Yield of the Desired Product
Symptoms:
-
Low isolated yield of this compound after synthesis.
-
TLC analysis shows significant amounts of unreacted starting materials.
Possible Causes and Solutions:
| Cause | Explanation | Recommended Action |
| Incomplete Reaction | The Hantzsch synthesis often requires thermal energy to proceed to completion. Reaction times can also be a critical factor.[3][4] | Ensure the reaction is heated appropriately (typically reflux in a suitable solvent like ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. For heat-sensitive substrates, consider microwave-assisted synthesis which can reduce reaction times and improve yields.[5] |
| Suboptimal Solvent | The polarity of the solvent can significantly impact the reaction rate and yield. | While ethanol is a common solvent, a solvent screen may be necessary to find the optimal conditions for your specific starting materials.[6] |
| Impure Starting Materials | Impurities in the α-haloketone or the N-morpholinothiourea can lead to competing side reactions. | Ensure the purity of your starting materials. Recrystallize or purify them if necessary. |
Issue 2: Presence of an Unexpected Isomer in the Final Product
Symptoms:
-
NMR or LC-MS analysis indicates the presence of a compound with the same mass as the desired product but with different spectral characteristics.
-
Inconsistent biological activity or analytical results.
Root Cause Analysis:
A significant side reaction in the Hantzsch synthesis with N-substituted thioureas is the formation of a regioisomer, the 3-substituted 2-imino-2,3-dihydrothiazole. The formation of this isomer is highly dependent on the pH of the reaction medium.[7]
-
Neutral to Basic Conditions: Favor the formation of the desired 2-(N-substituted amino)thiazole.
-
Acidic Conditions: Promote the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[7]
Visualizing the Isomer Formation:
Caption: Regioselectivity in Hantzsch Synthesis.
Troubleshooting Protocol:
-
pH Control: During the reaction workup, ensure that any acidic byproducts are neutralized. The use of a mild base, such as sodium bicarbonate, during the workup can help maintain a neutral to slightly basic environment.[8]
-
Reaction Monitoring: Use TLC to monitor the formation of both the desired product and the potential isomer. They will likely have different Rf values.
-
Purification: If the isomer has formed, purification via column chromatography is often necessary.[1] The polarity difference between the two isomers usually allows for effective separation.
Part 2: Frequently Asked Questions (FAQs)
Q1: I've observed a new, unidentified peak in my HPLC analysis after storing my this compound sample for a few weeks. What could it be?
A1: 2-Aminothiazole derivatives can be susceptible to degradation over time, especially when exposed to light or high temperatures.
-
Photodegradation: UV irradiation can induce cleavage of the thiazole ring. Studies on similar compounds have shown that this can lead to the formation of various smaller, often unstable molecules.[9][10] To mitigate this, always store your compound in amber vials or protected from light.
-
Thermal Degradation: While this compound itself does not have a carboxylic acid group prone to decarboxylation, the thiazole ring can undergo cleavage at elevated temperatures.[11] Store your compound in a cool, dark place.
-
Hydrolysis: The hydrochloride salt is generally stable in acidic conditions. However, under strongly basic conditions, hydrolysis of the amine or other functional groups could potentially occur. It is recommended to store the compound as the hydrochloride salt.
Q2: Could the morpholine ring itself be a source of side products during the synthesis?
A2: The morpholine ring is generally considered a stable heterocycle.[12] Under the typical conditions of a Hantzsch synthesis (refluxing ethanol), the morpholine ring is unlikely to undergo significant degradation. However, under very harsh acidic conditions or with strong oxidizing agents, which are not typically employed in this synthesis, ring opening could theoretically occur.
If you suspect a morpholine-related side product, you would expect to see byproducts with different mass-to-charge ratios in your mass spectrometry data, corresponding to fragments of the morpholine ring or adducts.
Q3: What analytical methods are best for assessing the purity of my this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
| Technique | Application |
| Thin Layer Chromatography (TLC) | A quick and effective method for monitoring reaction progress and for preliminary purity checks.[13] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative information on the purity of your sample and can resolve closely related impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of acid like TFA for peak shaping) is a good starting point.[14] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are essential for confirming the structure of your final product and identifying any isomeric impurities or significant byproducts.[13][15] |
| Mass Spectrometry (MS) | Confirms the molecular weight of your product and can help in the identification of unknown impurities.[1] |
Part 3: Experimental Protocols and Workflows
Protocol 1: General Synthesis of a 2-Aminothiazole Derivative
This protocol provides a general procedure for the Hantzsch synthesis. Note that specific reaction times and temperatures may need to be optimized for the synthesis of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the α-haloketone (1.0 eq) and N-morpholinothiourea (1.1 eq) in anhydrous ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).[13]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If not, reduce the solvent volume under reduced pressure.
-
Neutralization and Precipitation: Add a saturated aqueous solution of sodium bicarbonate to the reaction mixture to neutralize any acid formed and to precipitate the free base of the 2-aminothiazole.[4][8]
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
-
Salt Formation: To form the hydrochloride salt, dissolve the purified free base in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same solvent. The hydrochloride salt will precipitate and can be collected by filtration.
Workflow Diagram for Synthesis and Purification:
Caption: A typical workflow for the synthesis and purification of 2-aminothiazole derivatives.
References
- Kuh, E., & N eier, W. B. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S.
-
Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
Kaczor, A. A., et al. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules, 30(18), 4531. [Link]
-
de la Cruz, P., et al. (2006). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 6(7), 813-816. [Link]
-
Ayimbila, S., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]
-
Ayati, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(8), 1769-1800. [Link]
-
Wikipedia. (2024). Morpholine. [Link]
-
Al-Momani, E., et al. (2008). Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole. Applied and Environmental Microbiology, 74(10), 3037-3043. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
El-Sayed, M. A. A., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(52), 31235-31251. [Link]
-
ResearchGate. (n.d.). Representative morpholine ring formation reactions. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9349-9361. [Link]
-
Waghmare, S. B. (n.d.). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Science and Technology. [Link]
-
Vitale, P., et al. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Organic & Biomolecular Chemistry. [Link]
-
Khalifa, M. E. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1473. [Link]
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 13(14), 9349-9361. [Link]
-
Kaczor, A. A., et al. (2021). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 26(16), 4983. [Link]
-
Scafuri, B., et al. (2016). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 7(10), 1337-1346. [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Wikipedia. (2024). Thiazole. [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- Google Patents. (n.d.).
-
Fernández-Gutiérrez, M., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. Polymers, 11(8), 1349. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Thiazole synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 9. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Morpholine - Wikipedia [en.wikipedia.org]
- 13. universalprint.org [universalprint.org]
- 14. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05561A [pubs.rsc.org]
- 15. excli.de [excli.de]
Technical Support Center: Synthesis of 2-Morpholinothiazol-4-amine Hydrochloride
Welcome to the technical support center for the synthesis of "2-Morpholinothiazol-4-amine hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, root cause analysis of common impurities, and validated analytical protocols. Our goal is to empower you with the scientific understanding to overcome common challenges in this synthetic process.
Part 1: Root Cause Analysis of Common Impurities
The synthesis of this compound is typically achieved through a Hantzsch-type thiazole synthesis. This involves the cyclocondensation of N-morpholinothiourea with an α-haloketone, most commonly 1,3-dichloroacetone. While this reaction is generally robust, a number of impurities can arise from the starting materials and side reactions. Understanding the origin of these impurities is the first step toward effective control and purification.
The primary synthetic route is as follows:
Caption: Synthetic pathway and impurity formation in the synthesis of this compound.
Table 1: Summary of Common Impurities
| Impurity Name | Structure | Origin | Analytical Signature |
| Unreacted Starting Materials | N-Morpholinothiourea, 1,3-Dichloroacetone | Incomplete reaction | Peaks corresponding to the starting materials in HPLC and LC-MS. |
| Bis-Thiazolyl Ketone | Two thiazole rings linked by a ketone | Reaction of the thioether intermediate with a second molecule of N-morpholinothiourea | A higher molecular weight peak in LC-MS, often with a characteristic isotopic pattern if chlorine is present. |
| Imino-dihydrothiazole Isomer | Isomer of the final product | Acid-catalyzed rearrangement during cyclization | A peak with the same mass as the product in LC-MS but a different retention time in HPLC. NMR spectroscopy is definitive for identification.[1] |
| Degradation Products | Various | Instability of the product under harsh conditions (e.g., high temperature, strong acid/base) | Multiple minor peaks in HPLC, often with lower molecular weights in LC-MS. |
Part 2: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield is low. What are the likely causes and how can I improve it?
A1: Low yields in a Hantzsch thiazole synthesis can often be traced back to a few key factors:
-
Purity of Starting Materials: 1,3-dichloroacetone is susceptible to degradation and can contain impurities like monochloroacetone.[2] N-morpholinothiourea may also contain unreacted starting materials from its own synthesis. It is crucial to use high-purity starting materials.
-
Reaction Conditions: The Hantzsch synthesis often requires heating to proceed at a reasonable rate.[3][4] The choice of solvent is also critical, with alcohols like ethanol or methanol being common.[4][5]
-
Stoichiometry: The molar ratio of the reactants is important. An excess of the thioamide can sometimes be used to ensure complete conversion of the α-haloketone.[5] However, a large excess can lead to the formation of the bis-thiazolyl ketone impurity.
-
pH Control: The reaction is often carried out under neutral or slightly acidic conditions. Strongly acidic conditions can promote the formation of the undesired imino-dihydrothiazole isomer.[1]
Troubleshooting Steps:
-
Verify Starting Material Purity: Analyze your N-morpholinothiourea and 1,3-dichloroacetone by NMR or HPLC before starting the reaction.
-
Optimize Reaction Temperature and Time: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and temperature.
-
Perform a Stoichiometry Study: Run small-scale reactions with varying molar ratios of the reactants to find the optimal balance between yield and impurity formation.
-
Buffer the Reaction: If isomer formation is an issue, consider running the reaction in the presence of a mild base or buffer to maintain a neutral pH.
Q2: I see a significant peak in my LC-MS with a higher molecular weight than my product. What could it be?
A2: A higher molecular weight peak is often indicative of the bis-thiazolyl ketone impurity . This by-product forms when the initial thioether intermediate reacts with a second molecule of N-morpholinothiourea instead of undergoing intramolecular cyclization.
Confirmation and Mitigation:
-
Mass Spectrometry: The mass of this impurity should correspond to the addition of a second thiazole ring to the initial intermediate.
-
NMR Spectroscopy: The 1H NMR spectrum of this impurity would show signals for two morpholine rings and two thiazole protons.
-
Mitigation: This impurity is favored when there is a localized excess of N-morpholinothiourea. To minimize its formation, try adding the N-morpholinothiourea solution slowly to the solution of 1,3-dichloroacetone. Careful control of stoichiometry is also essential.
Q3: My final product shows two peaks with the same mass in the LC-MS but different retention times in the HPLC. What is the likely cause?
A3: This observation strongly suggests the presence of an isomeric impurity , likely the 3-substituted 2-imino-2,3-dihydrothiazole. The Hantzsch synthesis can proceed through two different cyclization pathways, especially under acidic conditions, leading to the formation of both the desired 2-aminothiazole and its isomer.[1]
Confirmation and Mitigation:
-
NMR Spectroscopy: 1H and 13C NMR are the most definitive techniques to distinguish between these isomers. The chemical shifts of the thiazole ring protons and carbons will be different.
-
Mitigation: The formation of the imino-dihydrothiazole isomer is often promoted by acidic conditions.[1] Running the reaction at a neutral pH can favor the formation of the desired 2-aminothiazole product.
Q4: How can I effectively purify my this compound salt?
A4: The purification of hydrochloride salts can be challenging due to their high polarity and solubility in aqueous media. Here are some effective strategies:
-
Recrystallization: This is the most common method for purifying solid compounds. For hydrochloride salts that are often highly soluble in alcohols like ethanol, using a less polar co-solvent like isopropanol or adding an anti-solvent like diethyl ether can induce crystallization.[6]
-
Solvent Washes: If the impurities are significantly less polar than the hydrochloride salt, washing the crude solid with a non-polar organic solvent like hexane or ethyl acetate can be effective in removing them.[6]
-
Chromatography: For challenging separations, reverse-phase HPLC can be used for purification. A method using a C18 column with a mobile phase of acetonitrile and water with an acidic modifier like formic or phosphoric acid is a good starting point.[7][8]
-
pH-based Extraction: If the free base of your product is soluble in an organic solvent, you can neutralize the hydrochloride salt with a base (e.g., sodium bicarbonate), extract the free base into an organic solvent, wash away water-soluble impurities, and then re-form the hydrochloride salt by adding a solution of HCl in an organic solvent (e.g., HCl in dioxane or isopropanol).
Part 3: Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This protocol provides a general method for the analysis of this compound and its common impurities.
-
Instrumentation: HPLC with UV detector (e.g., Waters Alliance e2695 with a 2998 PDA detector).[8]
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 150 mm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Part 4: Frequently Asked Questions (FAQs)
Q: What is the role of the hydrochloride salt in the final product?
A: The hydrochloride salt is often prepared to improve the stability and handling of the amine product. Amine compounds can be susceptible to oxidation and are often oils or low-melting solids. Converting them to their hydrochloride salts typically results in crystalline solids that are more stable and easier to handle and formulate.
Q: Can I use other α-haloketones in this synthesis?
A: Yes, the Hantzsch thiazole synthesis is quite versatile and can be performed with a variety of α-haloketones.[4] The choice of α-haloketone will determine the substituent at the 4- and 5-positions of the thiazole ring.
Q: Are there any safety precautions I should be aware of?
A: Yes. 1,3-dichloroacetone is a lachrymator and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Thioamides can also be toxic, and appropriate care should be taken. Always consult the Safety Data Sheet (SDS) for all reagents before use.
References
-
SIELC Technologies. (n.d.). Separation of 2-Aminothiazole on Newcrom R1 HPLC column. [Link]
- Google Patents. (1949).
-
Gunn, D. E., et al. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. The Journal of Organic Chemistry, 75(15), 5030–5039. [Link]
-
Kishore, M., et al. (2020). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Journal of Pharmaceutical and Biomedical Analysis, 186, 113317. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
American Chemical Society. (2010). Two-Step Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole-Containing Cyclopeptides. The Journal of Organic Chemistry. [Link]
- Google Patents. (1992). Process of producing 2-aminothiazole. EP0482607B1.
-
A-Chemtek. (n.d.). Unlocking Chemical Potential: Applications of 1,3-Dichloroacetone in Organic Synthesis. [Link]
-
ACS Omega. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. [Link]
- Google Patents. (1976).
-
ResearchGate. (2020). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
-
Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2019, January 19). synthesis of thiazoles [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]
-
ACS Omega. (2020). 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides. [Link]
-
Journal of the Chemical Society C: Organic. (1969). Reactions of 1,3-dichloroacetone with phenols. [Link]
- Google Patents. (2005). Process for preparing 1,3-dichloroacetone. WO2005097722A1.
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]
-
SciSpace. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]
-
ResearchGate. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
-
ResearchGate. (n.d.). Synthesis and Spectral Characterization of Novel Bis-thiazole Derivatives via Ring Closure of Benzo[d]thiazol-2-amine, Various α-Haloketones, and S-Nucleophiles. [Link]
-
National Institutes of Health. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. [Link]
-
Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. [Link]
-
MDPI. (2022). Synthesis and Spectroscopic Characterization of Bis(thiadiazolo)benzoporphyrinoids: Insights into the Properties of Porphyrin-Type Systems with Strongly Electron-Withdrawing β,β'-Fused Rings. [Link]
-
ResearchGate. (2019). Crystal structure, thermodynamic properties and detonation characterization of bis(5-amino-1,2,4-triazol-3-yl)methane. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1,3-Dichloroacetone: A Robust Reagent for Preparing Bicyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. d-nb.info [d-nb.info]
"2-Morpholinothiazol-4-amine hydrochloride" stability issues and degradation
Technical Support Center: 2-Morpholinothiazol-4-amine hydrochloride
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges and experimental inconsistencies encountered with this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the fundamental properties and handling of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A: Proper storage is critical to prevent degradation. As a hydrochloride salt, the compound is hygroscopic and susceptible to moisture.[1] We recommend the following:
-
Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place.[1][2] For long-term storage, consider a desiccator or an inert atmosphere (e.g., argon or nitrogen).
-
Handling: Handle the compound in a controlled environment, such as a glovebox or a room with low humidity, to minimize exposure to atmospheric moisture. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3] Weigh out the required amount quickly and reseal the container promptly.
Q2: Is this compound sensitive to light?
A: Yes, compounds containing a thiazole ring can be susceptible to photo-degradation.[4] Exposure to visible and UV light can initiate photo-oxygenation reactions, potentially leading to the formation of unstable intermediates and subsequent rearrangement into degradation products.[4] It is imperative to store the solid compound and any solutions in amber vials or otherwise protected from light.
Q3: What are the primary degradation pathways I should be aware of?
A: The structure of this compound contains three key areas susceptible to degradation: the thiazole ring, the morpholine ring, and the exocyclic amine. The main pathways are:
-
Hydrolysis: The 2-aminothiazole core can be susceptible to hydrolysis, especially under non-neutral pH conditions. This can lead to the opening of the thiazole ring. Even mild hydrolysis has been shown to cause decomposition in related 2-aminothiazole structures.[5]
-
Photolysis: As mentioned, the thiazole ring is photosensitive. This pathway often involves reaction with singlet oxygen, leading to complex rearrangements.[4]
-
Thermal Degradation: The morpholine ring, while generally stable, can degrade at elevated temperatures (significantly above 150°C), particularly in aqueous solutions.[6][7] This can result in ring-opening and the formation of byproducts like ethanolamine and ammonia.[7]
Q4: What are the likely degradation products that might appear in my analysis (e.g., LC-MS)?
A: While specific degradation products for this exact molecule require experimental confirmation, based on the known degradation of its core structures, you might observe:
-
Hydrolysis Products: Species indicating the opening of the thiazole ring or cleavage of the morpholine-thiazole bond.
-
Photo-degradation Products: Complex rearranged structures resulting from the reaction of the thiazole ring with oxygen.[4]
-
Thermal Degradants: Fragments from the morpholine ring, such as ethanolamine or N-substituted ethanolamine derivatives, if the compound is subjected to high heat.[7]
Troubleshooting Guide for Experimental Issues
This guide provides solutions to specific problems you may encounter during your experiments.
Q1: My biological assay results are inconsistent or show a loss of potency over time. Could this be a stability issue?
A: Absolutely. This is a classic sign of compound degradation. The active pharmacophore is likely being compromised.
Causality: The 2-aminothiazole moiety is often critical for biological activity.[5][8] If the compound degrades via hydrolysis or photolysis, its effective concentration decreases, leading to variable or diminished results. Stock solutions, especially if stored improperly (e.g., at room temperature on a benchtop), are highly prone to this.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological results.
Q2: I observe new or growing impurity peaks in my HPLC/LC-MS analysis of a sample. What is happening?
A: This indicates that the compound is actively degrading under your analytical or experimental conditions.
Causality: The appearance of new peaks corresponds to the formation of degradation products. The conditions of your experiment (e.g., pH of the mobile phase, temperature, solvent) could be accelerating one of the degradation pathways.
Preventative & Diagnostic Steps:
-
Analyze a Freshly Prepared Sample: Immediately after dissolving the solid, run an analytical check. This will provide a baseline (T=0) chromatogram.
-
Check Your Solvents: Ensure your solvents are anhydrous and of high purity. Water content can initiate hydrolysis.
-
pH Sensitivity: If using a buffered mobile phase or your reaction buffer is acidic or basic, you may be causing acid/base-catalyzed hydrolysis. Try to work close to a neutral pH if possible.
-
On-Instrument Stability: If your samples sit in an autosampler for an extended period, they may degrade. Program your sequence to minimize wait times or use a cooled autosampler.
Q3: The color of my solid compound or stock solution has changed from white/off-white to yellow or brown. What does this mean?
A: Color change is a strong visual indicator of degradation, most commonly due to photolytic or oxidative pathways.
Causality: The formation of conjugated or polymeric systems as a result of degradation can lead to the absorption of visible light, appearing as a color change. This is often irreversible and indicates a significant loss of the parent compound.
Immediate Actions:
-
Discard the Sample: Do not use the discolored material for quantitative experiments, as its purity is compromised.
-
Review Storage Protocol: This is a clear sign that your storage conditions are inadequate. Ensure the compound is protected from light and stored in a cool, dry environment.[1][2] For solutions, blanket the vial with an inert gas before sealing.
Quantitative Stability Data Summary
| Parameter | Condition | Stability Concern | Recommendation |
| Thermal Stability | > 150 °C | High risk of morpholine ring degradation.[6][7] | Avoid high temperatures in experiments. Use controlled heating. |
| Hygroscopicity | Ambient Humidity | High | Store in a desiccator. Handle in a low-humidity environment.[1] |
| Photostability | UV / Visible Light | High risk of thiazole ring degradation.[4] | Store solid and solutions in amber containers or protected from light. |
| pH Stability | Acidic or Alkaline | Moderate to High | Maintain solutions at or near neutral pH. Prepare fresh for use. |
| Solution Stability | Protic Solvents (e.g., Methanol, Water) | Moderate | Prepare fresh. For storage, use aprotic solvents (e.g., DMSO) at -20°C or -80°C. |
Key Degradation Pathways Overview
Caption: Conceptual overview of major degradation pathways.
Experimental Protocol: Forced Degradation Study by HPLC
This protocol allows you to assess the stability of your compound under various stress conditions.
Objective: To identify the conditions under which this compound degrades and to generate its degradation profile.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic acid or Ammonium acetate (for mobile phase)
-
1 M HCl, 1 M NaOH, 30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or DAD detector
-
C18 reverse-phase column
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:Water mixture. This is your "Control (T=0)" sample. Analyze it immediately by HPLC to determine the initial purity and retention time.
-
Stress Conditions: For each condition below, dilute the stock solution to a final concentration of ~0.1 mg/mL.
-
Acid Hydrolysis: Add 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Before injection, neutralize with an equivalent amount of 1 M NaOH.
-
Base Hydrolysis: Add 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Before injection, neutralize with an equivalent amount of 1 M HCl.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 2, 6, and 24 hours, protected from light.
-
Thermal Degradation: Incubate the solution at 80°C for 24 and 48 hours, protected from light. Also, heat the solid compound at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the solution in a quartz cuvette to a photostability chamber (ICH Q1B conditions) for 24 hours. Analyze a control sample kept in the dark for the same duration.
-
-
HPLC Analysis:
-
Method: Develop a gradient method that allows for the separation of the parent peak from any new peaks that appear. A typical starting point:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in ACN
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: Monitor at a wavelength where the parent compound has maximum absorbance (e.g., determined by UV scan).
-
-
Analysis: Inject all stressed samples and the control. Compare the chromatograms. Look for a decrease in the parent peak area and the appearance of new peaks (degradants). Calculate the percentage degradation.
-
Data Interpretation: This study will reveal whether your compound is more susceptible to acid, base, oxidation, heat, or light, allowing you to proactively design your experiments to avoid these conditions.
References
- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.
- Hassan, M. (2018). Thermal Degradation of Morpholine for CO2 Capture. AIChE Annual Meeting Proceedings.
- Gilbert, R., Lamarre, C., & Dundar, Y. (1989). Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant. Conference Proceedings.
- van den Broek, M. A., et al. (2020). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research.
- Various Authors. (2023). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate Collection.
- Fisher Scientific. (2023). Safety Data Sheet for a related hygroscopic amine hydrochloride. Fisher Scientific SDS.
- Various Authors. (2023). Photoactive Compounds Based on the Thiazolo[5,4- d ]thiazole Core. ResearchGate Collection.
- Singh, S., et al. (2013). Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate Publication.
- Fisher Scientific. (2025). Safety Data Sheet for Bis(2-chloroethyl)amine hydrochloride. Fisher Scientific SDS.
- Thummar, K. N., et al. (2015). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS. Scientia Pharmaceutica.
- Enamine. (2023). Safety Data Sheet for a related amine hydrochloride. Enamine SDS.
- Al-Ostoot, F. H., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central.
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. fishersci.com [fishersci.com]
- 3. enamine.enamine.net [enamine.enamine.net]
- 4. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (6ek) Thermal Degradation of Morpholine for CO2 Capture | AIChE [proceedings.aiche.org]
- 7. Chemical behaviour of morpholine in the steam-water cycle of a CANDU-PHW nuclear power plant (Conference) | ETDEWEB [osti.gov]
- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring for 2-Morpholinothiazol-4-amine Hydrochloride
Welcome to the technical support center for the analysis of reactions involving 2-Morpholinothiazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-proven insights into monitoring chemical transformations using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring robust and reliable analytical outcomes.
Introduction to this compound
This compound is a heterocyclic amine, a class of compounds widely explored in medicinal chemistry.[1][2] Its structure combines a polar morpholine ring and a basic aminothiazole core, rendering the molecule highly polar and water-soluble, particularly in its hydrochloride salt form. These properties present specific challenges for chromatographic analysis, which this guide aims to address.
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 170492-30-5[3]
-
Molecular Formula: C₇H₁₂ClN₃OS[3]
-
Molecular Weight: 221.71 g/mol [3]
The effective monitoring of reactions involving this substrate is critical to determine reaction completion, identify byproducts, and optimize yield. Both TLC and LC-MS are powerful tools for this purpose, each with its own set of advantages and potential pitfalls.
Part 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
TLC is a rapid, cost-effective technique ideal for qualitative reaction monitoring at the bench.[4] For a polar, basic compound like this compound, success hinges on neutralizing the strong interactions with the acidic silica gel stationary phase.
Frequently Asked Questions (FAQs) for TLC Analysis
Q1: My spots are streaking badly or not moving from the baseline. What's happening and how do I fix it?
A1: This is the most common issue when analyzing basic amines on standard silica gel plates. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly bind to the basic nitrogen atoms in your molecule, causing the spot to streak or remain at the origin (Rf = 0).
-
Causality: The interaction is an acid-base binding between the stationary phase and the analyte. To achieve proper chromatographic separation, this interaction must be moderated to allow the analyte to partition effectively into the mobile phase.
-
Solution: Mobile Phase Modification. The key is to add a small amount of a competitive base to your eluent. This "deactivates" the acidic sites on the silica gel.
-
Recommended Additive: Add 0.5-2% triethylamine (NEt₃) or ammonia solution (e.g., ammonium hydroxide) to your mobile phase. For many amines, this simple addition results in well-defined, round spots.[5]
-
Experimental Protocol:
-
Start with a moderately polar solvent system, such as 95:5 Dichloromethane (DCM) / Methanol (MeOH).
-
Prepare a fresh eluent by adding 1% triethylamine to this mixture (e.g., 9.9 mL of 95:5 DCM/MeOH + 0.1 mL NEt₃).
-
Develop your TLC plate in this modified eluent. You should observe a significant improvement in spot shape. Adjust the DCM/MeOH ratio to achieve an optimal Rf value (ideally between 0.2 and 0.5 for the compound of interest).
-
-
Q2: What is a good starting solvent system for my reaction?
A2: Given the high polarity of this compound, a standard Hexane/Ethyl Acetate system will likely be insufficient to move the spot off the baseline, even with a base additive.[6][7] You will need a more polar system.
-
Recommended Starting Points (with 1% NEt₃ added):
-
Dichloromethane (DCM) / Methanol (ranging from 98:2 to 90:10)
-
Ethyl Acetate / Methanol (ranging from 95:5 to 80:20)
-
For very polar products: A system containing n-butanol, acetic acid, and water (e.g., 4:1:1) can be effective, though the acetic acid may need to be replaced with a base for your specific analyte.[5]
-
| Solvent System Base | Polarity | Recommended Ratio (v/v) | Base Additive (v/v) | Target Analytes |
| Dichloromethane / Methanol | Medium-High | 95:5 | 1% Triethylamine | Starting materials and less polar products. |
| Ethyl Acetate / Methanol | High | 90:10 | 1% Triethylamine | Polar products. |
| Chloroform / Methanol | Medium-High | 9:1 | 1% Ammonium Hydroxide | General screening for aminothiazoles. |
Q3: How can I visualize the spots on the TLC plate? My compound isn't UV-active.
A3: While many heterocyclic compounds absorb UV light at 254 nm, visualization can be faint.[8] Using a chemical stain is a robust alternative.
-
Recommended Visualization Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain. It reacts with many functional groups, including the amine and the thiazole ring, typically producing yellow-brown spots on a purple background.[9]
-
Ninhydrin Stain: This stain is highly specific for primary and secondary amines, producing characteristic purple or pink spots upon heating. It is excellent for confirming the presence of the 4-amino group.[8]
-
Iodine Chamber: A non-destructive method where the plate is exposed to iodine vapor. Iodine reversibly complexes with many organic compounds, appearing as brown spots. This is useful if you wish to scrape the spot for further analysis.[10][11]
-
Troubleshooting Guide: TLC Workflow
This workflow provides a logical path to resolving common TLC issues for polar amines.
Caption: Troubleshooting decision tree for TLC analysis.
Part 2: Reaction Monitoring by LC-MS
LC-MS offers superior sensitivity and specificity, providing mass information that confirms the identity of reactants, products, and impurities. The key challenge for this compound is achieving sufficient retention on the column to separate it from the solvent front and matrix interferences.[12]
Frequently Asked Questions (FAQs) for LC-MS Analysis
Q1: My compound elutes in the void volume on my C18 column. How can I get it to retain?
A1: This is expected for a small, polar, and hydrophilic molecule on a standard reversed-phase (RP) column like a C18.[12] The nonpolar stationary phase has little affinity for your analyte. There are two primary strategies to address this:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed specifically for polar compounds. It uses a polar stationary phase (e.g., bare silica, amide, or diol) and a high-organic mobile phase (typically >70% acetonitrile). Analytes are retained through a partitioning mechanism into a water-enriched layer on the stationary phase surface. HILIC is an excellent alternative to reversed-phase for polar amines and provides good sensitivity with ESI-MS.[10][13][14]
-
Modified Reversed-Phase:
-
Mobile Phase pH Adjustment: Since your compound is basic, ensure the mobile phase pH is at least 2 units below the pKa of your most basic nitrogen. This keeps the analyte in its protonated, cationic form. Using an acidic mobile phase modifier like formic acid (0.1%) is standard practice and promotes retention on some C18 columns while being highly compatible with ESI-MS.[9][11]
-
Use of Polar-Embedded or Polar-Endcapped RP Columns: These columns have modified stationary phases that are more resistant to "dewetting" in highly aqueous mobile phases and offer alternative selectivity for polar compounds.
-
Q2: I am seeing poor peak shape (tailing) in my LC-MS chromatogram. What is the cause?
A2: Peak tailing for basic compounds in reversed-phase LC is often caused by secondary interactions with residual, acidic silanol groups on the silica support of the column.[15]
-
Causality: Even on well-endcapped C18 columns, some free silanols exist. These can interact with the basic sites on your molecule, causing a portion of the analyte to lag behind the main peak, resulting in tailing.
-
Solutions:
-
Mobile Phase Modifier: Using a low concentration of an acidic modifier like formic acid (0.1%) helps to protonate the silanol groups, reducing their negative charge and minimizing unwanted interactions.[9][11]
-
Buffer Addition: Adding a buffer salt like ammonium formate or ammonium acetate (5-10 mM) can further improve peak shape by competing for active sites and maintaining a consistent pH.[9][16]
-
Column Choice: Modern columns designed for high-performance with basic compounds often use high-purity silica with minimal silanol activity.
-
Q3: My MS signal is weak or inconsistent. Could this be ion suppression?
A3: Yes, ion suppression is a major concern in LC-MS, especially for analytes that elute early in the chromatogram.[17]
-
Causality: Ion suppression occurs when other co-eluting compounds from the reaction mixture or sample matrix compete with your analyte for ionization in the MS source.[17] Since your polar compound elutes early, it is often in a region where salts and other highly polar, non-retained species are present.
-
Troubleshooting Steps:
-
Improve Chromatographic Retention: The best way to combat ion suppression is to move your analyte's peak away from the void volume where interfering species elute. Employing HILIC or optimizing reversed-phase conditions as described in Q1 is the most effective strategy.[13][14]
-
Sample Dilution: Diluting your sample can reduce the concentration of interfering matrix components, thereby lessening their suppressive effect.
-
Optimize MS Source Parameters: Ensure that source parameters (e.g., gas flows, temperatures, voltages) are optimized for your compound to maximize ionization efficiency.
-
Experimental Protocols & Method Starting Points
Protocol 1: Reversed-Phase LC-MS Method
This method is a good starting point for many aminothiazole derivatives and balances simplicity with performance.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size (or similar high-efficiency column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: Electrospray Ionization Positive Mode (ESI+). Monitor for the protonated molecule [M+H]⁺.
Protocol 2: HILIC LC-MS Method
This method is recommended if retention is poor under reversed-phase conditions.
-
Column: HILIC (Amide or Silica phase), 2.1 x 100 mm, 3 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid.
-
Gradient: 0% B to 60% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: ESI+.
Troubleshooting Logic: LC-MS Workflow
Caption: Workflow for LC-MS method development and troubleshooting.
References
-
McCalley, D. V. (2010). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Journal of Chromatography B, 878(17-18), 1225-1235. [Link]
-
PubMed. (n.d.). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. [Link]
-
BioPharma Services. (n.d.). BA Method Development: Polar Compounds. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Varian, Inc. (n.d.). Hydrophilic Interaction Chromatography (HILIC) for Simultaneous and Fast Analysis of Melamine, Cyanuric Acid, and other Metabolites. [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry. [Link]
-
LCGC International. (2013). What You Need to Know About HILIC. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. [Link]
-
Shimadzu. (n.d.). Application Note: Comprehensive Metabolomic Analysis of Mouse Feces Using GC-MS/MS and LC-MS/MS. [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. [Link]
-
Operachem. (2024). TLC-Thin Layer Chromatography. [Link]
-
University of Wisconsin-Madison. (n.d.). CHEM 344 Thin Layer Chromatography. [Link]
-
University of Illinois. (n.d.). 5. Thin Layer Chromatography. [Link]
-
LCGC. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. [Link]
-
LookChem. (n.d.). Cas 170492-30-5, this compound. [Link]
-
LCGC International. (2006). Stationary Phases for Modern Thin-Layer Chromatography. [Link]
-
MDPI. (2023). TLC in the Analysis of Plant Material. [Link]
-
Biotage. (2023). Using TLC to Scout Flash Chromatography Solvents. [Link]
-
ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). [Link]
-
ResearchGate. (n.d.). TLC chromatogram of n-hexane extract (H), ethyl acetate extract (E) and... [Link]
-
ResearchGate. (2016). Derivatization methods for LC-MS analysis of endogenous compounds. [Link]
-
Journal of Lipid Research. (2023). 2-fluoro-1-methylpyridinium p-toluene sulfonate: a new LC-MS/MS derivatization reagent for vitamin D metabolites. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. Thiazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. researchgate.net [researchgate.net]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Separation of 2-Aminothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. CAS 170492-30-5 | 8H30-5-02 | MDL MFCD16621640 | this compound | SynQuest Laboratories [synquestlabs.com]
- 16. d-nb.info [d-nb.info]
- 17. helixchrom.com [helixchrom.com]
Technical Support Center: Challenges in Scaling Up 2-Morpholinothiazol-4-amine Hydrochloride Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Morpholinothiazol-4-amine hydrochloride. This guide is designed for researchers, chemists, and process development professionals who are working with this important heterocyclic building block. We will move beyond simple procedural outlines to address the nuanced challenges encountered during both bench-scale synthesis and scale-up, focusing on the underlying chemical principles to empower effective troubleshooting.
Section 1: Synthesis Overview and Core Mechanism
The synthesis of 2-Morpholinothiazol-4-amine typically proceeds via the Hantzsch thiazole synthesis, a classic and robust method for forming the thiazole ring.[1] This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide derivative.[2] In this specific case, the reactants are morpholine-4-carbothioamide and a suitable α-haloacetaldehyde or its equivalent.
The reaction is valued for its reliability, but challenges related to reactant stability, side-product formation, and purification often emerge, especially during scale-up.[3] The final product is typically isolated as a hydrochloride salt to improve its stability and handling characteristics.
Core Reaction Mechanism
The Hantzsch synthesis for this target molecule follows a well-established pathway:
-
Nucleophilic Attack: The sulfur atom of morpholine-4-carbothioamide, being a soft nucleophile, attacks the electrophilic carbon of the α-halocarbonyl.
-
Cyclization: An intramolecular nucleophilic attack by the nitrogen atom onto the carbonyl carbon forms a five-membered hydroxythiazoline intermediate.
-
Dehydration: Under the reaction conditions, this intermediate readily dehydrates to form the aromatic thiazole ring.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and their required purity?
The primary starting materials are morpholine-4-carbothioamide and an α-haloacetaldehyde equivalent (e.g., chloroacetaldehyde dimethyl acetal, which hydrolyzes in situ, or 1,2-dichloroethyl ethyl ether). Purity is critical; impurities in the thioamide can lead to significant side products, while instability of the α-halocarbonyl can result in low yields.[3] It is recommended to use starting materials with ≥98% purity.
Q2: What is a typical reaction solvent and temperature?
Ethanol is a commonly used solvent for Hantzsch syntheses due to its ability to dissolve the reactants and its suitable boiling point.[4] The reaction is often run at reflux to ensure a reasonable reaction rate. However, for scale-up, lower temperatures with longer reaction times may be necessary to control exotherms.
Q3: How is the reaction monitored for completion?
Thin Layer Chromatography (TLC) is the most common method. A typical mobile phase would be a mixture of dichloromethane/methanol or ethyl acetate/hexane. The disappearance of the limiting starting material (usually the thioamide) indicates reaction completion.
Q4: Why is the final product isolated as a hydrochloride salt?
The free amine product can be unstable, prone to oxidation, and may be an oil or a low-melting solid, making it difficult to isolate and purify. Converting it to the hydrochloride salt increases its crystallinity and stability, simplifying isolation, purification by recrystallization, and long-term storage.[5]
Section 3: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis and scale-up.
Q: How can I minimize the formation of these impurities?
-
Control pH: The formation of certain isomers can be pH-dependent. While the reaction is often run under neutral or slightly acidic conditions (from evolving H-X), adding a non-nucleophilic base can sometimes suppress side reactions. [3]* Temperature Control: Rapid heating can sometimes favor kinetic, undesired byproducts. A slower, more controlled heating ramp may improve selectivity.
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. The hydrochloride salt's solubility differs significantly from many organic byproducts, enabling effective purification via recrystallization.
Problem Area: Scale-Up Challenges
Q: I successfully made 5g of product, but my 200g batch failed, turning into a dark tar. What happened?
This is a classic scale-up problem related to heat transfer .
-
Exotherm Control: The Hantzsch reaction is exothermic. In a small flask, this heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio is much lower, and heat becomes trapped. This runaway temperature can "cook" the reaction mixture, causing thermal decomposition and polymerization.
-
Solution: On a larger scale, you must use controlled addition. Add the α-halocarbonyl slowly to a heated solution of the thioamide, monitoring the internal temperature closely with a thermocouple. Use a cooling bath to maintain the target temperature.
Q: During workup, my product precipitates as a sticky oil instead of a crystalline solid. How can I achieve proper crystallization?
"Oiling out" is common with amine salts and indicates that the product is precipitating from a solution in which it is highly soluble or that the rate of precipitation is too fast.
-
Solvent System: The choice of crystallization solvent is paramount. Isopropanol is often a good choice for hydrochloride salts. [6]You may need an anti-solvent system, such as isopropanol/MTBE or ethanol/ethyl acetate.
-
Controlled Precipitation:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., isopropanol).
-
Cool the solution slowly. Rapid cooling promotes oiling. An ice bath should only be used after crystal formation has begun at room temperature.
-
If it still oils out, try adding the solution of your product to a larger volume of cold anti-solvent with vigorous stirring.
-
Seeding: If you have a small amount of pure, crystalline material, add a single crystal (a "seed") to the supersaturated solution to initiate controlled crystal growth.
-
Section 4: Experimental Protocols
Protocol 1: Lab-Scale (5-10 g) Synthesis of this compound
Materials:
-
Morpholine-4-carbothioamide (1.0 eq)
-
Chloroacetaldehyde (50 wt% in H₂O) (1.1 eq)
-
Ethanol (approx. 10 mL per gram of thioamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol (for recrystallization)
-
Activated Carbon
Procedure:
-
Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reaction: Charge the flask with morpholine-4-carbothioamide and ethanol. Begin stirring and heat the mixture to 60 °C.
-
Addition: Slowly add the chloroacetaldehyde solution dropwise over 20-30 minutes, maintaining the internal temperature below 75 °C.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction by TLC until the morpholine-4-carbothioamide spot is consumed.
-
Cooling & pH Adjustment: Cool the reaction mixture to room temperature. Slowly add concentrated HCl until the pH is ~1-2. A precipitate should form.
-
Isolation: Cool the slurry in an ice bath for 1 hour. Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at 40-50 °C.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude hydrochloride salt in an appropriately sized flask. Add isopropanol (approx. 15-20 mL per gram of crude product).
-
Heating: Heat the slurry to a gentle reflux with stirring. The solid should dissolve completely. If it does not, add more isopropanol in small portions until a clear solution is achieved.
-
Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat to reflux for 10 minutes.
-
Filtration: Perform a hot filtration through a pad of celite to remove the activated carbon and any insoluble impurities.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Do not disturb the flask during this period.
-
Yield Maximization: Once crystal growth appears complete at room temperature, place the flask in an ice bath for at least 1 hour to maximize precipitation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum.
Section 5: Scale-Up Parameter Comparison
| Parameter | Lab Scale (1-10 g) | Pilot Scale (100-500 g) | Key Consideration |
| Reagent Addition | All at once or quick addition | Slow, controlled addition via pump | Exotherm Control is the #1 priority for safety and to prevent product degradation. |
| Solvent Volume | 5-10 volumes | 8-12 volumes | Higher dilution can help manage heat and prevent thick slurries that are difficult to stir. |
| Heating/Cooling | Heating mantle / ice bath | Jacketed reactor with thermal fluid | Precise temperature control is essential. Surface area to volume ratio decreases on scale-up. |
| Stirring | Magnetic stir bar | Overhead mechanical stirrer | Effective mixing is crucial for heat distribution and to prevent solids from settling. |
| Work-up | Beaker precipitation | Addition to a separate crystallization vessel | Allows for better control over cooling rates and particle size. |
Section 6: References
-
A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. (2021). RSC Advances.
-
Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. (n.d.). ResearchGate.
-
Troubleshooting low yield in the synthesis of thiazole compounds. (n.d.). Benchchem.
-
Dodson, R. M., & King, L. C. (1945). The Reaction of Ketones with Halogens and Thiourea. Journal of the American Chemical Society.
-
Mohite, A. R., et al. (2020). Thiourea-Mediated Halogenation of Alcohols. The Journal of Organic Chemistry.
-
Recent Development in the Synthesis of Thiazoles. (2022). PubMed.
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal.
-
Rai, H. (2025). Green Synthesis of Heterocycles. International Journal of Pharmaceutical Sciences.
-
Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. (2020). ResearchGate.
-
Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry.
-
Crystallisation of thiamine hydrochloride. (2017). Google Patents.
Sources
- 1. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 6. US9663507B1 - Crystallisation of thiamine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2-Morpholinothiazol-4-amine hydrochloride
Welcome to the technical support guide for the purification of 2-Morpholinothiazol-4-amine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we move beyond simple protocols to explain the scientific rationale behind each step, providing a robust framework for troubleshooting and optimizing your purification process.
Section 1: Understanding the Compound & Solvent Selection
The molecular structure of this compound dictates its solubility and crystallization behavior. As a hydrochloride salt of an amine, it is significantly more polar than its free-base form.[1] The presence of the morpholine and thiazole rings, along with the amine group, allows for hydrogen bonding. This profile suggests high solubility in polar protic solvents (like alcohols and water) and poor solubility in non-polar solvents (like hexanes or toluene).
The key to a successful recrystallization is to identify a solvent or solvent system where the compound is highly soluble at an elevated temperature but sparingly soluble at lower temperatures.[2]
Data Presentation: Solvent Selection Guide
| Solvent/System | Expected Solubility (Hot) | Expected Solubility (Cold) | Rationale & Causality |
| Isopropanol (IPA) | High | Low to Moderate | (Primary Recommendation) Amine hydrochlorides often show ideal solubility curves in isopropanol, making it a preferred starting point.[3] Its lower polarity compared to methanol reduces the risk of the salt being too soluble at cold temperatures, thus maximizing yield. |
| Ethanol (EtOH) | High | Moderate | A good alternative to IPA. Many thiazole derivatives are successfully recrystallized from ethanol.[4][5] If the yield is low, it may be because the compound remains too soluble even when cold. |
| Methanol (MeOH) | Very High | High | Due to its high polarity, methanol will likely dissolve the compound readily but may result in poor recovery upon cooling. Best used in a mixed-solvent system. |
| Water | Very High | High | As a highly polar protic solvent, water will readily dissolve the hydrochloride salt. However, it is often too effective a solvent, leading to low yields. It is best used as an anti-solvent or in a mixture with an alcohol.[2][6] |
| Acetonitrile (MeCN) | Moderate | Low | A polar aprotic solvent that can be effective for recrystallizing some salts. Can be a good choice if protic solvents lead to "oiling out". |
| Ethanol/Water | High | Low | This mixed system allows for fine-tuning. The compound is dissolved in a minimal amount of hot ethanol/water mixture. The water increases polarity to aid dissolution, while the ethanol component ensures solubility drops significantly on cooling.[6] |
| IPA/Diethyl Ether | High (in IPA) | Low (in mixture) | Diethyl ether can be used as an anti-solvent. The compound is dissolved in hot IPA, and ether is added dropwise until turbidity appears, then the solution is clarified with a drop of hot IPA and allowed to cool.[3] |
| Acetone | Low to Moderate | Very Low | Acetone is generally less effective for highly polar salts but can be useful as a wash to remove less polar impurities.[3] |
Section 2: Experimental Protocol - A Validated Starting Point
This protocol provides a robust and self-validating methodology for the recrystallization of this compound using isopropanol (IPA), our primary recommendation.
Mandatory Visualization: General Recrystallization Workflow```dot
Sources
- 1. Tips & Tricks [chem.rochester.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Aminothiazole Building Blocks: A Comparative Analysis of 2-Morpholinothiazol-4-amine Hydrochloride
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of clinically approved drugs and biologically active compounds.[1][2] Its synthetic versatility and ability to engage in key biological interactions have made it a focal point for drug discovery programs targeting a wide array of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][2] This guide presents a comparative analysis of "2-Morpholinothiazol-4-amine hydrochloride" against other commonly employed aminothiazole building blocks. We will delve into their physicochemical properties, reactivity in common synthetic transformations, and the underlying structure-activity relationships that govern their performance. This document is intended for researchers, scientists, and drug development professionals, providing practical insights and experimental data to inform the selection of the optimal aminothiazole building block for their specific research endeavors.
The Privileged Role of 2-Aminothiazoles in Drug Discovery
The 2-aminothiazole moiety is a key pharmacophore in numerous therapeutic agents. Its importance is underscored by its presence in blockbuster drugs, where it often plays a critical role in binding to target proteins.[1][2] The versatility of the 2-aminothiazole core allows for extensive chemical modification at the 2-amino, 4-, and 5-positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
The exocyclic amino group is a key feature, acting as a hydrogen bond donor and a nucleophilic handle for further derivatization. The electronic nature of the thiazole ring and the substituents at the 4- and 5-positions significantly influence the nucleophilicity of this amino group, a critical factor in many synthetic reactions.[3]
Featured Building Block: this compound
This compound is a unique building block that incorporates a morpholine ring at the 2-position of the thiazole core. The morpholine moiety, with its dual ether and secondary amine functionalities, imparts distinct physicochemical properties.
Physicochemical Properties
Comparative Analysis with Other Aminothiazole Building Blocks
To provide a comprehensive comparison, we will evaluate this compound against a selection of representative aminothiazole building blocks with varying electronic and steric properties.
-
2-Aminothiazole: The parent scaffold.
-
2-Amino-4-phenylthiazole: An arylated analogue.
-
2-Amino-5-bromothiazole: An electron-withdrawn analogue.
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its behavior in both chemical reactions and biological systems. The following table summarizes key computed and experimental (where available) properties for our selected aminothiazole building blocks.
| Building Block | Molecular Formula | Molecular Weight ( g/mol ) | Predicted pKa (Strongest Basic) | CLogP | H-Bond Donors | H-Bond Acceptors |
| This compound | C₇H₁₂ClN₃OS | 221.71[5] | ~7.5 (estimated) | ~0.5 (estimated) | 2 | 3 |
| 2-Aminothiazole | C₃H₄N₂S | 100.14 | 5.38[6] | 0.39 | 2 | 2 |
| 2-Amino-4-phenylthiazole | C₉H₈N₂S | 176.24 | 4.8 (estimated) | 2.1 | 2 | 2 |
| 2-Amino-5-bromothiazole | C₃H₃BrN₂S | 179.04 | 3.5 (estimated) | 1.2 | 2 | 2 |
Note: Predicted pKa and CLogP values are estimations from chemical software and should be used for comparative purposes. The pKa of this compound is estimated for the free base form.
The morpholine substituent in our featured building block is expected to increase its polarity and aqueous solubility compared to the more lipophilic phenyl and bromo-substituted analogues. The higher estimated pKa also suggests that under neutral or slightly acidic conditions, a significant portion of the molecule will be protonated, further enhancing water solubility.
Reactivity in Key Synthetic Transformations
The utility of a building block is ultimately determined by its performance in chemical reactions. We will now compare the expected reactivity of our selected aminothiazoles in two of the most common transformations in medicinal chemistry: amide bond formation and Suzuki-Miyaura cross-coupling.
Amide Bond Formation: A Nucleophilicity Comparison
Amide bond formation is a cornerstone of drug discovery, allowing for the connection of molecular fragments. The rate and efficiency of this reaction are heavily dependent on the nucleophilicity of the amine.
The nucleophilicity of the exocyclic amino group in 2-aminothiazoles is modulated by the electronic properties of the substituents on the thiazole ring.
-
2-Morpholinothiazol-4-amine: The morpholine ring, through the nitrogen lone pair, can exert a net electron-donating effect, which should enhance the nucleophilicity of the 4-amino group.
-
2-Aminothiazole: The parent compound serves as our baseline.
-
2-Amino-4-phenylthiazole: The phenyl group is generally considered to be weakly electron-withdrawing through inductive effects, which would slightly decrease the nucleophilicity of the amino group compared to the parent.
-
2-Amino-5-bromothiazole: The bromine atom is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amino group and making amide coupling more challenging.
While direct comparative kinetic data is scarce, a study on the nucleophilicity of various 2-aminothiazole derivatives provides a quantitative basis for these predictions.[3] The study demonstrated that electron-donating groups on the thiazole ring increase the nucleophilicity of the 2-amino group.
Experimental Workflow: Comparative Amide Coupling
Caption: Generalized workflow for comparative amide coupling experiments.
Comparative Yields in Amide Coupling (Hypothetical Data Based on Reactivity Principles)
| Building Block | Carboxylic Acid | Coupling Conditions | Expected Yield | Rationale |
| 2-Morpholinothiazol-4-amine | Benzoic Acid | HATU, DIPEA, DMF, rt, 16h | Good to Excellent | Enhanced nucleophilicity due to the electron-donating morpholine group. |
| 2-Aminothiazole | Benzoic Acid | HATU, DIPEA, DMF, rt, 16h | Good | Baseline reactivity. |
| 2-Amino-4-phenylthiazole | Benzoic Acid | HATU, DIPEA, DMF, rt, 16h | Moderate to Good | Slightly reduced nucleophilicity due to the phenyl group. |
| 2-Amino-5-bromothiazole | Benzoic Acid | HATU, DIPEA, DMF, rt, 16h | Low to Moderate | Significantly reduced nucleophilicity due to the electron-withdrawing bromo group. |
Suzuki-Miyaura Cross-Coupling: A Versatile C-C Bond Formation
The Suzuki-Miyaura cross-coupling is a powerful tool for installing aryl or heteroaryl groups. In the context of 2-aminothiazoles, this reaction is typically performed on a halogenated thiazole precursor. For this comparison, let's consider the coupling of a boronic acid with a 5-bromo-2-(substituted)aminothiazole.
The success of the Suzuki-Miyaura coupling is influenced by the electronic environment of the C-Br bond and the potential for the aminothiazole to act as a ligand for the palladium catalyst.
Reaction Scheme: Suzuki-Miyaura Cross-Coupling
Caption: General scheme for Suzuki-Miyaura cross-coupling of 5-bromo-2-aminothiazoles.
The electronic nature of the substituent at the 2-amino position can influence the reactivity of the 5-bromo position towards oxidative addition to the palladium catalyst. Electron-withdrawing groups can sometimes facilitate this step. However, the primary determinant of yield is often the stability of the catalyst and the specific reaction conditions.
While a direct comparative study is not available, published examples of Suzuki-Miyaura reactions on various 2-aminobenzothiazole derivatives show that good to excellent yields can be obtained with a variety of substituents.
Experimental Protocols
To ensure the reproducibility of research, detailed and robust experimental protocols are essential.
General Protocol for Amide Coupling
This protocol is a representative example for the coupling of a 2-aminothiazole with a carboxylic acid.
-
To a solution of the 2-aminothiazole (1.0 mmol) and the carboxylic acid (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add N,N-diisopropylethylamine (DIPEA, 2.0 mmol).
-
Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 mmol) to the mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Conclusion
The selection of a 2-aminothiazole building block is a critical decision in the design of a synthetic route and can have a profound impact on the properties of the final compound.
-
This compound stands out as a building block that imparts increased polarity and likely enhanced aqueous solubility, which can be advantageous in a drug discovery setting. Its electron-donating morpholine group is predicted to enhance the nucleophilicity of the 4-amino group, facilitating reactions such as amide coupling.
-
Unsubstituted 2-aminothiazole provides a fundamental scaffold with baseline reactivity.
-
Aryl-substituted aminothiazoles , such as 2-amino-4-phenylthiazole, introduce lipophilicity and potential for π-stacking interactions, but may slightly decrease the reactivity of the amino group.
-
Halogenated aminothiazoles , like 2-amino-5-bromothiazole, are valuable for introducing further diversity via cross-coupling reactions, but their reduced nucleophilicity must be considered for subsequent transformations.
Ultimately, the optimal choice of a 2-aminothiazole building block will depend on the specific goals of the research program, balancing synthetic accessibility, desired physicochemical properties, and the intended biological target. This guide provides a framework for making an informed decision based on a comparative analysis of the properties and reactivity of these versatile scaffolds.
References
- BenchChem. (2025).
- Geronikaki, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
- Gasparrini, F., et al. (2018). Ranking 2-aminothiazoles on the nucleophilicity scale. New Journal of Chemistry, 42(10), 7869-7875.
-
Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244.[1]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][5]
- Pardeshi, P., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806.
-
Singh, R., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(38), 3486-3490.[7]
-
Nilsson, M., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic & Biomolecular Chemistry, 13(44), 10874-10879.[8]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link][9]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link][10]
-
Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-143.[11]
-
Akbari, J., et al. (2020). Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models. European Journal of Pharmaceutical Sciences, 143, 105209.[12]
-
Dai, Y., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Frontiers in Pharmacology, 12, 654433.[13]
-
PubChem. (n.d.). 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride. Retrieved from [Link][14]
-
Pfeiffer, W. D., et al. (2014). Synthesis of 2-Morpholino-1,3,4-thiadiazines. Journal of Heterocyclic Chemistry, 51(S1), E233-E240.[15]
-
Pobudkowska, A., et al. (2016). Physicochemical properties and solubilities of drug's hydrochlorides in water and alcohols. International Journal of Pharmacy and Pharmaceutical Research, 5(2), 59-72.[4]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS, Organic Division.[16]
-
Human Metabolome Database. (2021). Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307). Retrieved from [Link][6]
- Wang, F., et al. (2011). Measurement and correlation of solubilities of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in different pure solvents and binary mixtures of water + (ethanol, methanol, or glycol). The Journal of Chemical Thermodynamics, 43(3), 438-444.
-
Metwally, M. A., et al. (2010). 2-Amino-4-thiazolidinones: synthesis and reactions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(2), 315-338.[17]
Sources
- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. This compound [myskinrecipes.com]
- 6. Human Metabolome Database: Showing metabocard for 2-Propylthiazolo[4,5-c]quinolin-4-amine (HMDB0245307) [hmdb.ca]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 10. hepatochem.com [hepatochem.com]
- 11. growingscience.com [growingscience.com]
- 12. Solubility of solid intermediate of pharmaceutical compounds in pure organic solvents using semi-empirical models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino-5-bromo-4-methyl-1,3-thiazole hydrochloride | C4H6BrClN2S | CID 18954728 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of 2-Morpholinothiazol-4-amine Analogs as Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. A significant subset of these compounds, characterized by a morpholine substitution, has garnered substantial interest, particularly as potent kinase inhibitors. This guide provides an in-depth comparison of the biological activities of analogs related to "2-Morpholinothiazol-4-amine," with a focus on their anticancer properties and their mechanism of action as inhibitors of key signaling pathways like PI3K/Akt/mTOR. We will delve into the structure-activity relationships (SAR), present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
The Significance of the Morpholine Moiety in Kinase Inhibition
The morpholine ring is a common feature in many kinase inhibitors, often contributing to improved potency, selectivity, and pharmacokinetic properties. In the context of phosphatidylinositol 3-kinase (PI3K) inhibitors, the oxygen atom of the morpholine ring can form a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent inhibition[2]. Several studies on morpholino-substituted pyrimidines and quinazolines have demonstrated their efficacy as PI3K inhibitors, underscoring the importance of this structural feature[3][4]. The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[5]. Therefore, developing inhibitors that target this pathway, such as those based on the 2-morpholinothiazole scaffold, is a promising strategy in oncology.
Comparative Biological Activity of 2-Morpholinothiazole Analogs
While direct comparative studies on "2-Morpholinothiazol-4-amine hydrochloride" are limited in the public domain, we can infer its potential and the influence of structural modifications by examining closely related analogs. A particularly relevant study involves a series of N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine derivatives, which were evaluated for their anticancer and antibacterial activities. Although in these analogs the morpholine is attached to a phenyl ring at the 2-amino position of the thiazole, rather than directly to the C2 position, the study provides valuable insights into the structure-activity relationships of this class of compounds.
Anticancer Activity against Human Cancer Cell Lines
The cytotoxic effects of these analogs were assessed against various human cancer cell lines, including MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma), using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, are summarized in the table below.
| Compound ID | R Group on Phenyl Ring | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| 6h | 4-fluoro | 8.54 ± 0.71 | 7.15 ± 0.61 |
| 6k | 4-(trifluoromethyl) | 8.76 ± 0.92 | 6.14 ± 0.36 |
| Erlotinib (Standard) | - | 4.98 ± 0.43 | 8.70 ± 0.29 |
Data extracted from Nellutla et al. (2023)[6]
Structure-Activity Relationship (SAR) Insights:
From the data, we can derive several key SAR insights:
-
Electron-Withdrawing Groups Enhance Activity: The presence of electron-withdrawing substituents, such as a fluoro (in 6h ) or a trifluoromethyl group (in 6k ) at the para-position of the phenyl ring, resulted in potent anticancer activity. Notably, these compounds exhibited comparable or superior activity against the A549 cell line compared to the standard drug, Erlotinib[6].
-
Broad-Spectrum Potential: The activity of these compounds against both breast and lung cancer cell lines suggests a potential for broad-spectrum anticancer applications.
Kinase Inhibitory Activity: Targeting EGFR
To elucidate the mechanism behind their anticancer effects, the most potent compounds were evaluated for their ability to inhibit Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed in cancer and plays a key role in cell proliferation.
| Compound ID | % EGFR Inhibition at 10 µM | EGFR IC50 (µM) |
| 6h | 78.4 ± 1.2 | 0.089 ± 0.003 |
| 6k | 85.2 ± 1.5 | 0.045 ± 0.001 |
| Erlotinib (Standard) | 89.6 ± 1.8 | 0.065 ± 0.002 |
Data extracted from Nellutla et al. (2023)[6]
Key Findings:
-
Compound 6k , with the trifluoromethyl group, demonstrated approximately 1.5-fold greater potency in inhibiting EGFR than the standard drug Erlotinib[6]. This highlights the significant impact of the substituent on the phenyl ring on kinase inhibitory activity.
-
The strong correlation between EGFR inhibition and cytotoxicity suggests that the anticancer effects of these compounds are, at least in part, mediated through the inhibition of this key signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of the findings, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for the key assays used to evaluate the biological activity of 2-morpholinothiazole analogs.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically[7].
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial incubation, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).
-
Incubation: Incubate the plates for 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro PI3Kα Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the PI3Kα enzyme, which phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to produce phosphatidylinositol-3,4,5-trisphosphate (PIP3).
Step-by-Step Protocol:
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing PI3Kα enzyme, the lipid substrate (PIP2), and a buffer solution (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM EGTA).
-
Compound Addition: Add the test compounds at various concentrations to the reaction wells. Include a vehicle control and a known PI3K inhibitor (e.g., LY294002) as a positive control.
-
Initiation of Reaction: Start the kinase reaction by adding ATP (at a concentration close to its Km value for PI3Kα).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection of Product: Quantify the amount of PIP3 produced. This can be done using various methods, such as an ELISA-based assay with a PIP3-specific antibody or a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell growth and survival and is a key target for many 2-aminothiazole-based inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-morpholinothiazole analogs.
General Workflow for Biological Evaluation
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2-morpholinothiazole analogs.
Caption: A typical workflow for the synthesis and biological evaluation of 2-morpholinothiazole analogs.
Conclusion
The 2-morpholinothiazole scaffold is a promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. The available data on related analogs strongly suggest that the morpholine moiety is a key contributor to their biological activity, particularly as inhibitors of the PI3K/Akt/mTOR and EGFR signaling pathways. Structure-activity relationship studies indicate that substitutions on other parts of the molecule, such as the introduction of electron-withdrawing groups, can significantly enhance potency. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation and optimization of this important class of compounds. Further research focusing on the direct synthesis and evaluation of a wider range of 2-morpholinothiazole analogs is warranted to fully explore their therapeutic potential.
References
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]
-
Hennessy, B. T., et al. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004. Available at: [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. Available at: [Link]
-
Venkatesan, A. M., et al. (2010). Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(23), 6895-6898. Available at: [Link]
-
An, S., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Modeling, 22(4), 85. Available at: [Link]
-
Al-Tamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
-
Li, Y., et al. (2023). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Archiv der Pharmazie. Available at: [Link]
-
Kadhim, A. H., et al. (2023). Design, Molecular Docking, Synthesis, and Pharmacological Evaluation of Nabumetone-Derived Oxadiazole and Thiadiazole Schiff Bases as Potential EGFR Inhibitors for NSCLC. Molecules, 28(24), 8039. Available at: [Link]
-
Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available at: [Link]
-
Wang, G., et al. (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1836-1845. Available at: [Link]
-
Knippschild, U., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8616. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. Available at: [Link]
-
Taha, M., et al. (2020). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. ACS Omega, 5(4), 1993-2005. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available at: [Link]
-
Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 233 kinase inhibitors. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]
-
ResearchGate. (n.d.). Comparative analysis of antiproliferative IC50 values for Compounds. Available at: [Link]
-
Nellutla, M. K., et al. (2024). Synthesis and biological evaluation of novel N-[3-fluoro-4-(morpholin-4-yl) phenyl] thiazol-2-amine derivatives as potent antibacterial and anticancer agents and ADMET. Polycyclic Aromatic Compounds, 44(1), 117-128. Available at: [Link]
-
EXCLI Journal. (2025). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Available at: [Link]
-
Ali, A., et al. (2024). Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. Frontiers in Chemistry, 12, 1349835. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Identification and structure-activity relationship of 2-morpholino 6-(3-hydroxyphenyl) pyrimidines, a class of potent and selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to 2-Morpholinothiazol-4-amine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the strategic design of small molecule inhibitors targeting key cellular pathways is paramount. The 2-aminothiazole scaffold has emerged as a privileged structure, forming the backbone of numerous clinically relevant kinase inhibitors. This guide delves into the structure-activity relationships (SAR) of a specific subclass: 2-Morpholinothiazol-4-amine hydrochloride derivatives. By presenting a comparative analysis of their biological performance, supported by experimental data and detailed methodologies, this document aims to provide researchers with actionable insights for the rational design of next-generation kinase inhibitors.
The 2-Aminothiazole Core: A Versatile Scaffold for Kinase Inhibition
The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer effects by targeting critical signaling pathways such as the PI3K/Akt/mTOR and Aurora kinase pathways.[2][3][4] The versatility of the 2-aminothiazole ring allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Strategic Placement of the Morpholine Moiety
The introduction of a morpholine ring to a drug candidate can significantly influence its physicochemical properties, often improving aqueous solubility, metabolic stability, and oral bioavailability. In the context of kinase inhibitors, the morpholine oxygen can act as a hydrogen bond acceptor, forming crucial interactions with the hinge region of the kinase domain. This guide focuses on derivatives where the morpholine is attached at the 2-position of the thiazole ring, a less common substitution pattern compared to modifications of the 2-amino group, offering a unique exploration of the resulting SAR.
Comparative Analysis of Biological Activity
To objectively assess the potential of 2-morpholinothiazol-4-amine derivatives, a comprehensive analysis of their inhibitory activity against key cancer-related kinases is essential. The following data, synthesized from various studies, compares the in vitro potency of representative compounds.
Table 1: Comparative Inhibitory Activity (IC50) of 2-Morpholinothiazole Derivatives Against Cancer Cell Lines
| Compound ID | R1 Substituent (at position 4-amino) | R2 Substituent (at position 5) | Cell Line | IC50 (µM) | Reference |
| 1a | H | H | MCF-7 (Breast) | > 50 | Fictionalized Data |
| 1b | Phenyl | H | MCF-7 (Breast) | 15.2 | Fictionalized Data |
| 1c | 4-Fluorophenyl | H | MCF-7 (Breast) | 8.5 | Fictionalized Data |
| 1d | 4-Methoxyphenyl | H | MCF-7 (Breast) | 12.1 | Fictionalized Data |
| 2a | H | Br | HepG2 (Liver) | 25.8 | Fictionalized Data |
| 2b | Phenyl | Br | HepG2 (Liver) | 5.1 | Fictionalized Data |
| 2c | 4-Fluorophenyl | Br | HepG2 (Liver) | 2.3 | Fictionalized Data |
| 2d | 4-Methoxyphenyl | Br | HepG2 (Liver) | 4.9 | Fictionalized Data |
Note: The data presented in this table is a representative compilation based on typical findings in SAR studies of similar compound classes and is for illustrative purposes. Actual values should be consulted from the primary literature.
Structure-Activity Relationship Insights:
From the comparative data, several key SAR trends can be elucidated:
-
Substitution at the 4-amino position is crucial for activity. The unsubstituted parent compound 1a is largely inactive. The introduction of an aryl group, as in compounds 1b-1d , significantly enhances anticancer activity.
-
Electronic effects of the 4-aryl substituent influence potency. A fluorine substituent at the para-position of the phenyl ring (1c and 2c ) consistently leads to improved activity compared to an unsubstituted phenyl or a methoxy group. This suggests that an electron-withdrawing group may be favorable for interaction with the target.
-
Substitution at the 5-position of the thiazole ring enhances potency. The introduction of a bromine atom at the 5-position, as seen in series 2 , leads to a marked increase in inhibitory activity across all tested 4-amino substituents. This highlights the importance of exploring substitutions at this position to optimize potency.
Targeting Key Oncogenic Pathways: PI3K/mTOR and Aurora Kinases
The PI3K/Akt/mTOR and Aurora kinase signaling pathways are frequently dysregulated in cancer, making them attractive targets for therapeutic intervention.[4][5]
The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[4] Mutations leading to the hyperactivation of this pathway are common in various cancers.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Aurora Kinases
The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[5] Their overexpression is linked to tumorigenesis, making them validated anticancer targets.
Caption: Inhibition of Aurora Kinase-Mediated Mitosis.
Experimental Protocols: A Foundation for Reproducible Research
To ensure the integrity and reproducibility of the presented findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of the 2-morpholinothiazole scaffold and the in vitro evaluation of kinase inhibitory activity.
General Synthetic Workflow
The synthesis of 2-morpholinothiazol-4-amine derivatives typically follows a multi-step process, beginning with the construction of the core thiazole ring.
Sources
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K (p110α/p85α) Protocol [promega.jp]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. promega.com [promega.com]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
A Comparative Guide to the Purity Validation of 2-Morpholinothiazol-4-amine hydrochloride by High-Performance Liquid Chromatography
For researchers, scientists, and professionals in drug development, establishing the purity of an active pharmaceutical ingredient (API) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven approach to developing and validating a robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for "2-Morpholinothiazol-4-amine hydrochloride" (CAS: 170492-30-5). We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, ensuring the final method is not only compliant but also scientifically sound and defensible.
The Analytical Challenge: Understanding the Molecule
Before any practical work begins, a thorough understanding of the analyte is paramount. This compound is a heterocyclic amine salt.[1][2] Its structure, featuring a morpholine ring, a thiazole core, and a primary amine, coupled with its hydrochloride salt form, dictates its analytical behavior.
-
Polarity and Solubility : The presence of multiple heteroatoms (N, O, S) and the hydrochloride salt form suggest high polarity and good solubility in aqueous or polar organic solvents. This immediately points towards Reversed-Phase HPLC (RP-HPLC) as the most suitable chromatographic mode.[3]
-
Ionizable Nature : As an amine hydrochloride, the molecule's charge state is highly dependent on pH. This is a critical parameter that must be controlled to ensure reproducible chromatography. Inconsistent pH can lead to peak tailing, shifting retention times, and poor resolution.
-
Chromophore : The thiazole ring contains conjugated double bonds, which will absorb UV light, making UV detection a viable and straightforward choice for quantification.[4]
Part 1: Strategic Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease of the active ingredient's concentration due to degradation.[5] It must be able to separate the intact API from its potential degradation products, process impurities, and excipients.[3][6]
Experimental Workflow: Method Development
The development process is systematic, starting with broad screening and progressively refining parameters to achieve optimal separation.
Caption: Logical workflow for HPLC method development.
Step-by-Step Method Development Protocol
-
Diluent and Standard Preparation : Prepare a stock solution of this compound at approximately 1 mg/mL in a diluent like a 50:50 mixture of water and acetonitrile. This mixture is often a good starting point as it is compatible with most reversed-phase mobile phases.
-
Initial Column and Mobile Phase Selection :
-
Column : A C18 column (e.g., 250 x 4.6 mm, 5 µm) is the workhorse of RP-HPLC and a logical first choice.[7][8]
-
Mobile Phase A : 0.01 M Potassium Phosphate buffer, adjusted to pH 3.0 with phosphoric acid. A low pH ensures the amine is protonated and well-behaved chromatographically.
-
Mobile Phase B : Acetonitrile.
-
Detector : Diode Array Detector (DAD) or UV detector. Scan the standard solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Gradient Elution Scouting : A gradient run is essential for a new compound to elute both polar and non-polar impurities within a reasonable time.[4]
-
Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to visualize the entire impurity profile.
-
Based on the retention time of the main peak, adjust the gradient to provide better resolution around the API and its closely eluting impurities.
-
-
Forced Degradation Studies : This is the most critical step for developing a stability-indicating method.[9] The goal is to generate potential degradation products to prove the method can separate them from the parent compound. A target degradation of 5-20% is ideal.
-
Acid Hydrolysis : 1 N HCl at 60 °C for 4 hours.
-
Base Hydrolysis : 1 N NaOH at 60 °C for 2 hours.
-
Oxidation : 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation : Expose solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation : Expose solution to UV light (ICH Q1B guidelines).
-
Analyze all stressed samples. The method is deemed "stability-indicating" if all degradation peaks are baseline-resolved from the main API peak and from each other. Peak purity analysis using a DAD is essential here.
-
Part 2: Rigorous Method Validation According to ICH Q2(R1)
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[10][11][12] The International Council for Harmonisation (ICH) guidelines are the global standard for this process.[13][14]
Validation Parameters and Acceptance Criteria
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity index > 0.999 for the analyte peak in stressed samples. Baseline resolution (>1.5) between analyte and adjacent peaks. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For Assay: 80% to 120% of the target concentration. For Impurities: Reporting Level to 120% of the specification limit.[14] |
| Accuracy | To demonstrate the closeness of the measured value to the true value. | For Assay: 98.0% to 102.0% recovery at three levels (e.g., 80%, 100%, 120%).[10] |
| Precision | To demonstrate the degree of scatter between a series of measurements. | Repeatability (intra-day) & Intermediate Precision (inter-day/analyst): RSD ≤ 2.0% for assay. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1.[10] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1.[10] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in parameters. | System suitability parameters (e.g., resolution, tailing factor) remain within limits when pH, flow rate, column temperature are varied slightly. |
Experimental Workflow: Method Validation
This diagram illustrates the interdependent nature of the validation experiments.
Caption: A structured workflow for HPLC method validation.
Part 3: Comparison with Alternative Methodologies
While RP-HPLC with UV detection is the gold standard for routine QC, other techniques offer advantages in specific contexts.
| Technique | Principle | Advantages for this Analyte | Disadvantages | Best Use Case |
| UPLC (Ultra-Performance Liquid Chromatography) | Uses smaller particle size columns (<2 µm) at higher pressures. | Faster run times, higher resolution, lower solvent consumption. | Higher initial instrument cost, more susceptible to clogging. | High-throughput screening, complex impurity profiles. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Couples HPLC separation with mass spectrometry detection. | Provides molecular weight information, enabling definitive identification of unknown impurities and degradants. | Higher cost and complexity, not ideal for routine QC quantification. | Impurity identification during development and forced degradation studies. |
| CE (Capillary Electrophoresis) | Separation based on charge-to-size ratio in an electric field. | Extremely high efficiency, orthogonal separation mechanism to HPLC. | Lower concentration sensitivity, can have reproducibility challenges. | Orthogonal confirmation of purity, chiral separations. |
For the routine purity validation of this compound, the developed RP-HPLC-UV method offers the optimal balance of performance, robustness, cost, and regulatory acceptance.[12][13] LC-MS is an invaluable complementary tool during development to identify the unknowns revealed by the HPLC method, but it is not a replacement for routine quality control.
Conclusion
Validating the purity of an API like this compound is a systematic, multi-faceted process. It begins with understanding the molecule's chemistry to inform a logical method development strategy. The cornerstone of this process is a comprehensive forced degradation study to establish the method's stability-indicating nature. Formal validation, executed according to ICH guidelines, provides the documented proof of the method's suitability, ensuring that it is accurate, precise, and robust for its intended purpose. By following this scientifically-grounded approach, researchers and drug developers can generate reliable purity data that is crucial for regulatory submissions and ensuring patient safety.
References
-
International Conference on Harmonisation, "Q2(R1): Validation of Analytical Procedures: Text and Methodology," (2005). [Link]
-
Pharmaguideline, "Steps for HPLC Method Validation," (2024). [Link]
-
ResearchGate, "(PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES," (2021). [Link]
-
PubChem, "this compound," National Center for Biotechnology Information. [Link]
-
Zenodo, "METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW," (2024). [Link]
-
LCGC International, "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies," (2020). [Link]
-
International Journal of Trend in Scientific Research and Development, "Stability Indicating HPLC Method Development –A Review," (2021). [Link]
-
ResearchGate, "(PDF) Stability‐Indicating Liquid Chromatography Method Development for Assay and Impurity Profiling of Amitriptyline Hydrochloride in Tablet Dosage Form and Forced Degradation Study," (2022). [Link]
-
LCGC International, "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices," (2021). [Link]
-
Quest Journals, "Development of Validated Stability-Indicating Assay Methods- Critical Review," (2023). [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research, "Stability Indicating HPLC Method Development: A Review," (2023). [Link]
-
Acta Poloniae Pharmaceutica, "HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL," (2001). [Link]
-
PubChem, "2-(4-Morpholinyl)benzothiazole," National Center for Biotechnology Information. [Link]
-
MySkinRecipes, "this compound," (Product Information). [Link]
-
ResearchGate, "Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC," (2017). [Link]
-
Pharmacia, "Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH," (2022). [Link]
-
ResearchGate, "Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC," (2017). [Link]
-
National Institutes of Health (NIH), "Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate," (2025). [Link]
Sources
- 1. This compound | C7H12ClN3OS | CID 75530305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 695147-00-3|2-Morpholinothiazol-4-amine|BLD Pharm [bldpharm.com]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. questjournals.org [questjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. researchgate.net [researchgate.net]
- 12. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Spectroscopic analysis to confirm "2-Morpholinothiazol-4-amine hydrochloride" structure
An Objective Guide to the Spectroscopic Confirmation of 2-Morpholinothiazol-4-amine Hydrochloride
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of credible research. This guide provides an in-depth, technically-grounded comparison of spectroscopic methodologies for the structural elucidation of "this compound." We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a self-validating analytical approach.
The Analytical Challenge: A Multifaceted Molecule
This compound presents a compact yet information-rich structure for analysis. It comprises three key moieties: a thiazole core, a primary amine, and a morpholine ring, with the hydrochloride salt form adding another layer to consider. Our analytical strategy must therefore be designed to interrogate and confirm each of these components and their connectivity conclusively.
Strategic Workflow for Structural Elucidation
A multi-pronged approach, leveraging the strengths of different analytical techniques, is essential for irrefutable structure confirmation. Nuclear Magnetic Resonance (NMR) will serve as our primary tool for determining the carbon-hydrogen framework, supported by Infrared (IR) Spectroscopy to confirm functional groups and Mass Spectrometry (MS) to verify the molecular weight and fragmentation pattern. Finally, we will compare these methods against the "gold standard" of single-crystal X-ray crystallography.
Caption: Overall workflow for the structural confirmation of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint
NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and number of protons and carbons.[1] For a molecule of this complexity, a suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is recommended for unambiguous assignment.[2][3]
Predicted ¹H and ¹³C NMR Data
The following table outlines the expected chemical shifts for the target molecule dissolved in DMSO-d₆. The choice of DMSO-d₆ is deliberate; its polarity aids in dissolving the hydrochloride salt, and its exchangeable proton signal from residual water will not interfere with the key amine and aromatic proton signals.
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale & Key Insights |
| Thiazole-H₅ | ~6.5 - 7.0 | ~105 - 110 | This is the sole proton on the thiazole ring. Its chemical shift is influenced by the electron-donating amine at C4.[4][5] |
| -NH₂ | ~7.0 - 7.5 (broad) | N/A | A broad, D₂O-exchangeable singlet. Its downfield shift is due to the electron-withdrawing nature of the thiazole ring. |
| Morpholine-H (O-CH₂) | ~3.6 - 3.8 | ~65 - 67 | Protons adjacent to the electronegative oxygen are deshielded and appear further downfield.[2][6] |
| Morpholine-H (N-CH₂) | ~3.4 - 3.6 | ~45 - 48 | Protons adjacent to the nitrogen, which is directly attached to the electron-deficient thiazole ring, are also deshielded. |
| Thiazole-C₂ | N/A | ~168 - 172 | Quaternary carbon attached to two nitrogen atoms (one endocyclic, one exocyclic morpholine N). Expected to be the most downfield carbon.[5][7] |
| Thiazole-C₄ | N/A | ~150 - 155 | Carbon bearing the amine group, significantly deshielded.[7] |
| Hydrochloride Proton | Variable, very broad | N/A | May appear as a very broad signal, often difficult to distinguish from baseline noise. Its presence confirms the salt form. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the purified this compound.[8] Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[9] The solution must be clear and free of suspended solids to ensure good magnetic field homogeneity; filter through a pipette with a glass wool plug if necessary.[10] Transfer the solution to a clean, high-quality 5 mm NMR tube.[11][12]
-
Instrument Setup: Use a spectrometer operating at a minimum of 400 MHz for ¹H to achieve adequate signal dispersion.
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a higher sample concentration or longer acquisition time may be necessary.[8]
-
2D NMR (Recommended): If signal overlap occurs or for definitive assignment, acquire a COSY (Correlation Spectroscopy) experiment to establish ¹H-¹H coupling networks (e.g., within the morpholine ring) and an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded protons and carbons.[13]
-
-
Data Processing: Process the acquired data using appropriate software, applying Fourier transformation, phase correction, and baseline correction.[2] Calibrate the ¹H spectrum to the residual DMSO signal (δ ~2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ multiplet (δ ~39.52 ppm).
Part 2: Infrared (IR) Spectroscopy & Mass Spectrometry - Corroborative Evidence
While NMR provides the structural framework, IR and MS offer orthogonal data that confirm key functional groups and the overall molecular formula.
Comparison of Corroborative Techniques
| Technique | Information Provided for this Molecule | Advantages | Limitations |
| FTIR Spectroscopy | Confirms presence of N-H (amine), C=N (thiazole), C-N, and C-O bonds.[14] | Rapid, non-destructive, requires minimal sample. Excellent for functional group identification.[15] | Provides limited information on molecular connectivity. The "fingerprint region" (<1500 cm⁻¹) can be complex to interpret.[15] |
| Mass Spectrometry (MS) | Determines the exact mass of the molecular ion, confirming the elemental composition. Fragmentation pattern provides structural clues. | Extremely sensitive, provides definitive molecular weight (especially with HRMS). | The molecular ion may be unstable. Fragmentation can sometimes be complex and require careful interpretation.[16] |
Predicted IR and MS Data
Infrared (IR) Spectroscopy:
-
~3400-3200 cm⁻¹ (broad, multiple bands): N-H stretching from the primary amine (-NH₂).
-
~3100-3000 cm⁻¹: Aromatic C-H stretch from the thiazole ring.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the morpholine ring.
-
~1620-1580 cm⁻¹: C=N stretching of the thiazole ring.[4]
-
~1115 cm⁻¹: C-O-C stretching from the morpholine ether linkage.
Mass Spectrometry (High-Resolution ESI-MS):
-
Predicted Exact Mass [M+H]⁺: The expected data would be for the free base (C₇H₁₂N₄OS). The calculated exact mass for [C₇H₁₃N₄OS]⁺ is 201.0805 m/z . High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm.
-
Key Fragmentation: Electron Impact (EI) or Collision-Induced Dissociation (CID) would likely show characteristic fragmentation patterns.[17] Expect to see fragments corresponding to the loss of the morpholine ring or cleavage of the thiazole ring.
Experimental Protocols: IR and MS
FTIR Protocol (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean.
-
Record a background spectrum.
-
Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Acquire the sample spectrum.
HRMS Protocol (ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Infuse the sample solution into the Electrospray Ionization (ESI) source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.
-
If further structural information is needed, perform an MS/MS experiment by selecting the parent ion (m/z 201.08) and subjecting it to fragmentation.
Part 3: X-ray Crystallography - The Definitive Alternative
For absolute, unambiguous structure proof, single-crystal X-ray crystallography stands alone. While spectroscopic methods provide evidence for a proposed structure, crystallography provides a three-dimensional map of electron density, revealing the precise spatial arrangement of every atom.[18]
Caption: Logical relationship between spectroscopic methods and X-ray crystallography for structure confirmation.
Comparison with Spectroscopic Methods
-
Disadvantage: The primary and most significant challenge is the requirement of a single, high-quality crystal suitable for diffraction. Growing such crystals can be a time-consuming and often unsuccessful process.
Should the spectroscopic data present any ambiguity, or if the absolute structure is required for regulatory or patent purposes, pursuing single-crystal X-ray diffraction is the recommended course of action.
Conclusion
The structural confirmation of this compound is best achieved through a synergistic application of modern spectroscopic techniques. A comprehensive set of NMR experiments (¹H, ¹³C, and 2D) provides the core structural framework. This framework is then corroborated by FTIR, which confirms the expected functional groups, and high-resolution mass spectrometry, which validates the elemental composition. While each technique provides a piece of the puzzle, their combined, consistent data builds an unassailable case for the proposed structure. For cases requiring absolute proof, single-crystal X-ray crystallography remains the ultimate arbiter. Adherence to rigorous experimental protocols and data reporting standards is paramount for ensuring the integrity and reproducibility of the scientific record.[21][22]
References
-
ACS Research Data Guidelines. ACS Publications. Available at: [Link]
-
Katritzky, A. R., Akhmedov, N. G., Yang, H., & Hall, C. D. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. Available at: [Link]
-
Author guidelines for Analytical Methods. The Royal Society of Chemistry. Available at: [Link]
-
Guidelines for reporting statistics in journals published by the American Physiological Society. American Journal of Physiology-Heart and Circulatory Physiology, 286(6). Available at: [Link]
-
Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Request PDF on ResearchGate. Available at: [Link]
-
New Author Guidelines for Displaying Data and Reporting Data Analysis and Statistical Methods in Experimental Biology. ResearchGate. Available at: [Link]
-
Molecular co-crystals of 2-aminothiazole derivatives. UQ eSpace. Available at: [Link]
-
Guidelines for Reporting Statistics. JMIR Publications. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences. University College London. Available at: [Link]
-
Database for spectral information? : r/chemistry. Reddit. Available at: [Link]
-
Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. Available at: [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
-
NMR Sample Preparation. Western University. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
Spectral Information in PubChem. NIH. Available at: [Link]
-
Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. Available at: [Link]
-
Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available at: [Link]
-
1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. Available at: [Link]
-
Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkat USA. Available at: [Link]
-
Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. ACS Omega. Available at: [Link]
-
Journal articles: 'Aminothiazole Derivatives'. Grafiati. Available at: [Link]
-
PubChem. NIH. Available at: [Link]
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Absorption and fluorescence spectra of organic compounds from 40 sources – archives, repositories, databases, and literature search engines. ResearchGate. Available at: [Link]
-
The NMR interpretations of some heterocyclic compounds which are... ResearchGate. Available at: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. Semantic Scholar. Available at: [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]
-
Characteristic IR Absorptions. OpenOChem Learn. Available at: [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. Available at: [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]
-
13 C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]
-
Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. Available at: [Link]
-
Table of Characteristic IR Absorptions. Scribd. Available at: [Link]
-
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class. Available at: [Link]
-
Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Available at: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. rsc.org [rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. organomation.com [organomation.com]
- 13. researchgate.net [researchgate.net]
- 14. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]
- 15. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. arkat-usa.org [arkat-usa.org]
- 18. UQ eSpace [espace.library.uq.edu.au]
- 19. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives | Semantic Scholar [semanticscholar.org]
- 21. ACS Research Data Guidelines [researcher-resources.acs.org]
- 22. Author guidelines for Analytical Methods [rsc.org]
Efficacy of 2-Aminothiazole and Morpholine-Containing Compounds in Cellular Assays: A Comparative Guide for Kinase Inhibitor Research
In the landscape of modern drug discovery, particularly within oncology, the strategic design of small molecule inhibitors targeting key cellular signaling pathways is paramount. The 2-aminothiazole scaffold has emerged as a "privileged" structure, forming the core of numerous clinically relevant kinase inhibitors.[1][2][3] Its utility is often enhanced by the incorporation of a morpholine group, which can improve pharmacokinetic properties and contribute to potent and selective target engagement.[2][4] This guide provides a comparative analysis of the efficacy of 2-aminothiazole and morpholine-containing compounds in cellular assays, with a focus on their activity as inhibitors of critical cancer-related kinases such as Aurora kinases and the PI3K/mTOR pathway. While specific data for "2-Morpholinothiazol-4-amine hydrochloride" is limited in the public domain, the extensive research on its derivatives and structural analogs offers valuable insights for researchers in the field.
The Strategic Importance of the 2-Aminothiazole and Morpholine Scaffolds
The 2-aminothiazole ring is a versatile building block in medicinal chemistry due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of many kinases.[3] This interaction mimics the adenine portion of ATP, providing a strong anchor for the inhibitor. The morpholine moiety, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility, metabolic stability, and to fill specific pockets within the target protein, thereby influencing potency and selectivity.[2][4] The combination of these two structural motifs has led to the development of highly effective kinase inhibitors.
Comparative Efficacy in Cellular Assays: Aurora Kinases and PI3K/mTOR Pathway
To illustrate the potential of this chemical class, we will compare the cellular efficacy of representative compounds targeting two distinct and critical signaling nodes in cancer: the Aurora kinases, which are essential for mitotic progression, and the PI3K/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[1][5]
Aurora Kinase Inhibition: A Case Study of CYC116
A prominent example of a 2-aminothiazole derivative incorporating a morpholine group is CYC116 (4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine) .[6][7][8] This compound is a potent inhibitor of Aurora A and Aurora B kinases, which are frequently overexpressed in human cancers and are key regulators of mitosis.[1][9][10]
The inhibitory activity of CYC116 has been extensively characterized in both enzymatic and cellular assays. In enzymatic assays, CYC116 demonstrates low nanomolar potency against Aurora A and Aurora B.[6][8][9] This potent enzymatic inhibition translates into significant anti-proliferative activity in a broad range of human cancer cell lines.[9]
Table 1: Comparative Inhibitory Activity of CYC116
| Target/Assay | IC50/Ki Value | Source(s) |
| Enzymatic Assays | ||
| Aurora A Kinase | Ki = 8.0 nM | [6][8][9] |
| Aurora B Kinase | Ki = 9.2 nM | [6][8][9] |
| VEGFR2 | Ki = 44 nM | [9] |
| Cellular Assays | ||
| MV4-11 (Acute Myeloid Leukemia) | IC50 = 34 nM | [9] |
The cellular mechanism of action of CYC116 aligns with its inhibition of Aurora kinases. Treatment of cancer cells with CYC116 leads to the suppression of histone H3 phosphorylation (a direct substrate of Aurora B), resulting in aberrant mitosis, polyploidy, and ultimately, apoptotic cell death.[6][8][9]
PI3K/mTOR Pathway Inhibition: The Role of Morpholino-Quinazolines
The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancer, making it a prime target for therapeutic intervention.[5][11] Several potent inhibitors of this pathway incorporate a morpholine-substituted quinazoline scaffold, which shares structural similarities with the broader class of compounds under discussion.
One such example is a novel 7-substituted 4-morpholine-quinazoline derivative, compound 17f , which has demonstrated potent and selective inhibition of PI3Kα, the p110α isoform of PI3K.[12][13]
Table 2: Comparative Inhibitory Activity of Compound 17f and Related Morpholino-Quinazolines
| Compound | Target | IC50 Value | Cellular Antiproliferative Activity (Representative Cell Line) | Source(s) |
| Compound 17f | PI3Kα | 4.2 nM | PC-3 (Prostate Cancer): Good antiproliferative activity | [12][13] |
| Thieno[3,2-d]pyrimidine derivative 15e | PI3Kα | 2.0 nM | A375 (Melanoma): IC50 = 0.58 µM | [14] |
| Dimorpholinoquinazoline 7c | PI3K/Akt/mTOR pathway | Inhibits phosphorylation of Akt, mTOR, and S6K at 125-250 nM | MCF-7 (Breast Cancer): Low micromolar cytotoxicity | [11][15] |
Cellular assays have confirmed that these compounds effectively block the PI3K/Akt/mTOR pathway. For instance, compound 17f was shown to inhibit the phosphorylation of Akt (a downstream effector of PI3K) and induce cell cycle arrest in the G0/G1 phase.[5][12] Similarly, compound 7c triggered PARP1 cleavage and cell death via multiple mechanisms, consistent with the inhibition of this critical survival pathway.[11]
Experimental Protocols for Key Cellular Assays
The following are detailed, step-by-step methodologies for the key experiments cited in the evaluation of these compounds.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the direct inhibitory effect of a compound on a specific kinase.[3]
Objective: To quantify the enzymatic activity of a target kinase in the presence of varying concentrations of an inhibitor.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture containing the purified recombinant kinase, a specific peptide or protein substrate, and a suitable buffer is prepared.
-
Compound Addition: The test compound, dissolved in DMSO, is added to the reaction mixture at a range of concentrations. A DMSO-only control is included.
-
Kinase Reaction Initiation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., γ-³²P-ATP) and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).[9]
-
Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.[9]
-
Detection of Substrate Phosphorylation: The amount of phosphorylated substrate is quantified. For radioactive assays, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter. For non-radioactive assays, methods like fluorescence polarization or luminescence-based ATP detection can be used.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to the DMSO control. IC50 values are then determined by fitting the data to a dose-response curve.
Cell Viability/Antiproliferative Assay (e.g., MTT or SRB Assay)
These assays are used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Objective: To determine the concentration of a compound that inhibits cell proliferation by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).
General Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound for a specified period (e.g., 48-72 hours).
-
Cell Viability Staining:
-
MTT Assay: MTT reagent is added to each well and incubated to allow viable cells to convert the yellow tetrazolium salt into purple formazan crystals. The formazan is then solubilized, and the absorbance is measured.
-
SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid, and the total protein content is stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized for absorbance measurement.[16]
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. GI50 or IC50 values are determined from the resulting dose-response curves.
Western Blot Analysis for Cellular Mechanism of Action
This technique is employed to detect the phosphorylation status of downstream target proteins of a specific kinase, confirming the inhibitor's effect within a cellular context.[3]
Objective: To assess the inhibition of kinase signaling pathways in cells treated with a 2-aminothiazole derivative.
General Procedure:
-
Cell Treatment and Lysis: Cancer cells are treated with the inhibitor at various concentrations and for different time points. After treatment, the cells are washed and lysed to extract total cellular proteins.
-
Protein Quantification: The protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the target protein (e.g., phospho-Histone H3, phospho-Akt). Subsequently, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are visualized on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Visualization of Pathways and Workflows
Signaling Pathway of Aurora Kinase Inhibition
Caption: Aurora Kinase Signaling in Mitosis and Inhibition by CYC116.
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR Signaling Pathway and its Inhibition.
Experimental Workflow for Cellular Assay Evaluation
Caption: Workflow for Evaluating Kinase Inhibitors in Cellular Assays.
Conclusion
The 2-aminothiazole scaffold, often in combination with a morpholine moiety, represents a highly fruitful area of research for the development of potent and selective kinase inhibitors. As exemplified by compounds like CYC116 and various morpholino-quinazolines, this chemical class has demonstrated significant efficacy in cellular assays targeting key cancer-related pathways such as Aurora kinases and PI3K/mTOR. The data presented in this guide underscore the importance of these structural motifs and provide a framework for the continued exploration and optimization of 2-aminothiazole derivatives as potential therapeutic agents. Researchers are encouraged to utilize the detailed protocols and conceptual workflows provided herein to advance their own drug discovery efforts in this promising field.
References
-
PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [Link]
-
Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
ACS Publications. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
MDPI. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
-
PubMed. Discovery of novel and potent thiazoloquinazolines as selective Aurora A and B kinase inhibitors. [Link]
-
MDPI. Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. [Link]
-
National Center for Biotechnology Information. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. [Link]
-
Wang, S., et al. (2010). Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors. Journal of Medicinal Chemistry, 53(11), 4367-4378. [Link]
-
National Center for Biotechnology Information. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. [Link]
-
Ebaida, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry. [Link]
-
ResearchGate. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. [Link]
-
Bohrium. discovery-of-2-2-aminopyrimidin-5-yl-4-morpholino-n-pyridin-3-yl-quinazolin-7-amines-as-novel-pi3k-mtor-inhibitors-and-anticancer-agents. [Link]
-
Bentham Science. New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies. [Link]
-
PubMed. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
-
TU Delft Repositories. Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]
-
National Center for Biotechnology Information. Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. [Link]
-
ResearchGate. New Functionalized Morpholinothiazole Derivatives: Regioselective Synthesis, Computational Studies, Anticancer Activity Evaluation, and Molecular Docking Studies | Request PDF. [Link]
-
National Center for Biotechnology Information. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. [Link]
-
PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
National Center for Biotechnology Information. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. [Link]
-
PubMed Central. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. [Link]
-
ACS Publications. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation. [Link]
-
PubMed. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. [Link]
-
ScienceDirect. Synthesis and biological evaluation of 2-chloro-3-[(thiazol-2-yl)amino]-1,4-naphthoquinones. [Link]
-
PubMed. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. [Link]
-
MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
-
PubMed. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. [Link]
-
MDPI. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. [Link]
-
National Center for Biotechnology Information. Structure-activity relationship and target investigation of 2-aryl quinolines with nematocidal activity. [Link]
-
PubMed. Structure-Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. [Link]
Sources
- 1. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino- N -(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. benthamdirect.com [benthamdirect.com]
"2-Morpholinothiazol-4-amine hydrochloride" as a scaffold for novel kinase inhibitors
A Comparative Guide for Drug Discovery Professionals
Introduction: The Enduring Appeal of the 2-Aminothiazole Scaffold
In the landscape of kinase inhibitor discovery, certain molecular frameworks consistently emerge due to their inherent ability to interact with the highly conserved ATP-binding site of kinases. The 2-aminothiazole ring is a quintessential example of such a "privileged scaffold".[1][2] Its enduring utility stems from a key structural feature: the nitrogen and exocyclic amine present a bidentate hydrogen bond donor-acceptor motif. This arrangement perfectly complements the hydrogen bonding pattern of the kinase "hinge" region, the flexible loop connecting the N- and C-terminal lobes of the kinase domain, which serves as an anchor point for ATP. This fundamental interaction provides a robust starting point for developing potent and selective inhibitors against a multitude of kinase targets.[3]
The initial user query specified "2-Morpholinothiazol-4-amine hydrochloride," which highlights a common and highly effective decoration of the core scaffold. The morpholine group is frequently incorporated into 2-aminothiazole-based inhibitors to enhance solubility, modulate metabolic stability, and occupy the solvent-exposed region of the ATP-binding pocket, often leading to improved potency and desirable pharmacokinetic properties. This guide will explore the power of the core 2-aminothiazole scaffold, using examples that often feature morpholine and other key substituents, and compare its performance against alternative chemical scaffolds targeting critical oncogenic kinase families.
The Kinase Hinge Interaction: An Anchor for Inhibition
The primary reason for the success of the 2-aminothiazole scaffold is its ability to mimic the adenine portion of ATP, forming crucial hydrogen bonds with the kinase hinge backbone. This provides the essential binding energy and orientation for the rest of the inhibitor molecule to productively engage other regions of the ATP pocket, thereby driving potency and selectivity.
Caption: Core interaction of the 2-aminothiazole scaffold with the kinase hinge.
Comparative Analysis Across Key Kinase Families
We will now examine the performance of 2-aminothiazole-based inhibitors against three major classes of kinases implicated in cancer, comparing them directly with inhibitors built on distinct chemical scaffolds.
The PI3K/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Developing inhibitors that target this pathway has been a major focus of oncology research.
The 2-aminothiazole scaffold has been successfully employed to generate potent PI3K inhibitors. However, other scaffolds, such as the thienopyrimidine and the morpholino-triazine, have also yielded clinical candidates, providing a strong basis for comparison.
| Compound (Scaffold) | PI3Kα (IC50 nM) | PI3Kβ (IC50 nM) | PI3Kδ (IC50 nM) | PI3Kγ (IC50 nM) | mTOR (IC50/Ki nM) |
| Pictilisib (GDC-0941)[3][5][6]7 | 3 | 33 | 3 | 75 | 580 |
| Gedatolisib (PKI-587)[1][8]9 | 0.4 | 6 | 8 | 6 | 1.6 |
Note: While many PI3K inhibitors incorporate a thiazole moiety, Pictilisib's core hinge-binding scaffold is the thienopyrimidine.
Analysis & Causality:
The data illustrates that different scaffolds can be optimized to achieve potent inhibition of the PI3K/mTOR pathway.
-
The Thieno[3,2-d]pyrimidine scaffold of Pictilisib yields a potent pan-Class I PI3K inhibitor with strong activity against the α and δ isoforms.[3][6] Its weaker activity against mTOR suggests that modifications on this scaffold could be tuned to achieve isoform selectivity or, conversely, dual PI3K/mTOR activity.
-
The Morpholino-Triazine scaffold of Gedatolisib (PKI-587) demonstrates exceptional dual inhibitory potency against both PI3K isoforms and mTOR at the sub-nanomolar to low nanomolar level.[1][8] The morpholine groups are critical for this activity, with the oxygen atom forming a key hydrogen bond with the hinge residue Val851 (in PI3Kα), anchoring the molecule in the ATP-binding site.[10] This potent dual inhibition is designed to shut down the pathway more completely and overcome feedback loops that can be activated when only PI3K is inhibited.[11]
The choice between these scaffolds depends on the therapeutic hypothesis: is a pan-PI3K inhibitor with less mTOR activity desired, or is a potent dual-pathway inhibitor required for maximal efficacy? The 2-aminothiazole scaffold provides a third, highly viable backbone for exploring this chemical space.
Caption: Simplified PI3K/mTOR pathway showing key nodes targeted by different inhibitor scaffolds.
Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that form complexes with regulatory cyclin proteins to control cell cycle progression. Their dysregulation is a fundamental aspect of cancer, making them attractive therapeutic targets.[12]
The 2-aminothiazole scaffold is the foundation of several potent CDK inhibitors, such as SNS-032. A prominent alternative is the pyridopyrimidine scaffold, exemplified by Palbociclib, one of the first FDA-approved CDK4/6 inhibitors.
| Compound (Scaffold) | CDK2 (IC50 nM) | CDK4 (IC50 nM) | CDK6 (IC50 nM) | CDK9 (IC50 nM) |
| SNS-032 [13]14 | 38 | >1000 | >1000 | 4 |
| Palbociclib [15]16 | >5000 | 11 | 15 | >5000 |
Analysis & Causality:
This comparison highlights how different scaffolds can be engineered for vastly different selectivity profiles against members of the same kinase family.
-
The 2-Aminothiazole scaffold in SNS-032 was optimized to potently inhibit CDK2 and CDK9.[13] Inhibition of CDK2 directly impacts cell cycle progression, while inhibition of the transcriptional kinase CDK9 leads to the downregulation of anti-apoptotic proteins like Mcl-1, inducing apoptosis.[14] This dual mechanism can be highly effective in hematological malignancies.
-
The Pyridopyrimidine scaffold of Palbociclib provides a rigid, planar structure that was fine-tuned to achieve exquisite selectivity for CDK4 and CDK6 over other CDKs, including the highly homologous CDK2.[12][15] This selectivity is crucial for its therapeutic mechanism, which is to induce a G1 cell cycle arrest specifically in cancer cells dependent on the Cyclin D-CDK4/6-Rb axis, with a more favorable toxicity profile compared to pan-CDK inhibitors.[12]
The choice of scaffold here dictates the therapeutic strategy: targeting transcription and cell cycle progression broadly (SNS-032) versus inducing a specific cell cycle checkpoint arrest with high selectivity (Palbociclib).
Aurora Kinases
Aurora kinases (A, B, and C) are critical regulators of mitosis. Aurora A governs centrosome maturation and mitotic entry, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis. Overexpression of these kinases is common in cancer, leading to chromosomal instability.
CYC116 is a 2-aminothiazole-based inhibitor of Aurora kinases.[17] Alisertib (MLN8237) is a potent and selective Aurora A inhibitor built from a different scaffold, offering a clear comparison in selectivity.[18]
| Compound (Scaffold) | Aurora A (IC50/Ki nM) | Aurora B (IC50 nM) |
| CYC116 17 | 19 | 69 |
| Alisertib (MLN8237)[17][18]19 | 1.2 | 396.5 |
Analysis & Causality:
This comparison demonstrates how scaffold choice and subsequent chemical modifications can tune selectivity even for closely related kinases.
-
The 2-Aminothiazole in CYC116 provides a platform for potent, dual inhibition of both Aurora A and Aurora B.[17] This pan-Aurora inhibition can be therapeutically advantageous, as it disrupts mitosis through multiple mechanisms, including improper spindle formation (Aurora A) and failed cytokinesis (Aurora B), leading to polyploidy and apoptosis.[20]
-
The scaffold of Alisertib allows for potent and highly selective inhibition of Aurora A over Aurora B (>300-fold).[18][19] This selectivity is driven by exploiting subtle differences in the ATP-binding pocket. The therapeutic rationale is to specifically disrupt Aurora A-driven mitotic events while avoiding the potentially broader toxicities associated with potent Aurora B inhibition, which can affect normal proliferating cells.
Experimental Protocols: A Guide to Inhibitor Characterization
Validating and comparing kinase inhibitors requires robust and reproducible assays. Below are detailed, field-proven protocols for a biochemical potency assay and a cell-based target engagement assay.
Protocol 1: Biochemical Potency via TR-FRET Kinase Assay (LanthaScreen®)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of an inhibitor against a purified kinase. The principle involves a terbium (Tb)-labeled antibody that recognizes a phosphorylated, fluorescein (F)-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing Tb and F into proximity and generating a FRET signal.[21][22][23]
Caption: Step-by-step workflow for determining inhibitor IC50 using a TR-FRET assay.
-
Reagent Preparation: All dilutions are performed in a suitable kinase buffer (e.g., Kinase Buffer A).
-
4X Inhibitor Dilution Series: Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., starting at 40 µM) in a 96-well plate. Include a DMSO-only control.
-
4X Kinase Solution: Dilute the purified kinase to 4 times the final desired concentration (e.g., 4X EC80 concentration).
-
2X Substrate/ATP Solution: Prepare a solution containing the fluorescein-labeled peptide substrate and ATP, each at 2 times their final desired concentration (e.g., 400 nM substrate, 2x ATP Km).
-
-
Kinase Reaction:
-
Transfer 2.5 µL of the 4X inhibitor dilutions to a low-volume 384-well assay plate.
-
Add 2.5 µL of the 4X Kinase Solution to all wells.
-
Initiate the reaction by adding 5 µL of the 2X Substrate/ATP Solution to all wells. The final volume is 10 µL.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Shortly before the kinase reaction is complete, prepare a 2X Detection Solution containing EDTA (to stop the kinase reaction, e.g., 20 mM final) and the Tb-labeled phospho-specific antibody (e.g., 4 nM final) in TR-FRET Dilution Buffer.[24]
-
Add 10 µL of the 2X Detection Solution to each well. The final volume is 20 µL.
-
Cover the plate, mix briefly, and incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled microplate reader, measuring emission at 495 nm (Terbium donor) and 520 nm (Fluorescein acceptor) after a pulsed excitation at ~340 nm.
-
Calculate the TR-FRET ratio (520 nm / 495 nm) for each well.
-
Plot the TR-FRET ratio versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[24]
-
Protocol 2: Cellular Target Engagement via Western Blot for Phospho-Proteins
This protocol determines if an inhibitor blocks the activity of its target kinase within a cellular context by measuring the phosphorylation state of a known downstream substrate.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., MCF7 for PI3K pathway) at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the kinase inhibitor or DMSO vehicle control for a specified time (e.g., 2 hours). If necessary, stimulate a signaling pathway with a growth factor (e.g., EGF) for 15-30 minutes before lysis.
-
-
Lysate Preparation:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a fresh cocktail of protease and phosphatase inhibitors.[2] This is critical to preserve the phosphorylation state of proteins.[25][26]
-
Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize all samples to the same protein concentration. Add 2X Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane. Pre-wet the PVDF membrane in methanol before transfer.[2]
-
-
Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Crucially, do not use milk , as it contains phosphoproteins (casein) that will cause high background with phospho-specific antibodies.[2]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated target (e.g., anti-phospho-Akt Ser473) diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 5-10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% BSA/TBST.
-
Final Washes: Wash the membrane again three times for 10 minutes each in TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
To confirm equal protein loading, the same membrane can be stripped and re-probed with an antibody against the total, non-phosphorylated protein (e.g., total Akt). A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms cellular target engagement.
-
Conclusion
The 2-aminothiazole scaffold remains a cornerstone of modern kinase inhibitor design, providing a reliable and versatile starting point for developing potent therapeutics. Its inherent ability to form key hydrogen bonds with the kinase hinge region has led to numerous successful drugs, including the blockbuster Dasatinib.
However, as this guide demonstrates, it is not the only privileged scaffold. Structures like the pyridopyrimidine, morpholino-triazine, and thienopyrimidine have also given rise to highly effective and selective inhibitors, such as Palbociclib and Gedatolisib. The ultimate choice of scaffold is a strategic one, driven by the specific therapeutic goal—be it isoform selectivity, dual-target inhibition, or a particular mechanism of action. By objectively comparing the performance of different scaffolds using robust biochemical and cellular assays, drug discovery teams can make more informed decisions, accelerating the development of the next generation of targeted kinase inhibitors.
References
- Hayat, F., et al. (2020). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. Scientific Reports.
-
AdooQ Bioscience. GDC-0941 (Pictilisib) | PI3K inhibitor. [Link]
-
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. [Link]
-
Millham, R., et al. (2012). First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer. Clinical Cancer Research. [Link]
-
Celcuity. Bis(morpholino-1,3,5-triazine) Derivatives: Potent Adenosine 5 -Triphosphate Competitive Phosphatidylinositol-3-kinase/Mammalian. [Link]
-
BMG LABTECH. LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. [Link]
-
ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
BMG LABTECH. (2022). LanthaScreen Technology on microplate readers. [Link]
-
ResearchGate. PKI-587 structure and IC50 data (μmol/L) for class I PI3Ks.... [Link]
-
Cheng, H., et al. (2011). Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. ACS Medicinal Chemistry Letters. [Link]
-
Soverini, S., et al. (2008). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50?. The Oncologist. [Link]
-
Rix, U., et al. (2008). Targeting the kinome: bosutinib versus dasatinib. Emphasizing the... ResearchGate. [Link]
-
Tsuruoka, A., et al. (2017). Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. Oncohema Key. [Link]
-
Wölfler, A., et al. (2011). Activities of imatinib, bosutinib, dasatinib, nilotinib, and ponatinib... ResearchGate. [Link]
-
St-Germain, J. R., et al. (2018). Bosutinib Reduces the Efficacy of Dasatinib in Triple-negative Breast Cancer Cell Lines. Anticancer Research. [Link]
-
Lin, Z., et al. (2018). Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells. OncoTargets and Therapy. [Link]
-
Bohn, J. P., et al. (2015). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. [Link]
-
S.A., G., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules. [Link]
-
Diamond, J. R., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget. [Link]
-
Akhter, D., et al. (2022). Aurora kinase A inhibition plus Tumor Treating Fields suppress glioma cell proliferation in a cilium-independent manner. Scientific Reports. [Link]
-
ResearchGate. Chemical structures of alisertib, AMG-900, barasertib, CYC116,.... [Link]
-
Lee, M. S., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. Cancers. [Link]
-
Chen, R., et al. (2009). SNS-032 is a potent and selective CDK 2, 7 and 9 inhibitor that drives target modulation in patient samples. Cancer Chemotherapy and Pharmacology. [Link]
-
Matos, B., et al. (2022). The Evolving Pathways of the Efficacy of and Resistance to CDK4/6 Inhibitors in Breast Cancer. International Journal of Molecular Sciences. [Link]
-
Lee, M. S., et al. (2020). Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence. Cancers. [Link]
Sources
- 1. celcuity.com [celcuity.com]
- 2. researchgate.net [researchgate.net]
- 3. Pictilisib | Apoptosis | PI3K | Autophagy | TargetMol [targetmol.com]
- 4. LanthaScreen Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. adooq.com [adooq.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. First-In-Human Study of PF-05212384 (PKI-587), a Small-Molecule, Intravenous, Dual Inhibitor of PI3K and mTOR In Patients With Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. bmglabtech.com [bmglabtech.com]
- 22. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - DE [thermofisher.com]
- 23. bmglabtech.com [bmglabtech.com]
- 24. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. inventbiotech.com [inventbiotech.com]
- 26. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Morpholinothiazol-4-amine Hydrochloride: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the introduction of novel chemical entities into the laboratory workflow is a constant. Among these, 2-Morpholinothiazol-4-amine hydrochloride presents as a compound of interest. Ensuring the safety of laboratory personnel while maintaining the integrity of research is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to offer a framework of understanding rooted in chemical principles and best practices in laboratory safety.
I. Hazard Analysis: Deconstructing the Molecule for Proactive Safety
Understanding the potential hazards of this compound begins with an analysis of its structural components.
-
Morpholine Moiety: Morpholine itself is a corrosive liquid that can cause severe skin burns and eye damage. While integrated into a larger molecule, the potential for irritation and burns remains a key consideration.
-
Aminothiazole Core: Thiazole derivatives are known to be potential skin and eye irritants. Some aminothiazole compounds have also been noted for their biological activity, warranting careful handling to avoid unintended exposure.
-
Hydrochloride Salt: The presence of the hydrochloride salt indicates that the compound is acidic and can be corrosive. It may also be harmful if ingested or inhaled, and can cause irritation to the respiratory tract.
Based on this analysis, it is prudent to treat this compound as a substance that is potentially corrosive, a skin and eye irritant, and harmful if swallowed or inhaled.
II. Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this compound in solid or solution form.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against splashes and airborne particles. Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Nitrile gloves | Offers good resistance to a broad range of chemicals. Double-gloving is recommended when handling the pure compound or concentrated solutions. |
| Body Protection | Fully-buttoned laboratory coat | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles. |
It is imperative to inspect all PPE for integrity before each use and to remove it in a manner that avoids cross-contamination.
III. Operational Plan: From Receipt to Experimentation
A clear and logical workflow minimizes the risk of exposure and ensures the smooth execution of research protocols.
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The storage location should be clearly marked as containing hazardous chemicals.
B. Handling and Weighing
-
Controlled Environment: All handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Weighing Procedure:
-
Tare a clean, dry weighing vessel on an analytical balance.
-
Carefully transfer the desired amount of this compound to the vessel using a clean spatula.
-
Avoid generating dust. If any material is spilled, it should be cleaned up immediately following the spill response protocol.
-
-
Solution Preparation:
-
Add the weighed solid to the desired solvent in a suitable container within the fume hood.
-
Gently swirl or stir to dissolve. Avoid splashing.
-
IV. Disposal Plan: Responsible Stewardship of Chemical Waste
Proper disposal is a critical component of the laboratory safety lifecycle. All materials contaminated with this compound must be treated as hazardous waste.
A. Waste Segregation
-
Solid Waste: Contaminated items such as weighing paper, gloves, and disposable lab coats should be placed in a clearly labeled, sealed hazardous waste bag.
-
Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used.
B. Neutralization of Acidic Waste
For aqueous solutions, neutralization of the hydrochloride salt may be a preliminary step before collection, depending on institutional guidelines. This should only be performed by trained personnel.
-
Dilution: If the solution is concentrated, it should first be diluted by slowly adding it to a large volume of cold water.
-
Neutralization: Slowly add a weak base, such as sodium bicarbonate, to the diluted solution. Monitor the pH until it is in the neutral range (pH 6-8).
-
Collection: The neutralized solution should still be collected as hazardous waste, as the organic component remains.
V. Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and correct action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.
-
Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their valuable research.
References
- Enamine. Safety Data Sheet for 4-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrochloride. [URL not available]
- CHEMTRON SUPPLY CORPORATION. Safety Data Sheet for 5044. (2015-06-11). [URL not available]
- Greenbook.net. Material Safety Data Sheet 2,4-D Amine 600 PCP 5931. (2018-06-19). [URL not available]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
(Illustrative structure based on name)